2'-Deoxy-2'-fluoro-5-iodouridine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C9H10FIN2O5 |
|---|---|
分子量 |
372.09 g/mol |
IUPAC名 |
1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6?,8-/m1/s1 |
InChIキー |
IPVFGAYTKQKGBM-CAXIXURWSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 2'-Deoxy-2'-fluoro-5-iodouridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-2'-fluoro-5-iodouridine (FIU) is a synthetic pyrimidine (B1678525) nucleoside analog with demonstrated potential as an anticancer and antiviral agent. As a molecule designed to mimic natural nucleosides, its core mechanism of action lies in the disruption of nucleic acid synthesis and the induction of programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the molecular pathways and cellular consequences of FIU activity, supported by available quantitative data, detailed experimental methodologies, and visual representations of its mechanism.
Introduction
Nucleoside analogs represent a cornerstone of chemotherapy and antiviral therapy. Their structural similarity to endogenous nucleosides allows them to be recognized and processed by cellular and viral enzymes, leading to their incorporation into DNA or RNA or the inhibition of key enzymes involved in nucleic acid metabolism. This compound belongs to this class of compounds, characterized by a fluorine substitution at the 2' position of the deoxyribose sugar and an iodine atom at the 5th position of the uracil (B121893) base. These modifications are critical to its biological activity, influencing its metabolic activation, interaction with target enzymes, and ultimate cytotoxic effects.
Biochemical Mechanism of Action
The primary mechanism of action of this compound involves a multi-step process that begins with its transport into the cell and culminates in the inhibition of DNA synthesis and the initiation of apoptosis.
Cellular Uptake and Metabolic Activation
As a nucleoside analog, FIU is actively transported into cells via nucleoside transporters. Once inside the cell, it undergoes a series of phosphorylation events, catalyzed by cellular kinases, to be converted into its active triphosphate form, this compound triphosphate (FIU-TP). This metabolic activation is a critical prerequisite for its cytotoxic activity.
Figure 1: Metabolic activation pathway of this compound (FIU).
Inhibition of DNA Synthesis
The active triphosphate metabolite, FIU-TP, acts as a competitive inhibitor of DNA polymerases. It mimics the natural substrate, deoxythymidine triphosphate (dTTP), and can be incorporated into the growing DNA strand. The presence of the 2'-fluoro group can lead to chain termination or altered DNA structure, ultimately halting DNA replication.
Inhibition of Thymidylate Synthase
A key target for many fluoropyrimidine analogs is thymidylate synthase (TS), the enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP). While direct inhibition of TS by FIU has not been extensively quantified, its structural similarity to 5-fluoro-2'-deoxyuridine (B1346552) (5-FUdr), a known TS inhibitor, suggests this as a probable mechanism of action. By inhibiting TS, FIU would deplete the intracellular pool of dTTP, further hindering DNA synthesis and repair.
Figure 2: Dual inhibitory action of FIU on DNA synthesis.
Induction of Apoptosis
The disruption of DNA synthesis and the accumulation of DNA damage trigger cellular stress responses that converge on the activation of apoptotic pathways. Pyrimidine analogs are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling molecules involved include the tumor suppressor protein p53, pro-apoptotic proteins like Bax, and a cascade of caspases that execute the cell death program.
Figure 3: Simplified intrinsic apoptosis pathway induced by FIU.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, data from closely related analogs provide valuable insights into its potential potency.
| Compound | Assay | Cell Line/Enzyme | IC50 / Ki Value | Reference |
| 2'-Deoxy-5-fluorouridine (5-FUdr) | Cytotoxicity ([³H]deoxyuridine incorporation) | Murine Ly-2.1+ve thymoma | 0.51 nM | [1] |
| 5-FUdr-anti-Ly-2.1 conjugate | Cytotoxicity ([³H]deoxyuridine incorporation) | Murine Ly-2.1+ve thymoma | 6 nM | [1] |
| 2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl-5-iodocytosine (FIAC) | Antiviral (Human Cytomegalovirus) | Human skin fibroblasts | 0.6 µM (50% effective dose) | N/A |
Note: The data presented for related compounds should be interpreted as indicative of the potential activity of FIU and not as direct measurements.
Experimental Protocols
The following are generalized protocols for key assays used to characterize the mechanism of action of nucleoside analogs like FIU. Specific parameters may require optimization for FIU.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of FIU for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of FIU that inhibits cell growth by 50%).
DNA Polymerase Inhibition Assay
This assay measures the ability of the triphosphate form of a nucleoside analog to inhibit the activity of DNA polymerase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template-primer, DNA polymerase, dNTPs (including a radiolabeled dNTP), and varying concentrations of FIU-TP.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the polymerase.
-
Reaction Termination: Stop the reaction at various time points by adding a stop solution (e.g., EDTA).
-
Quantification of DNA Synthesis: Precipitate the newly synthesized DNA and measure the incorporation of the radiolabeled dNTP using liquid scintillation counting.
-
Data Analysis: Determine the rate of DNA synthesis at each FIU-TP concentration and calculate the inhibition constant (Ki).
Thymidylate Synthase Inhibition Assay
This assay measures the inhibition of thymidylate synthase activity.
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified thymidylate synthase, its substrates dUMP and 5,10-methylenetetrahydrofolate, and varying concentrations of the monophosphate form of FIU (FIU-MP).
-
Reaction Monitoring: Monitor the conversion of dUMP to dTMP, which can be followed spectrophotometrically by measuring the increase in absorbance at 340 nm due to the oxidation of the folate cofactor.
-
Data Analysis: Calculate the initial reaction velocities at different FIU-MP concentrations to determine the type of inhibition and the inhibition constant (Ki).
Conclusion
This compound is a promising nucleoside analog with a multifaceted mechanism of action targeting fundamental cellular processes. Its ability to be metabolically activated to a triphosphate form that inhibits DNA synthesis and potentially thymidylate synthase, coupled with its capacity to induce apoptosis, underscores its potential as a therapeutic agent. Further research is warranted to fully elucidate its quantitative inhibitory profile against specific molecular targets and to explore its efficacy in various preclinical models of cancer and viral infections. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to investigate and harness the therapeutic potential of this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of 2'-Deoxy-2'-fluoro-5-iodouridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2'-Deoxy-2'-fluoro-5-iodouridine, a modified nucleoside of significant interest in pharmaceutical research and development. This document details the chemical pathways, experimental protocols, and purification methodologies, presenting quantitative data in a clear and accessible format.
Introduction
This compound is a synthetic nucleoside analog characterized by the presence of a fluorine atom at the 2' position of the deoxyribose sugar and an iodine atom at the 5th position of the uracil (B121893) base. These modifications can significantly alter the molecule's biological activity, making it a valuable compound for antiviral and anticancer research. This guide outlines a robust two-step synthetic route commencing with the synthesis of the key intermediate, 2'-deoxy-2'-fluorouridine (B118953), followed by its direct iodination.
Synthesis Pathway
The synthesis of this compound is accomplished through a two-stage process. The first stage involves the synthesis of the precursor 2'-deoxy-2'-fluorouridine. The second, and key, stage is the electrophilic iodination of this precursor at the 5-position of the uracil ring.
Stage 1: Synthesis of 2'-Deoxy-2'-fluorouridine
The synthesis of the intermediate, 2'-deoxy-2'-fluorouridine, is a critical first step. A common and effective method involves the fluorination of a suitable uridine (B1682114) precursor.
Stage 2: Iodination of 2'-Deoxy-2'-fluorouridine
The final step in the synthesis is the direct electrophilic iodination of 2'-deoxy-2'-fluorouridine. Several methods can be employed for this transformation, with the use of an oxidizing agent in the presence of iodide being a common strategy.
Experimental Protocols
Synthesis of 2'-Deoxy-2'-fluorouridine (Intermediate)
A robust method for the synthesis of 2'-deoxy-2'-fluorouridine has been described in the literature. One such method involves the treatment of 2,2'-anhydrouridine with a fluorinating agent.
Materials:
-
2,2'-Anhydrouridine
-
Hydrogen fluoride (B91410) (HF) in pyridine (B92270) or other suitable fluorinating agent
-
Anhydrous solvent (e.g., Dioxane)
-
Ammonia (B1221849) in methanol (B129727) (for deprotection)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of 2,2'-anhydrouridine in an anhydrous solvent is treated with a fluorinating agent (e.g., hydrogen fluoride-pyridine complex).
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the crude product is extracted.
-
If protecting groups are used, they are removed at this stage, typically by treatment with a solution of ammonia in methanol.
-
The crude 2'-deoxy-2'-fluorouridine is then purified by silica gel column chromatography.
Synthesis of this compound (Final Product)
The direct iodination of 2'-deoxy-2'-fluorouridine can be achieved using an electrophilic iodine source. A method adapted from the radioiodination of a similar compound suggests the use of an oxidizing agent to generate the electrophilic iodine in situ.
Materials:
-
2'-Deoxy-2'-fluorouridine
-
Sodium iodide (NaI) or another iodide source
-
Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) or another suitable oxidant
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7)
-
Methanol or another suitable organic solvent
Procedure:
-
2'-Deoxy-2'-fluorouridine is dissolved in a mixture of an aqueous buffer and an organic solvent like methanol.
-
Sodium iodide is added to the solution.
-
Iodogen, coated on the surface of the reaction vessel or added as a solid, is introduced to initiate the oxidation of iodide to the electrophilic iodine species.
-
The reaction mixture is heated (e.g., to 90°C) and stirred for a short period (e.g., 10-30 minutes).[1]
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled, and the crude product is isolated.
Purification Protocol
Purification of the final product, this compound, is crucial to remove unreacted starting materials, reagents, and by-products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for achieving high purity.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)
Procedure:
-
The crude product is dissolved in a minimal amount of the initial mobile phase mixture.
-
The solution is filtered to remove any particulate matter.
-
The sample is injected onto the equilibrated C18 column.
-
A gradient elution is performed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the product.
-
The elution is monitored by UV absorbance at an appropriate wavelength (e.g., 260 nm).
-
Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₉H₁₀FIN₂O₅ | [2] |
| Molecular Weight | 372.09 g/mol | [2] |
| CAS Number | 55612-21-0 | [2] |
Table 1: Physicochemical Properties of this compound
| Reaction Stage | Reagents | Key Conditions | Typical Yield |
| Iodination | 2'-Deoxy-2'-fluorouridine, NaI, Iodogen | Aqueous buffer, 90°C, 10 min | ~70% (radiochemical) |
Table 2: Summary of a Representative Iodination Reaction [1]
| Parameter | Condition |
| Chromatography Mode | Reverse-Phase |
| Stationary Phase | C18 Silica |
| Mobile Phase | Water/Acetonitrile Gradient with TFA |
| Detection | UV Absorbance |
Table 3: General Parameters for HPLC Purification
Conclusion
The synthesis and purification of this compound can be achieved through a reliable two-step process involving the initial synthesis of 2'-deoxy-2'-fluorouridine followed by a direct electrophilic iodination. Purification by reverse-phase HPLC is an effective method for obtaining the high-purity compound required for research and drug development applications. The protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this important nucleoside analog.
References
An In-depth Technical Guide to the Core Chemical Properties of 2'-Deoxy-2'-fluoro-5-iodouridine (Fialuridine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-2'-fluoro-5-iodouridine, commonly known as Fialuridine (FIAU), is a synthetic pyrimidine (B1678525) nucleoside analog that has been the subject of significant scientific scrutiny. Initially developed as a potent antiviral agent against Hepatitis B virus (HBV) and other viruses, its clinical development was famously halted due to unforeseen and severe mitochondrial toxicity in human subjects. This technical guide provides a comprehensive overview of the core chemical properties of FIAU, its mechanism of action leading to both antiviral efficacy and toxicity, and detailed experimental protocols relevant to its study. This document is intended to serve as a detailed resource for researchers in medicinal chemistry, virology, and drug development.
Chemical and Physical Properties
Fialuridine is a structurally modified analog of the natural nucleoside deoxyuridine. The key modifications, a fluorine atom at the 2' position of the deoxyribose sugar and an iodine atom at the 5 position of the uracil (B121893) base, confer its unique biological activities.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Notes |
| IUPAC Name | 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
| Synonyms | Fialuridine, FIAU, 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil | [1] |
| CAS Number | 69123-98-4 | [1] |
| Chemical Formula | C₉H₁₀FIN₂O₅ | [1] |
| Molecular Weight | 372.09 g/mol | [1] |
| Appearance | White to off-white solid | Assumed based on similar compounds |
| Melting Point | Not available. (2'-Deoxy-5-iodouridine: 263 °C) | [2] |
| Solubility | Not available. (5-Fluoro-2'-deoxyuridine is soluble in water at 50 mg/mL) | [3] |
| Storage | Store at 2-8 °C, desiccated and protected from light. | [1] |
Spectroscopic Data
Detailed spectroscopic data for FIAU is not consistently published. However, based on its structure, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the sugar protons and the H-6 proton of the uracil ring. The fluorine atom at the 2' position will cause splitting of the adjacent proton signals (H-1', H-2', and H-3'). The chemical shifts will be influenced by the electronegativity of the fluorine and iodine atoms.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the fluorine (C-2') will exhibit a large one-bond carbon-fluorine coupling constant. The chemical shifts of the uracil ring carbons will be affected by the iodine substituent.
-
Mass Spectrometry: The mass spectrum of FIAU is expected to show the molecular ion peak [M]+ or protonated molecule [M+H]+. Characteristic fragmentation patterns for nucleosides include the cleavage of the glycosidic bond, leading to fragments corresponding to the sugar and the iodinated uracil base.
Mechanism of Action and Biological Activity
FIAU's biological activity is a double-edged sword, encompassing both its potent antiviral effects and its devastating toxicity. Both pathways are initiated by the same metabolic activation process.
Antiviral Activity
As a nucleoside analog, FIAU requires intracellular phosphorylation to its active triphosphate form, FIAU-triphosphate (FIAU-TP). This conversion is catalyzed by host cell kinases. FIAU-TP then acts as a competitive inhibitor of the viral DNA polymerase, a critical enzyme for the replication of the Hepatitis B virus. Incorporation of FIAU-TP into the growing viral DNA chain leads to chain termination, thus halting viral replication.
Mitochondrial Toxicity
The tragic toxicity observed in clinical trials stems from the unintended interaction of FIAU-TP with a crucial host cell enzyme: mitochondrial DNA polymerase gamma (pol γ). Pol γ is solely responsible for the replication of mitochondrial DNA (mtDNA). FIAU-TP is a potent inhibitor of pol γ, leading to the depletion of mtDNA. Since mtDNA encodes essential components of the mitochondrial respiratory chain, its depletion results in impaired oxidative phosphorylation, a subsequent shift to anaerobic glycolysis, and the overproduction of lactic acid (lactic acidosis). This cellular energy crisis ultimately leads to cell death, particularly in metabolically active tissues like the liver, causing the observed hepatotoxicity.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of FIAU.
Synthesis and Purification
A general synthetic approach for 2'-deoxy-2'-fluoro-nucleosides involves the coupling of a protected fluorinated sugar with a silylated nucleobase, followed by deprotection.[4]
Experimental Workflow for FIAU Synthesis and Purification
Protocol for HPLC Purification:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of a modifier like trifluoroacetic acid (TFA), is employed.
-
Detection: UV detection at a wavelength where the uracil ring absorbs (e.g., 260 nm).
-
Procedure: The crude product is dissolved in a suitable solvent (e.g., water/acetonitrile mixture) and injected onto the HPLC system. The gradient is run to separate FIAU from impurities. Fractions containing the pure product are collected, combined, and lyophilized to yield the final product.
In Vitro Antiviral Activity Assay (HBV DNA Quantification)
This protocol outlines the determination of the 50% inhibitory concentration (IC₅₀) of FIAU against HBV replication in a cell-based assay.[5]
-
Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are commonly used.
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of FIAU in cell culture medium and add them to the cells. Include a vehicle control (medium with no drug).
-
Incubation: Incubate the plates for a period of 6-9 days, with media and compound changes every 2-3 days.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.
-
HBV DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantitative PCR (qPCR): Quantify the amount of HBV DNA in each sample using a qPCR assay with primers and probes specific to the HBV genome.
-
Data Analysis: Determine the concentration of FIAU that inhibits HBV DNA replication by 50% compared to the vehicle control. This value is the IC₅₀.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the 50% cytotoxic concentration (CC₅₀) of FIAU.[6][7][8]
-
Cell Line: HepG2 cells (the parental line to HepG2.2.15) are often used.
-
Cell Seeding and Treatment: Follow the same procedure as for the antiviral assay (steps 2 and 3).
-
Incubation: Incubate the cells for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of FIAU that reduces cell viability by 50% compared to the vehicle control. This is the CC₅₀.
Mitochondrial Toxicity Assessment (Seahorse XF Assay)
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time.[9][10][11]
-
Cell Seeding: Seed cells (e.g., HepG2 or primary hepatocytes) in a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Treatment: Treat the cells with FIAU for the desired duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator.
-
Seahorse XF Analysis: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure baseline OCR and ECAR. Subsequently, a series of mitochondrial stressors (oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A) are injected sequentially to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Data Analysis: Analyze the changes in OCR and ECAR in FIAU-treated cells compared to controls to assess the impact on mitochondrial function.
Conclusion
This compound is a powerful example of the complexities of drug design and development. While its potent antiviral activity was promising, its severe mitochondrial toxicity underscores the importance of thorough preclinical safety assessment, particularly for nucleoside analogs. The chemical properties of FIAU, particularly the modifications at the 2' and 5 positions, are critical to its biological effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of FIAU and other nucleoside analogs, with the aim of developing safer and more effective antiviral therapies. This in-depth understanding of its chemical properties and biological actions is essential for any researcher working in this field.
References
- 1. This compound | 55612-21-0 | ND07901 [biosynth.com]
- 2. 2'-Deoxy-5-iodouridine - EP | 54-42-2 | ND172114 [biosynth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. apps.cuci.udg.mx [apps.cuci.udg.mx]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
2'-Deoxy-2'-fluoro-5-iodouridine (FIAU): A Technical Whitepaper on its Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-2'-fluoro-5-iodouridine (FIAU), a synthetic thymidine (B127349) nucleoside analog, has demonstrated potent antiviral activity against several DNA viruses, most notably Hepatitis B virus (HBV) and various members of the Herpesviridae family. Its mechanism of action is contingent on intracellular phosphorylation and subsequent incorporation into the elongating viral DNA, leading to premature chain termination and inhibition of viral replication. Despite its promising in vitro efficacy, the clinical development of FIAU was terminated due to severe mitochondrial toxicity, a critical consideration in the evaluation of nucleoside analogs. This document provides an in-depth technical overview of the antiviral properties of FIAU, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Antiviral Action
FIAU is a pro-drug that requires intracellular activation through phosphorylation by host cell kinases to exert its antiviral effect. As a thymidine analog, its activation pathway culminates in the formation of FIAU-triphosphate.
The primary antiviral mechanism involves the following key steps:
-
Cellular Uptake: FIAU enters the host cell.
-
Phosphorylation: Host cell enzymes, such as thymidine kinase, phosphorylate FIAU into its monophosphate, diphosphate, and ultimately its active triphosphate form (FIAU-TP). The efficiency of this phosphorylation can be cell-type dependent, which influences the compound's antiviral potency in different tissues.[1]
-
Competition and Incorporation: FIAU-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent viral DNA strand by the viral DNA polymerase.
-
Chain Termination: Once incorporated, the 2'-fluoro-arabinofuranosyl sugar moiety of FIAU sterically hinders the formation of the subsequent phosphodiester bond, effectively terminating DNA chain elongation and halting viral replication.
A significant aspect of FIAU's biological activity is its interaction with mitochondrial DNA polymerase gamma. The incorporation of FIAU into mitochondrial DNA is hypothesized to be the primary cause of the severe delayed toxicity, including lactic acidosis and liver failure, observed in clinical trials.[2]
Quantitative Antiviral Activity
The antiviral efficacy of FIAU is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of viral replication in vitro. Cytotoxicity is measured by the 50% cytotoxic concentration (CC50 or TC50), the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of the drug's therapeutic window.
Table 1: In Vitro Anti-Hepatitis B Virus (HBV) Activity of FIAU
| Cell Line | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Method | Reference |
| Human Hepatoblastoma (2.2.15) | HBV (subtype adw) | 0.90 | 344.3 | 382.6 | PCR (extracellular DNA) / MTT | [1] |
| Human Hepatoma | Duck HBV | 0.075 | Not Reported | Not Reported | Analysis of intracellular DNA | [1] |
| Chicken Liver Cells | Duck HBV | 156 | Not Reported | Not Reported | Analysis of intracellular DNA | [1] |
Note: The significant difference in IC50 values between human hepatoma and chicken liver cells highlights the host cell-dependent nature of FIAU's activation, with the compound being anabolized 25-fold more efficiently in human hepatoma cells.[1]
Table 2: In Vitro Anti-Herpesviridae Activity of FIAU and Related Compounds
| Compound | Virus | IC50 / ED50 | Cell Line | Assay Method | Reference |
| FIAU | Cytomegalovirus (CMV) | Active | Not Specified | Not Specified | [3][4] |
| FIAC* | Human CMV | 0.6 µM (ED50) | Human Skin Fibroblasts | Not Specified | [5] |
| Related Uridine Analog | Herpes Simplex Virus 1 | 20-26 µg/mL (ID50) | Vero Cells | Not Specified | [6] |
FIAC (2'-deoxy-2'-fluoro-β-D-arabinofuranosyl-5-iodocytosine) is a related nucleoside analog that is readily converted to FIAU in the body.[4][5]
Experimental Protocols
The evaluation of FIAU's antiviral properties relies on standardized in vitro assays to determine efficacy and cytotoxicity.
Antiviral Efficacy Assay (HBV Replication Inhibition)
This protocol is based on the methodology used for testing FIAU in HBV-producing human hepatoblastoma cells (e.g., 2.2.15 cell line).[1][7]
Objective: To determine the IC50 of FIAU against HBV replication.
Materials:
-
HBV-producing cell line (e.g., HepG2 2.2.15)
-
Cell culture medium and supplements
-
FIAU stock solution
-
96-well cell culture plates
-
Reagents for DNA extraction and quantitative PCR (qPCR)
Procedure:
-
Cell Seeding: Seed the HBV-producing cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of FIAU in culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of FIAU. Include a "no-drug" virus control and a "no-cell" background control.
-
Incubation: Incubate the plates for a defined period (e.g., 6-10 days), replacing the medium with freshly prepared drug-containing medium every 2-3 days.[1]
-
Sample Collection: Collect the cell culture supernatant at the end of the incubation period.
-
DNA Extraction: Isolate extracellular HBV DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantification: Quantify the amount of HBV DNA using qPCR with primers and probes specific to the HBV genome.
-
Data Analysis: Determine the concentration of FIAU that reduces the viral DNA level by 50% compared to the untreated virus control. This value is the IC50.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and determine the CC50 of a compound.[1]
Objective: To determine the CC50 of FIAU in a relevant cell line (e.g., HepG2).
Materials:
-
Human hepatoblastoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
FIAU stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of FIAU, similar to the antiviral assay. Include a "cells only" control (no drug) and a "medium only" background control.
-
Incubation: Incubate the plates for the same duration as the antiviral efficacy assay to ensure comparability.
-
MTT Addition: At the end of the incubation, add MTT reagent to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells. The concentration of FIAU that reduces cell viability by 50% is the CC50.
Conclusion
This compound is a nucleoside analog with potent in vitro activity against Hepatitis B virus and other DNA viruses. Its mechanism as a DNA chain terminator is well-established. However, the severe mitochondrial toxicity associated with FIAU, resulting from its interaction with mitochondrial DNA polymerase, serves as a critical case study in drug development. It underscores the importance of thorough toxicological screening for nucleoside analogs, particularly assessing off-target effects on mitochondrial function. The data and protocols summarized herein provide a comprehensive technical foundation for understanding the antiviral profile of FIAU and for designing evaluation schemes for next-generation antiviral nucleoside analogs.
References
- 1. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity of FIAU (1-[2'deoxy-2'-fluoro-1-beta-D-arabinofuranosyl]-5-iodo-uridine) on strains of cytomegalovirus sensitive and resistant to ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Synthesis and antiviral properties of some 2'-deoxy-5-(fluoroalkenyl)uridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of combination therapies against hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of 2'-Deoxy-2'-fluoro-5-iodouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-5-iodouridine (FIU) is a synthetic pyrimidine (B1678525) nucleoside analog that belongs to a class of compounds with significant potential in cancer chemotherapy. Structurally related to the well-established anticancer agent 5-fluorouracil (B62378) (5-FU), FIU incorporates both a fluorine atom at the 2'-position of the deoxyribose sugar and an iodine atom at the 5-position of the uracil (B121893) base. These modifications are designed to enhance its metabolic stability, cellular uptake, and ultimately, its cytotoxic efficacy against tumor cells. This technical guide provides a comprehensive overview of the core anticancer activities of this compound, detailing its mechanism of action, available quantitative data on related compounds, and standardized experimental protocols for its evaluation.
Core Mechanism of Anticancer Activity
The anticancer activity of this compound, like other fluoropyrimidine nucleosides, is primarily attributed to the disruption of DNA synthesis and repair, ultimately leading to programmed cell death (apoptosis) in rapidly proliferating cancer cells.[1] The central mechanism involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[2]
Upon cellular uptake, this compound is expected to be phosphorylated by cellular kinases to its active triphosphate form. This active metabolite can then exert its cytotoxic effects through two primary pathways:
-
Inhibition of Thymidylate Synthase: The monophosphate form of the analog can act as a potent inhibitor of thymidylate synthase. By binding to the enzyme, it prevents the conversion of deoxyuridine monophosphate (dUMP) to dTMP, leading to a depletion of the thymidine (B127349) triphosphate (dTTP) pool. This "thymineless death" is a well-established mechanism for fluoropyrimidine-induced cytotoxicity.[2]
-
Incorporation into Nucleic Acids: The triphosphate metabolite can be incorporated into both DNA and RNA. Its incorporation into DNA can lead to DNA strand breaks and trigger apoptotic pathways. Incorporation into RNA can interfere with RNA processing and protein synthesis, further contributing to cellular stress and death.
Quantitative Data on Related Fluoropyrimidine Nucleosides
While specific quantitative data for this compound is limited in publicly available literature, the cytotoxic activities of structurally similar compounds provide valuable insights into its potential efficacy. The following tables summarize the 50% inhibitory concentration (IC50) values for related fluoropyrimidine nucleosides against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of 5'-Deoxy-5-fluorouridine (5'-dFUrd)
| Cell Line | Cancer Type | IC50 (µM) for 3-hour exposure |
| 47-DN | Breast Carcinoma | 32 |
| MCF-7 | Breast Carcinoma | 35 |
| MG-63 | Osteosarcoma | 41 |
| HCT-8 | Colon Carcinoma | 200 |
| Colo-357 | Pancreatic Carcinoma | 150 |
| HL-60 | Promyelocytic Leukemia | 470 |
| Data sourced from Armstrong & Cadman, 1983.[3] |
Table 2: In Vitro Cytotoxicity of 2'-Deoxy-5-fluorouridine (5-FdU)
| Cell Line | Cancer Type | IC50 (µM) |
| 23132/87 | Gastric Adenocarcinoma | 3.4 |
| Data sourced from Weinreich et al., 2010.[4] |
Table 3: In Vitro Cytotoxicity of 2'-Deoxy-5-fluorouridine-Monoclonal Antibody Conjugates
| Compound | Cell Line | IC50 (nM) |
| free 5-FUdr | Murine Ly-2.1+ve thymoma | 0.51 |
| 5-FUdr-succ | Murine Ly-2.1+ve thymoma | 5.2 |
| 5-FUdr-anti-Ly-2.1 | Murine Ly-2.1+ve thymoma | 6 |
| Data sourced from a 1991 study on immunoconjugates.[5] |
Signaling Pathways and Apoptosis Induction
The disruption of DNA synthesis and integrity by this compound is anticipated to activate intrinsic apoptotic signaling pathways. The accumulation of DNA damage serves as a critical signal for the cell to initiate programmed cell death to eliminate the damaged and potentially cancerous cell.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the compound on cancer cell lines.
References
- 1. apexbt.com [apexbt.com]
- 2. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytostatic activity of the duplex drug linking 2'-deoxy-5-fluorouridine (5FdU) with 3'-C-ethynylcytidine (ECyd) against gastric adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 2'-Deoxy-2'-fluoro-5-iodouridine (Fialuridine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-5-iodouridine, more commonly known as Fialuridine (B1672660) (FIAU), is a synthetic pyrimidine (B1678525) nucleoside analog. Its history is a profound lesson in drug development, marked by initial promise as a potent antiviral agent followed by a tragic clinical failure that underscored the complexities of predicting drug toxicity. This technical guide provides a comprehensive overview of the discovery, history, preclinical development, and the pivotal clinical events that defined the legacy of FIAU.
Discovery and Synthesis
The journey of FIAU begins with its parent compound, 2'-deoxy-2'-fluoro-5-iodocytosine (Fiacitabine or FIAC). FIAC was first synthesized in the 1970s by Fox and his colleagues at the Memorial Sloan-Kettering Cancer Center.[1] The primary motivation for the development of such fluorinated nucleosides was the search for new antiviral and anticancer agents.
The general synthetic strategy for 2'-fluoro-arabinofuranosyl pyrimidines, the class of compounds to which FIAU belongs, often involves the fluorination of a protected sugar moiety, followed by coupling with a silylated pyrimidine base. An early common method for the synthesis of 2'-fluoro nucleoside analogs was the treatment of 2,2'-anhydro nucleosides with hydrogen fluoride.[2]
A more contemporary approach for the synthesis of FIAU, particularly for radiolabeled versions, utilizes a trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) catalyzed coupling of a protected 2-deoxy-2-fluoro-arabinofuranose with 2,4-bis(trimethylsilyloxy)-5-iodouracil. This method avoids the use of highly corrosive hydrogen bromide. The final step involves the deprotection of the sugar hydroxyl groups to yield the active nucleoside analog.
Preclinical Antiviral Activity
Early in its development, FIAC, which is rapidly metabolized to FIAU in the body, demonstrated significant in vitro activity against several human herpesviruses.[3] Subsequent research revealed its potent inhibitory effects on hepadnaviruses, the family of viruses that includes the hepatitis B virus (HBV).
In Vitro Studies
FIAU was found to be a potent inhibitor of HBV replication in various cell culture models. The tables below summarize key quantitative data from these preclinical evaluations.
| Cell Line | Virus | Parameter | Value (µM) |
| Human Hepatoma | Duck HBV | IC₅₀ | 0.075 |
| Chicken Liver | Duck HBV | IC₅₀ | 156 |
IC₅₀ (50% Inhibitory Concentration): The concentration of the drug that inhibits 50% of viral replication.
| Cell Line | Virus | Parameter | Value (µM) | Selectivity Index (SI) |
| Human Hepatoblastoma (transfected with HBV genome) | HBV (subtype adw) | IC₅₀ | 0.90 | 382.6 |
| Human Hepatoblastoma (transfected with HBV genome) | HBV (subtype adw) | CC₅₀ | 344.3 |
CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI) = CC₅₀ / IC₅₀
In Vivo Studies (Woodchuck Model)
The woodchuck (Marmota monax) is a well-established animal model for studying HBV infection, as it is susceptible to the closely related woodchuck hepatitis virus (WHV). Studies in chronic WHV carrier woodchucks demonstrated the potent in vivo antiviral efficacy of FIAU.
| Treatment Group | Dose | Duration | Effect on Serum WHV DNA | Effect on Hepatic WHV DNA Replicative Intermediates |
| FIAU | 1.5 mg/kg/day (oral) | 12 weeks | Undetectable by dot-blot analysis | 100-fold decrease |
| Placebo | - | 12 weeks | No significant change | No significant change |
The 1993 Clinical Trial and Unforeseen Toxicity
Based on its promising preclinical profile and initial positive results in short-term human studies, a larger clinical trial of FIAU for the treatment of chronic hepatitis B was initiated in 1993 at the National Institutes of Health (NIH).[4] The study was designed for a 6-month treatment period.
Initially, the trial showed remarkable efficacy, with significant reductions in HBV DNA levels in treated patients.[5] However, after approximately 8-9 weeks of treatment, a devastating and unforeseen toxicity emerged.
| Trial ID | Sponsor | Drug | Patient Population | Key Outcomes and Events |
| H3X-MC-PPPC (NIH Protocol 93-DK-0031) | Eli Lilly / NIH | FIAU | 15 patients with chronic hepatitis B | Efficacy: Initial rapid and significant decrease in HBV DNA levels.[5] Toxicity: After 8-9 weeks, severe adverse events emerged, including hepatic failure, lactic acidosis, pancreatitis, peripheral neuropathy, and myopathy.[3][4] Result: The trial was terminated. 7 of the 15 patients developed severe toxicity; 5 of these patients died, and 2 required emergency liver transplants.[4][6] |
The clinical presentation of FIAU toxicity was characterized by a delayed onset and a constellation of symptoms indicative of mitochondrial dysfunction.[3] A critical and unexpected finding was that this severe hepatotoxicity was not predicted by the preclinical toxicology studies conducted in various animal species, including mice, rats, dogs, and monkeys.[6]
Mechanism of Mitochondrial Toxicity
Subsequent investigations into the tragic outcomes of the 1993 clinical trial elucidated the mechanism of FIAU-induced toxicity, which is rooted in its detrimental effects on mitochondria.
The proposed mechanism of toxicity is as follows:
-
Phosphorylation: FIAU is anabolically phosphorylated within the cell to its active triphosphate form, FIAU-TP.
-
Inhibition of Mitochondrial DNA Polymerase Gamma (Pol-γ): FIAU-TP is a potent inhibitor of mitochondrial DNA polymerase gamma, the sole DNA polymerase responsible for the replication of mitochondrial DNA (mtDNA).
-
mtDNA Depletion: The inhibition of Pol-γ leads to a progressive depletion of mtDNA.
-
Impaired Oxidative Phosphorylation: Since mtDNA encodes essential protein subunits of the electron transport chain, its depletion results in impaired oxidative phosphorylation and a subsequent decrease in cellular ATP production.
-
Cellular Dysfunction and Death: The severe energy deficit leads to lactic acidosis, hepatic steatosis (fatty liver), and ultimately, multi-organ failure, with the liver being a primary target.
Experimental Protocols
In Vitro Antiviral and Cytotoxicity Assays
The in vitro anti-HBV activity of FIAU was typically assessed in human hepatoblastoma cell lines (e.g., HepG2) that are transfected with the HBV genome. The general protocol involves:
-
Seeding the cells in microtiter plates.
-
Treating the cells with serial dilutions of FIAU.
-
Culturing the cells for a defined period.
-
Quantifying viral DNA replication, often by measuring the amount of extracellular HBV DNA using dot blot hybridization or quantitative PCR.
-
Assessing cell viability in parallel plates using methods such as the MTT or XTT assay to determine the CC₅₀.
In Vivo Antiviral Efficacy in the Woodchuck Model
The protocol for evaluating the in vivo efficacy of FIAU in the woodchuck model generally involved:
-
Using chronically WHV-infected woodchucks.
-
Administering FIAU or a placebo orally on a daily basis for a specified duration (e.g., 12 weeks).
-
Collecting serum samples at regular intervals to monitor WHV DNA levels by dot blot hybridization.
-
At the end of the treatment period, obtaining liver biopsies to analyze hepatic WHV DNA replicative intermediates by Southern blot analysis.
-
Monitoring the animals for clinical signs of toxicity, including changes in weight, food intake, and serum biochemical parameters.
Assessment of Mitochondrial Toxicity
Studies investigating the mitochondrial toxicity of FIAU employed various methodologies, including:
-
Cell Culture Models: Human hepatoblastoma (HepG2) cells were incubated with FIAU for extended periods (e.g., 14 days).
-
mtDNA Quantification: Total DNA was extracted from the cells, and the relative amount of mtDNA to nuclear DNA was quantified using Southern blot analysis or quantitative PCR with probes specific for mitochondrial and nuclear genes.
-
Electron Microscopy: Treated cells were fixed, sectioned, and examined by transmission electron microscopy to assess mitochondrial ultrastructure for abnormalities such as swelling, loss of cristae, and the presence of lipid droplets.
-
Inhibition of DNA Polymerase γ: In vitro assays were conducted using purified recombinant DNA polymerase γ to determine the inhibitory kinetics of FIAU-TP on the incorporation of natural deoxynucleotides.
Conclusion and Legacy
The story of fialuridine is a critical chapter in the history of drug development. While it initially showed great promise as a potent antiviral agent against hepatitis B, its catastrophic failure in clinical trials due to unforeseen and severe mitochondrial toxicity highlighted the limitations of preclinical animal models in predicting certain types of human toxicity. The FIAU tragedy led to significant re-evaluation of clinical trial monitoring and the development of more sensitive methods for detecting mitochondrial toxicity in drug candidates. It serves as a stark reminder of the challenges in translating preclinical findings to human subjects and the paramount importance of vigilant safety monitoring in all phases of clinical research.
References
- 1. Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nationalacademies.org [nationalacademies.org]
- 5. Real-World Issues: Fialuridine | Basicmedical Key [basicmedicalkey.com]
- 6. Fialuridine - Wikipedia [en.wikipedia.org]
The Enigmatic Antiviral Potential of 2'-Deoxy-2'-fluoro-5-iodouridine: A Technical Examination of a Scarcely Explored Nucleoside Analog
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the available scientific knowledge surrounding 2'-Deoxy-2'-fluoro-5-iodouridine (FIU), a synthetic nucleoside analog with potential applications in the study of viral replication. It must be noted at the outset that publicly accessible research specifically detailing the antiviral properties, mechanism of action, and experimental use of this compound is exceptionally limited. Consequently, to provide a comprehensive and valuable resource, this document will also explore the characteristics of closely related and more extensively studied compounds, particularly its isomer, 2'-Deoxy-2'-fluoro-5-iodoarabinofuranosyluracil (FIAU), and other relevant 2'-fluoro-substituted nucleoside analogs. The insights gleaned from these related molecules offer a foundational understanding of the potential antiviral mechanisms and experimental considerations that would likely apply to FIU.
Introduction to Fluorinated Nucleoside Analogs
Fluorinated nucleoside analogs represent a significant class of antiviral and anticancer agents. The introduction of a fluorine atom at key positions on the sugar or base moiety can dramatically alter the molecule's biological activity. Specifically, the 2'-fluoro substitution on the ribose or arabinose sugar can enhance the metabolic stability of the nucleoside and influence its interaction with viral enzymes. These compounds often act as chain terminators or inhibitors of viral DNA or RNA polymerases, thereby disrupting viral replication.
This compound (FIU): An Overview
This compound is a pyrimidine (B1678525) nucleoside analog. Its structure consists of a uracil (B121893) base iodinated at the 5th position, linked to a 2'-deoxyribose sugar that is fluorinated at the 2' position. While the synthesis of such compounds is achievable, their specific antiviral efficacy and mechanism of action remain largely uncharacterized in peer-reviewed literature.
Insights from Closely Related Analogs: FIAU and FIAC
Due to the scarcity of data on FIU, we turn our attention to its well-studied stereoisomer, FIAU, and the related cytidine (B196190) analog, FIAC (2'-Deoxy-2'-fluoro-5-iodoarabinofuranosylcytosine). These compounds have demonstrated significant activity against herpesviruses, particularly Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV).
Mechanism of Action
The antiviral activity of FIAU and FIAC is primarily dependent on their phosphorylation by viral and cellular kinases to their triphosphate forms. This process is initiated by the viral-encoded thymidine (B127349) kinase (TK), which is more efficient at phosphorylating these analogs than cellular kinases. This selective activation in infected cells contributes to their antiviral specificity and reduced host cell toxicity[1].
Once converted to their triphosphate metabolites, these analogs can inhibit viral DNA polymerase. The triphosphate of 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine (FIACTP) has been shown to be a competitive inhibitor with respect to the natural substrate, dCTP, for HCMV DNA polymerase[2]. Incorporation of these analogs into the growing viral DNA chain can lead to chain termination, thus halting viral replication.
Quantitative Antiviral Data for Related Compounds
The following table summarizes the in vitro antiviral activity and cytotoxicity of FIAC and other related fluorinated nucleoside analogs against various viruses. It is crucial to reiterate that this data is for compounds other than this compound.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| 2'-Deoxy-2'-fluoro-5-iodocytosine (FIAC) | Human Cytomegalovirus (HCMV) | Human Skin Fibroblasts | 0.6 | 8 | [3] |
| 2'-Deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine (ProTide) | Hepatitis C Virus (HCV) | Replicon Assay | 2.99 | >100 (inferred) | [4] |
| 2'-Deoxy-2'-fluoroguanosine | Influenza A (H3N2) | Monkey Kidney Cells | 2.5 (µg/ml) | Low (<5-25 ratio) | [5] |
| 2'-Deoxy-2'-fluoroguanosine | Influenza A and B | Human Respiratory Epithelium | ≤ 0.1 (µg/ml) | >100 (µg/ml) | [5] |
| 2'-Fluoro-2'-deoxycytidine (2'-FdC) | Murine Norovirus (MNV-1) | RAW264.7 cells | 20.92 | 1768 | [6] |
Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a viability assay. A higher selectivity index (CC50/EC50) indicates a more favorable safety profile.
Experimental Protocols for Antiviral Evaluation
The following are generalized protocols for key experiments used to evaluate the antiviral activity of nucleoside analogs like FIU. These protocols are based on standard virological assays.
Plaque Reduction Assay
This assay is a gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV) in 6-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in a serum-free medium.
-
Virus Dilution: Dilute the virus stock to a concentration that produces a countable number of plaques (typically 50-100 plaques per well).
-
Infection: Pre-incubate the virus with the different concentrations of the compound for 1 hour at 37°C. Subsequently, infect the cell monolayers with the virus-compound mixture.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) mixed with the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration that allows for plaque formation (typically 2-3 days for HSV).
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Viral Load Quantification by Quantitative PCR (qPCR)
qPCR is a highly sensitive method to quantify the amount of viral DNA or RNA in a sample, providing a measure of viral replication.
Methodology:
-
Experimental Setup: Seed host cells in multi-well plates and infect with the virus. Treat the infected cells with various concentrations of the test compound.
-
Nucleic Acid Extraction: At different time points post-infection, harvest the cells and/or supernatant. Extract total DNA or RNA using a commercial kit.
-
qPCR Reaction: Set up a qPCR reaction using a sequence-specific primer and probe set for a target viral gene. A standard curve with known quantities of viral nucleic acid should be included to allow for absolute quantification.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the quantity of viral nucleic acid in each sample by interpolating from the standard curve. The reduction in viral load in treated samples compared to untreated controls is then calculated.
Visualizing Pathways and Workflows
General Mechanism of Action for Nucleoside Analog Antivirals
The following diagram illustrates the general mechanism of action for nucleoside analogs that target viral DNA polymerases. This pathway is hypothesized for FIU based on the action of related compounds.
Caption: Generalized metabolic activation and mechanism of action of FIU.
Experimental Workflow for Antiviral Compound Screening
This diagram outlines a typical workflow for screening and characterizing the antiviral activity of a compound like FIU.
Caption: Experimental workflow for evaluating the antiviral potential of FIU.
Conclusion and Future Directions
While this compound remains a molecule of theoretical interest, the lack of specific research on its antiviral properties presents a significant knowledge gap. The data from closely related compounds, such as FIAU, suggest that FIU could potentially exhibit activity against DNA viruses, particularly herpesviruses, through the inhibition of viral DNA polymerase.
Future research should focus on the synthesis and in vitro evaluation of FIU against a panel of viruses. Detailed studies on its mechanism of action, including its phosphorylation profile by viral and cellular kinases and its interaction with viral polymerases, are necessary to ascertain its potential as a tool for studying viral replication or as a therapeutic lead. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for such investigations. Without dedicated research, the antiviral potential of this compound will remain speculative.
References
- 1. Activities of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine and its metabolites against herpes simplex virus types 1 and 2 in cell culture and in mice infected intracerebrally with herpes simplex virus type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human cytomegalovirus-induced DNA polymerase and its interaction with the triphosphates of 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-methyluracil, -5-iodocytosine, and -5-methylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, chemical synthesis and antiviral evaluation of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative anti-influenza virus activity of 2'-deoxy-2'-fluororibosides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2’-Fluoro-2’-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705 - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Efficacy of 2'-Deoxy-2'-fluoro-5-iodouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-2'-fluoro-5-iodouridine (FIAU), a synthetic nucleoside analog, has been the subject of significant preclinical and clinical investigation, primarily for its potent antiviral activity. This technical guide provides a comprehensive overview of the preliminary efficacy studies of FIAU, with a focus on its antiviral properties. The document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and explores the mechanistic underpinnings of its biological activity, including the severe mitochondrial toxicity that has limited its clinical development. While direct evidence for its anticancer efficacy is sparse, this guide also touches upon the potential antitumor activity of related fluorinated pyrimidine (B1678525) nucleosides, highlighting a potential area for future investigation.
Introduction
This compound, also known as Fialuridine (B1672660), is a pyrimidine nucleoside analog of thymidine. Its structure, characterized by a fluorine atom at the 2' position of the deoxyribose sugar and an iodine atom at the 5-position of the uracil (B121893) base, confers potent biological activity. The primary mechanism of action of FIAU involves its phosphorylation to the triphosphate form, which then acts as a competitive inhibitor of viral DNA polymerases, leading to the termination of viral DNA chain elongation. This mechanism has been shown to be effective against various viruses, most notably Hepatitis B Virus (HBV) and Herpes Simplex Virus (HSV).
Despite its promising antiviral profile, the clinical development of FIAU was halted due to severe, delayed-onset mitochondrial toxicity observed in human trials, which resulted in fatalities from lactic acidosis and liver failure.[1] This toxicity is a critical aspect of FIAU's biological profile and is believed to result from the incorporation of FIAU into mitochondrial DNA, leading to impaired mitochondrial function.
Data Presentation: Antiviral Efficacy and Cytotoxicity
The following tables summarize the quantitative data from key preliminary studies on the antiviral efficacy and cytotoxicity of FIAU.
Table 1: In Vitro Antiviral Activity of FIAU
| Virus | Cell Line | Parameter | Value |
| Hepatitis B Virus (HBV) | Human Hepatoblastoma (2.2.15) | IC50 | 0.1 µM |
| Herpes Simplex Virus Type 1 (HSV-1) | - | Ki | 0.14 µM |
| Herpes Simplex Virus Type 2 (HSV-2) | - | Ki | 0.95 µM |
| Vaccinia Virus | Human Foreskin Fibroblasts (HFF) | EC50 | 1.5 µM |
| Cowpox Virus | Human Foreskin Fibroblasts (HFF) | EC50 | 0.2 µM |
IC50 (50% inhibitory concentration): The concentration of a drug that is required for 50% inhibition of viral replication in vitro. Ki (Inhibition constant): The dissociation constant of the enzyme-inhibitor complex; a measure of the inhibitor's potency. EC50 (50% effective concentration): The concentration of a drug that gives half-maximal response.
Table 2: In Vitro Cytotoxicity of FIAU
| Cell Line | Parameter | Value |
| Human Hepatoblastoma (2.2.15) | CC50 | >100 µM |
| Human Foreskin Fibroblasts (HFF) | CC50 | Not specified |
CC50 (50% cytotoxic concentration): The concentration of a drug that is required to cause a 50% reduction in cell viability.
Table 3: In Vivo Antiviral Efficacy of FIAU in Woodchucks with Chronic WHV Infection
| Dosage | Duration | Effect on Serum WHV DNA |
| 1.5 mg/kg/day | 12 weeks | 2-3 log10 reduction |
| 0.3 mg/kg/day | 4 weeks | Equivocal |
WHV (Woodchuck Hepatitis Virus) is a closely related hepadnavirus to human HBV and is a standard animal model for studying HBV infection.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure for assessing the cytotoxicity of FIAU in a cell line, such as the human hepatoblastoma 2.2.15 cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Addition: Prepare serial dilutions of FIAU in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of FIAU. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period that corresponds to the antiviral assay (e.g., 6-9 days), replenishing the medium with fresh compound every 3 days.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the logarithm of the FIAU concentration.
HBV Replication Assay (Dot Blot Hybridization)
This protocol outlines a method to assess the effect of FIAU on HBV replication in the 2.2.15 cell line, which constitutively produces HBV particles.
-
Cell Culture and Treatment: Culture 2.2.15 cells in 24-well plates until confluent. Treat the cells with various concentrations of FIAU for 9 days, changing the medium and drug every 3 days.
-
Harvesting Viral DNA: After treatment, collect the cell culture supernatant. Pellet the viral particles by centrifugation.
-
DNA Extraction: Extract the viral DNA from the pelleted particles using a commercial viral DNA extraction kit.
-
Dot Blot: Denature the extracted DNA and apply it to a nylon membrane using a dot blot apparatus.
-
Hybridization: Hybridize the membrane with a ³²P-labeled HBV DNA probe.
-
Autoradiography: Expose the membrane to X-ray film to visualize the radioactive signals.
-
Quantification: Quantify the intensity of the dots using densitometry to determine the relative amount of HBV DNA.
-
IC50 Determination: Calculate the IC50 value by plotting the percentage of inhibition of HBV DNA replication against the logarithm of the FIAU concentration.
HSV DNA Polymerase Inhibition Assay
This is a representative protocol to determine the inhibitory activity of the triphosphate form of FIAU (FIAU-TP) on HSV DNA polymerase.
-
Enzyme and Substrate Preparation: Purify HSV DNA polymerase from infected cells. Prepare a reaction mixture containing a suitable buffer, activated calf thymus DNA (as a template-primer), and a mixture of dATP, dCTP, dGTP, and [³H]dTTP.
-
Inhibitor Preparation: Prepare serial dilutions of FIAU-TP.
-
Reaction Initiation: Initiate the polymerase reaction by adding the enzyme to the reaction mixture containing the substrate and various concentrations of FIAU-TP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Precipitation: Stop the reaction by adding a cold solution of trichloroacetic acid (TCA). Precipitate the newly synthesized DNA on glass fiber filters.
-
Radioactivity Measurement: Wash the filters to remove unincorporated nucleotides and measure the radioactivity of the precipitated DNA using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity for each concentration of FIAU-TP. The Ki value can be determined using Dixon plots or other kinetic analysis methods.
Mandatory Visualization
FIAU Mechanism of Antiviral Action
Caption: FIAU is phosphorylated to its active triphosphate form, which inhibits viral DNA polymerase and leads to chain termination.
Postulated Mechanism of FIAU-Induced Mitochondrial Toxicity
Caption: FIAU is thought to cause mitochondrial toxicity by inhibiting mtDNA polymerase-γ and incorporating into mtDNA.
Anticancer Efficacy: A Knowledge Gap
A thorough review of the existing literature reveals a significant lack of preliminary studies on the direct anticancer efficacy of this compound. The research focus has overwhelmingly been on its antiviral properties and subsequent toxicity.
However, related fluorinated pyrimidine nucleosides, such as 5-Fluorouracil (5-FU) and its derivatives, are well-established anticancer agents.[2][3][4][5][6] These compounds primarily exert their cytotoxic effects by inhibiting thymidylate synthase, a key enzyme in the synthesis of thymidine, which is essential for DNA replication and repair. The structural similarity of FIAU to these compounds suggests a potential, albeit unexplored, for anticancer activity. Future in vitro studies screening FIAU against a panel of cancer cell lines could be a valuable first step in exploring this possibility. It is crucial to note that the severe mitochondrial toxicity of FIAU would be a major hurdle to overcome for any potential development as an anticancer agent.
Conclusion and Future Directions
The preliminary studies on this compound have unequivocally demonstrated its potent in vitro and in vivo antiviral activity against HBV and HSV. However, the tragic outcomes of the clinical trials underscore the critical importance of thorough preclinical toxicology studies, particularly concerning mitochondrial function, for nucleoside analogs.
While the clinical development of FIAU for viral infections is unlikely to be revisited, the compound remains a valuable tool for studying the mechanisms of antiviral activity and drug-induced mitochondrial toxicity. The significant gap in our understanding of its potential anticancer efficacy presents an opportunity for future research. Should any anticancer activity be identified, novel drug delivery systems or structural modifications aimed at mitigating mitochondrial toxicity would be essential for any further development. For now, the story of FIAU serves as a crucial case study in the complexities of drug development, highlighting the delicate balance between efficacy and safety.
References
- 1. Hepatic failure and lactic acidosis due to fialuridine (FIAU), an investigational nucleoside analogue for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of 2'-deoxy-5-fluorouridine conjugates against a murine thymoma and colon carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
understanding the structure of 2'-Deoxy-2'-fluoro-5-iodouridine
For Researchers, Scientists, and Drug Development Professionals
Core Structure and Chemical Properties
2'-Deoxy-2'-fluoro-5-iodouridine, also known by its synonym FIRU, is a synthetic pyrimidine (B1678525) nucleoside analog.[1][2][3] Its structure is characterized by a uridine (B1682114) base with an iodine atom at the 5th position and a deoxyribose sugar moiety where the hydroxyl group at the 2' position is replaced by a fluorine atom.[1] This unique combination of a halogenated base and a fluorinated sugar confers upon the molecule its distinct biological activities.
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C9H10FIN2O5 | [1] |
| Molecular Weight | 372.09 g/mol | [1] |
| CAS Number | 55612-21-0 | [1] |
| Synonyms | FIRU, 5-Iodo-2'-fluoro-2'-deoxyuridine | [1][2] |
| Physical Appearance | Solid | [3] |
| Storage Conditions | 4°C, desiccated and protected from light | [3] |
Mechanism of Action: A Dual Threat to Proliferation
The primary mechanism of action of this compound lies in its ability to disrupt cellular proliferation through two main avenues: inhibition of DNA synthesis and induction of apoptosis.[2][3] As a nucleoside analog, it can be metabolized within the cell and interfere with the normal processes of DNA replication and repair.
Inhibition of DNA Synthesis
Once inside the cell, this compound is phosphorylated to its triphosphate derivative. This active form can then act as a substrate for DNA polymerases. Its incorporation into a growing DNA strand can lead to chain termination or create a structurally altered DNA that is difficult for the replication machinery to process further. While the precise enzymes inhibited by the triphosphate form of this compound are not definitively detailed in the available literature, the general mechanism for fluorinated nucleosides involves the inhibition of key enzymes in the nucleotide synthesis pathway, such as thymidylate synthase.[4][5] Inhibition of this enzyme leads to an imbalance in the intracellular pool of deoxynucleoside triphosphates (dNTPs), which is crucial for DNA replication and repair, ultimately causing what is known as "thymineless death" in cancer cells.[5]
Induction of Apoptosis
Beyond halting DNA synthesis, this compound is a potent inducer of apoptosis, or programmed cell death.[2][3] The accumulation of DNA damage and the disruption of the cell cycle caused by the compound trigger a cascade of signaling events that culminate in the activation of caspases, a family of proteases that execute the apoptotic program. For the related compound 5-fluoro-2'-deoxyuridine (B1346552) (FUdR), studies have shown the involvement of key apoptotic players such as the release of cytochrome c from the mitochondria and the activation of caspase-3.[4] Furthermore, the induction of genes like c-jun, c-fos, and c-myc has been observed, suggesting a complex interplay of signaling pathways in response to treatment.[4] For another related compound, 5'-fluoro-2'-deoxycytidine, the upregulation of pro-apoptotic proteins like BAX and BAK, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL have been demonstrated, indicating a role for the intrinsic apoptotic pathway.[6]
Biological Activity: Anticancer and Antiviral Potential
The dual mechanisms of action of this compound translate into significant antitumor and antiviral activities.
Anticancer Activity
Antiviral Activity
This compound has also been evaluated for its antiviral properties. Notably, its activity against the hepatitis B virus has been assessed in 2.2.15 cells.[2] The mechanism of antiviral action is presumed to be similar to its anticancer effects, involving the inhibition of viral DNA replication.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for its further development and application. While specific protocols for this exact molecule are not extensively published, the following sections provide detailed methodologies for key experiments based on established procedures for similar nucleoside analogs.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, drawing from established methods for the synthesis of related fluorinated and iodinated nucleosides.[7][8][9] A general synthetic strategy involves the coupling of a protected fluorinated deoxyribose sugar with a silylated 5-iodouracil (B140508) base, followed by deprotection.
A representative, though not specific, synthesis could involve the following steps:
-
Preparation of the Glycosyl Donor: A suitable protected 2-deoxy-2-fluoro-ribofuranose derivative (e.g., with acetyl or benzoyl protecting groups) is synthesized.
-
Silylation of 5-Iodouracil: 5-Iodouracil is treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to increase its solubility and reactivity.
-
Glycosylation: The protected fluorinated sugar is coupled with the silylated 5-iodouracil in the presence of a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate).
-
Deprotection: The protecting groups on the sugar moiety are removed, typically using a base such as sodium methoxide (B1231860) in methanol (B129727) or ammonia (B1221849) in methanol, to yield the final product, this compound.
Note: The specific reaction conditions, including solvents, temperatures, and purification methods, would need to be optimized for this particular synthesis.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Following the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation Assay)
This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine.[10][11][12]
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
[³H]-Thymidine
-
Cell harvester
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate and treat them with various concentrations of this compound as described in the MTT assay protocol.
-
Towards the end of the treatment period (e.g., the last 4-6 hours), add a pulse of [³H]-Thymidine to each well.
-
After the pulse, harvest the cells onto glass fiber filters using a cell harvester. This process lyses the cells and traps the DNA on the filters.
-
Wash the filters to remove any unincorporated [³H]-Thymidine.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of [³H]-Thymidine incorporated into the DNA and thus reflects the rate of DNA synthesis.
-
Calculate the percentage of DNA synthesis inhibition for each concentration relative to the control.
Antiviral Plaque Reduction Assay
This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[13][14][15][16][17]
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
Complete cell culture medium
-
This compound
-
Overlay medium (e.g., medium containing low-melting-point agarose (B213101) or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well plates
Protocol:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cell monolayers with the different concentrations of the compound for a specified time.
-
Infect the cells with a known amount of virus (that produces a countable number of plaques).
-
After the virus adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of the compound. The overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus).
-
After incubation, fix the cells (e.g., with formalin) and stain them with a staining solution (e.g., crystal violet). The viable cells will be stained, while the areas of cell death (plaques) will remain clear.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of the compound compared to the virus control (no compound) and determine the EC50 value (the concentration that reduces the number of plaques by 50%).
Signaling Pathways and Logical Relationships
The induction of apoptosis by this compound and related nucleoside analogs involves a complex network of signaling pathways. While a definitive pathway for this specific molecule is not fully elucidated, a logical workflow can be constructed based on the known mechanisms of similar compounds.
Caption: Proposed mechanism of apoptosis induction by this compound (FIRU).
Caption: Experimental workflow for determining the in vitro cytotoxicity of FIRU using the MTT assay.
References
- 1. This compound | 55612-21-0 | ND07901 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Mechanisms of cell death induced by 5-fluoro-2'-deoxyuridine (FUdR)--necrosis or apoptosis after treated with FUdR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular mechanisms of 5-fluoro-2'-deoxyuridine induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 5’-Fluoro-2’-Deoxycytidine and Sodium Butyrate on the Gene Expression of the Intrinsic Apoptotic Pathway, p21, p27, and p53 Genes Expression, Cell Viability, and Apoptosis in Human Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN101054398B - Synthesis method of 2-deoxy-5-iodo-beta-uridine - Google Patents [patents.google.com]
- 9. CN104710491A - Preparation method for (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine - Google Patents [patents.google.com]
- 10. brd.nci.nih.gov [brd.nci.nih.gov]
- 11. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. revvity.com [revvity.com]
- 13. benchchem.com [benchchem.com]
- 14. protocols.io [protocols.io]
- 15. asm.org [asm.org]
- 16. scienceopen.com [scienceopen.com]
- 17. Influenza virus plaque assay [protocols.io]
Methodological & Application
Application Notes and Protocols for 2'-Deoxy-2'-fluoro-5-iodouridine in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-5-iodouridine (FIU) is a synthetic nucleoside analog with potential applications in antiviral and anticancer research. As a derivative of uridine, it is designed to interfere with nucleic acid synthesis, a critical process for the replication of viruses and the proliferation of cancer cells. Its structure, featuring a fluorine atom at the 2' position of the deoxyribose sugar and an iodine atom at the 5' position of the uracil (B121893) base, is key to its biological activity. These modifications can enhance the compound's metabolic stability and alter its interaction with viral or cellular enzymes, such as DNA polymerases.
This document provides detailed application notes and protocols for the in vitro evaluation of this compound, drawing upon data from the closely related and well-studied analog, Fialuridine (FIAU). While direct experimental data for FIU is limited, the structural similarity allows for the extrapolation of potential activities and experimental designs. It is crucial to note that the quantitative data presented herein is for the related compound FIAU and should be considered as a starting point for the empirical determination of FIU's specific activity.
Mechanism of Action
Nucleoside analogs like this compound typically exert their effects after intracellular phosphorylation to their active triphosphate form. This process is often dependent on host cell kinases. The triphosphate analog can then act as a competitive inhibitor of the natural deoxynucleotide triphosphate for incorporation into newly synthesized DNA by viral or cellular DNA polymerases.
Once incorporated, the 2'-fluoro modification can lead to chain termination, halting further DNA elongation. This disruption of DNA replication is a primary mechanism for both its potential antiviral and anticancer effects. The stalled replication forks can trigger DNA damage response pathways, ultimately leading to cell cycle arrest and apoptosis.[1][2]
It is also important to consider potential off-target effects, such as inhibition of mitochondrial DNA polymerase gamma (pol-γ), which has been observed with related nucleoside analogs and can lead to mitochondrial toxicity.[3]
Data Presentation
The following tables summarize the in vitro antiviral and cytotoxic activities of the related nucleoside analog, Fialuridine (FIAU). These values serve as a reference for designing dose-response experiments for this compound.
Table 1: In Vitro Anti-Hepatitis B Virus (HBV) Activity of FIAU [4]
| Cell Line | Virus Strain | Parameter | Value (µM) |
| Human Hepatoblastoma (transfected with HBV) | HBV, subtype adw | IC50 | 0.90 |
| Human Hepatoma | Duck HBV | IC50 | 0.075 |
| Chicken Liver | Duck HBV | IC50 | 156 |
IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits 50% of viral replication.
Table 2: In Vitro Cytotoxicity of FIAU [4]
| Cell Line | Parameter | Value (µM) |
| Human Hepatoblastoma (transfected with HBV) | CC50 | 344.3 |
CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.
Table 3: Selectivity Index of FIAU against HBV [4]
| Cell Line | Selectivity Index (CC50/IC50) |
| Human Hepatoblastoma (transfected with HBV) | 382.6 |
A higher selectivity index indicates a more favorable therapeutic window.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that is toxic to cells in culture.
Materials:
-
This compound (FIU)
-
Appropriate cell line (e.g., HepG2, Vero, or a cancer cell line of interest)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (570 nm or 590 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
Prepare serial dilutions of FIU in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the FIU dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells treated with vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[5]
-
After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[6]
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[6]
-
Aspirate the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm or 590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the CC50 value.
In Vitro Antiviral Assay (Plaque Reduction Assay)
This assay determines the ability of this compound to inhibit the replication of a virus, such as Herpes Simplex Virus (HSV).
Materials:
-
This compound (FIU)
-
Host cell line susceptible to the virus (e.g., Vero cells for HSV)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Complete cell culture medium
-
Overlay medium (e.g., medium with 0.8% methylcellulose)[7]
-
Crystal violet staining solution (0.5% crystal violet in 50% ethanol)[8]
-
PBS
Procedure:
-
Seed host cells in 12-well or 24-well plates and grow to a confluent monolayer.[8]
-
Prepare serial dilutions of the virus stock.
-
Remove the culture medium and infect the cell monolayers with 100-200 µL of each virus dilution for 1 hour at 37°C to allow for viral adsorption.[9]
-
During the adsorption period, prepare serial dilutions of FIU in the overlay medium.
-
After 1 hour, remove the virus inoculum and wash the cells twice with PBS.[8]
-
Add 1-2 mL of the overlay medium containing the different concentrations of FIU to the respective wells. Include a no-drug control.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days for HSV).[7]
-
After incubation, remove the overlay medium and fix the cells with ice-cold methanol (B129727) for 20 minutes.[8]
-
Stain the cells with crystal violet solution for 10-30 minutes.[8][9]
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.[9]
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each FIU concentration compared to the no-drug control to determine the IC50 value.
In Vitro Anti-HBV Assay (Real-Time PCR)
This assay quantifies the inhibition of Hepatitis B Virus (HBV) replication by measuring the amount of extracellular HBV DNA.
Materials:
-
This compound (FIU)
-
HepG2.2.15 cell line (stably transfected with the HBV genome)[10]
-
Complete cell culture medium supplemented with G418
-
96-well cell culture plates
-
Viral DNA extraction kit
-
Real-time PCR machine
-
Primers and probe specific for a conserved region of the HBV genome
-
HBV DNA quantification standards
Procedure:
-
Seed HepG2.2.15 cells in a 96-well plate and allow them to adhere and form a confluent monolayer.[10]
-
Replace the medium with fresh medium containing serial dilutions of FIU. Include appropriate controls (no-drug, positive control like Lamivudine).
-
Incubate the cells for 6-9 days, replenishing the medium and compound every 2-3 days.[10]
-
After the incubation period, collect the cell culture supernatant.
-
Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.[3]
-
Quantify the amount of extracellular HBV DNA using a real-time quantitative PCR (qPCR) assay.[3]
-
Generate a standard curve using the HBV DNA quantification standards to determine the viral load in each sample.[11]
-
Calculate the percentage of HBV DNA reduction for each FIU concentration compared to the no-drug control to determine the IC50 value.
Visualizations
Caption: Experimental workflows for in vitro assays of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Nucleoside analogs: molecular mechanisms signaling cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hepatitis B Virus DNA [jove.com]
Application Notes and Protocols: 2'-Deoxy-2'-fluoro-5-iodouridine in Herpes Simplex Virus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-5-iodouridine (FIAU) is a synthetic pyrimidine (B1678525) nucleoside analog of thymidine (B127349). It has garnered significant interest in virology and molecular imaging, particularly in the context of Herpes Simplex Virus (HSV) research. FIAU's utility stems from its specific interaction with viral thymidine kinase (TK), an enzyme crucial for viral replication. This specificity allows FIAU to serve dual roles: as a potent antiviral agent and as a sensitive imaging probe for detecting the presence and activity of HSV. These application notes provide an overview of FIAU's mechanism, its applications in HSV research, and detailed protocols for its use.
Mechanism of Action
The biological activity of FIAU is contingent upon its phosphorylation by thymidine kinase. Herpes Simplex Virus thymidine kinase (HSV-tk) is significantly more efficient at phosphorylating FIAU than its mammalian cellular counterparts.[1][2] Once inside a cell, FIAU is converted into FIAU-monophosphate by HSV-tk. Host cell enzymes then further phosphorylate it to the active triphosphate form, FIAU-triphosphate. This molecule acts as a competitive inhibitor of viral DNA polymerase and can be incorporated into the growing viral DNA chain.[3] The incorporation of FIAU-triphosphate leads to the termination of DNA elongation, thereby halting viral replication.[3] This selective activation in virus-infected cells is the foundation for its use as both a therapeutic and an imaging agent.
Applications in HSV Research
Antiviral Therapeutic Agent
FIAU and its parent compound, fiacitabine (B1672659) (FIAC), have demonstrated high in vitro activity against several herpes group viruses, including HSV-1, HSV-2, Varicella-Zoster Virus (VZV), and Cytomegalovirus (CMV).[4][5] Its potent antiviral properties made it a candidate for treating herpes virus infections, particularly in immunocompromised patients.[6] However, significant toxicity observed in clinical trials for Hepatitis B has largely halted its development as a systemic antiviral therapeutic.[3][7]
Imaging Probe for HSV-tk Reporter Gene Expression
The most prominent and current application of FIAU in HSV research is as a substrate for Positron Emission Tomography (PET) imaging. When labeled with a positron-emitting radionuclide such as Iodine-124 (¹²⁴I) or Fluorine-18 (¹⁸F), FIAU allows for the non-invasive, real-time visualization of HSV-tk activity in vivo.[8][9]
-
Oncolytic Virotherapy Monitoring: Oncolytic viruses, including engineered HSV, are a promising cancer therapy. These viruses selectively infect and destroy cancer cells. By incorporating the HSV-tk gene into these oncolytic viruses, researchers can use radiolabeled FIAU to track the location, magnitude, and duration of viral replication within tumors.[8][10] This provides critical information on treatment efficacy and viral biodistribution. PET imaging with [¹²⁴I]FIAU can detect as few as 1 x 10⁷ viral particles injected into a tumor and can monitor changes in TK activity resulting from viral proliferation.[8]
-
Cell Tracking: The HSV-tk gene can be used as a "reporter gene" in various cell-based therapies. For instance, stem cells or immune cells (like T-cells) can be genetically modified to express HSV-tk. After these cells are introduced into a living subject, their location, migration, and viability can be monitored over time using PET imaging with radiolabeled FIAU.
-
Superiority as an Imaging Probe: Studies comparing radiolabeled FIAU to other probes like FHBG (9-(4-fluoro-3-hydroxymethylbutyl)guanine) and FHPG (9-[(3-fluoro-1-hydroxy-2-propoxy)methyl]guanine) have shown that FIAU is a substantially more efficient probe for imaging HSV-tk expression.[11][12] It provides greater sensitivity, higher contrast (better tumor-to-background ratios), and lower background radioactivity in the abdomen.[11][12]
Data Presentation
Table 1: In Vitro Antiviral Activity of Fiacitabine (FIAC) and Fialuridine (FIAU)
FIAC is rapidly converted to FIAU in the human body. Data below is for FIAC unless otherwise stated.
| Virus | Cell Line | IC₅₀ (µM) | Reference(s) |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 0.01 - 0.1 | [5] |
| Herpes Simplex Virus 2 (HSV-2) | Vero | 0.1 - 1.0 | [5] |
| Varicella-Zoster Virus (VZV) | Vero | 0.1 - 1.0 | [5] |
| Cytomegalovirus (CMV) | HEL | 0.1 - 1.0 | [5] |
Table 2: Comparison of PET Probes for HSV1-tk Gene Expression Imaging
| Probe | Key Advantages | Key Disadvantages | Reference(s) |
| FIAU | High sensitivity and contrast; selective localization in HSV1-tk expressing cells; lower abdominal background. | Shows some stomach and intestinal background radioactivity. | [11][12] |
| FHBG | Lower efficiency and sensitivity compared to FIAU; high hepatobiliary and intestinal background. | [11][12] | |
| FHPG | Lower efficiency and sensitivity compared to FIAU; high hepatobiliary and intestinal background. | [11][12] |
Table 3: Summary of Preclinical Toxicity Studies of FIAU
| Animal Model | Dosage | Duration | Key Toxic Effects Observed | Reference(s) |
| Mice | 150 mg/kg/day (oral) | 6 months | Nephropathy, testicular toxicity (males), decreased lymphocytes (females), mortality. | [13] |
| Rats | 255 or 510 mg/kg/day (total) | 10 weeks | Produced a toxic syndrome similar to that seen in human trials. | [14] |
| Woodchucks | 1.5 mg/kg/day (intraperitoneal) | 28 days | Biochemical signs of liver injury (elevated transaminases), kidney insufficiency, elevated blood lactic acid. | [14] |
| Dogs | 3 mg/kg/day | 90 days | No significant histological or biochemical abnormalities reported at this dose. | [14] |
| Monkeys | 25 mg/kg/day | 30 days | No significant histological or biochemical abnormalities reported at this dose. | [14] |
Mandatory Visualizations
Caption: Mechanism of selective activation and action of FIAU in HSV-infected cells.
Caption: Experimental workflow for in vivo PET imaging of HSV-tk expression.
Caption: Simplified Herpes Simplex Virus (HSV) replication cycle within a host cell.
Experimental Protocols
Protocol 1: In Vitro Anti-HSV Activity (Plaque Reduction Assay)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of FIAU against a specific HSV strain.
Materials:
-
Vero cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer
-
FIAU stock solution (e.g., 10 mM in DMSO, sterile filtered)
-
Overlay medium (e.g., growth medium containing 1% methylcellulose)
-
Crystal Violet staining solution (0.5% w/v in 20% ethanol)
-
6-well cell culture plates
-
Sterile PBS
Methodology:
-
Cell Seeding: Seed Vero cells into 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (37°C, 5% CO₂).
-
Drug Dilution: Prepare serial dilutions of FIAU in growth medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.01 µM). Include a "no drug" control.
-
Virus Infection: When cells are confluent, aspirate the growth medium. Infect the cell monolayers with HSV at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
FIAU Treatment: After adsorption, remove the virus inoculum. Add 2 mL of the corresponding FIAU dilution (prepared in overlay medium) to each well. For the virus control well, add overlay medium without FIAU. Also include a cell control plate (no virus, no drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂, until clear plaques are visible in the virus control wells.
-
Plaque Staining: Aspirate the overlay medium. Gently wash the wells with PBS. Fix the cells with 10% formalin for 15 minutes. Aspirate the formalin and stain the cells with Crystal Violet solution for 20 minutes at room temperature.
-
Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.
-
IC₅₀ Calculation: Calculate the percentage of plaque inhibition for each FIAU concentration relative to the virus control. Plot the percentage of inhibition against the log of the FIAU concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: PET Imaging of HSV-tk Expression in a Xenograft Mouse Model
Objective: To non-invasively visualize and quantify the expression of HSV-tk in a tumor model using radiolabeled FIAU.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Tumor cells engineered to express HSV-tk (e.g., U87-tk+)
-
Wild-type (control) tumor cells (e.g., U87-wt)
-
Sterile PBS and Matrigel (optional)
-
¹²⁴I-FIAU (or other radiolabeled FIAU)
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ HSV-tk+ cells into the right flank of each mouse. Inject the same number of wild-type cells into the left flank.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Proceed with imaging when tumors reach a suitable size (e.g., 100-200 mm³).
-
Radiotracer Administration: Anesthetize a mouse and place it on the scanner bed. Administer a known quantity of ¹²⁴I-FIAU (e.g., 3.7-7.4 MBq or 100-200 µCi) via tail vein injection.
-
PET/CT Imaging: Perform a dynamic PET scan for the first 60 minutes post-injection, followed by static whole-body scans at multiple time points (e.g., 4, 24, and 48 hours post-injection). A CT scan should be acquired for anatomical co-registration and attenuation correction.
-
Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM). Co-register the PET and CT images.
-
Quantification: Draw regions of interest (ROIs) over the HSV-tk+ tumor, the wild-type tumor, and other reference tissues (e.g., muscle, liver) on the fused PET/CT images.
-
Data Expression: Calculate the tracer uptake in each ROI. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). Calculate tumor-to-muscle or tumor-to-contralateral-tumor ratios to assess imaging contrast.
-
Validation (Optional): After the final imaging session, euthanize the animals and excise the tumors and other organs. Measure radioactivity using a gamma counter to validate the imaging data and perform immunohistochemistry to confirm HSV-tk expression.
Important Considerations and Safety
-
Toxicity: The most critical consideration for FIAU is its potential for severe mitochondrial toxicity, which can lead to delayed-onset lactic acidosis and irreversible liver failure.[3][7] This was tragically demonstrated in a 1993 clinical trial for Hepatitis B.[7] The toxicity was not predicted by standard preclinical animal studies.[15] While the doses used for PET imaging are microdoses and generally considered safe, any consideration of therapeutic dosing must be approached with extreme caution.
-
Metabolism: FIAU is relatively resistant to metabolism. In dogs, over 78% of the radioactivity in blood at 60 minutes post-injection was unmetabolized FIAU.[9]
-
Excretion: FIAU and its metabolites are excreted through both renal and hepatobiliary routes.[9]
-
Regulatory Approval: The use of FIAU, particularly radiolabeled versions in human subjects, is strictly regulated and requires approval from relevant institutional and national regulatory bodies (e.g., FDA, IRB, IACUC).
References
- 1. The effect of 2'-fluoro-2'-deoxycytidine on herpes virus growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FIAU: From reporter gene imaging to imaging of bacterial proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fialuridine - Wikipedia [en.wikipedia.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Clinical Trials of FIAC at Memorial Sloan-Kettering Cancer Center - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. obesityhealthmatters.com [obesityhealthmatters.com]
- 7. nationalacademies.org [nationalacademies.org]
- 8. Positron emission tomography imaging for herpes virus infection: Implications for oncolytic viral treatments of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Molecular imaging with 123I-FIAU, 18F-FUdR, 18F-FET, and 18F-FDG for monitoring herpes simplex virus type 1 thymidine kinase and ganciclovir prodrug activation gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Comparison of radiolabeled nucleoside probes (FIAU, FHBG, and FHPG) for PET imaging of HSV1-tk gene expression - ProQuest [proquest.com]
- 13. FIAC and FIAU Preclinical Toxicity Studies - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Recent Studies of FIAU Toxicity - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
Application Notes and Protocols for 2'-Deoxy-2'-fluoro-5-iodouridine in Cancer Cell Lines
Disclaimer: Information available in the public domain specifically for 2'-Deoxy-2'-fluoro-5-iodouridine (FIdU) is limited. The following application notes and protocols are based on the well-characterized analogous compound, 2'-Deoxy-5-fluorouridine (FUdR), and its parent compound, 5-Fluorouracil (5-FU). These compounds share a similar pyrimidine (B1678525) analog structure and are expected to have a comparable mechanism of action. Researchers should consider these protocols as a starting point and optimize them for FIdU.
Introduction
This compound is a synthetic pyrimidine analog. Based on the structure of related compounds like 5-Fluorouracil (5-FU) and its deoxyribonucleoside form, Floxuridine (FUDR), FIdU is anticipated to function as an antimetabolite, interfering with DNA synthesis and repair, thereby exhibiting cytotoxic effects against rapidly proliferating cancer cells.[1][2][3] The primary applications of such compounds are in cancer chemotherapy, and their efficacy is often evaluated in various cancer cell lines.[4][5]
Mechanism of Action
The proposed mechanism of action for FIdU, extrapolated from that of 5-FU and FUDR, involves its intracellular conversion to active metabolites that disrupt critical cellular processes.[1][3][5] Once inside the cell, FIdU is likely phosphorylated to its monophosphate form. This active metabolite is expected to inhibit thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][3][5] Inhibition of TS leads to a depletion of the dTMP pool, causing an imbalance in deoxynucleotides, which in turn induces DNA damage, cell cycle arrest, and ultimately apoptosis (programmed cell death).[1]
Furthermore, the triphosphate form of the analog can be incorporated into both DNA and RNA.[1][3] Its incorporation into DNA can lead to DNA fragmentation and instability. When incorporated into RNA, it can interfere with RNA processing and protein synthesis, further contributing to its cytotoxic effects.[1][2]
Signaling Pathways
The cytotoxic effects of fluoropyrimidine analogs like 5-FU are known to involve several key signaling pathways that regulate cell survival, proliferation, and apoptosis.[6][7] While specific pathways for FIdU are not yet elucidated, it is plausible that it will impact similar pathways. Key pathways implicated in the response to 5-FU include:
-
p53 Signaling: DNA damage induced by thymidylate synthase inhibition can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[3]
-
PI3K/AKT Pathway: This pathway is crucial for cell survival, and its inhibition can enhance the chemosensitivity of cancer cells to 5-FU.[3]
-
NF-κB Pathway: The NF-κB pathway is involved in inflammation and cell survival, and its modulation can influence the response of cancer cells to chemotherapy.[6][7]
-
Wnt/β-catenin Pathway: Aberrant Wnt signaling is common in many cancers, and its interaction with 5-FU treatment can affect therapeutic outcomes.[6][7]
-
JAK/STAT Pathway: This pathway is involved in cell proliferation and survival, and its aberrant activation can contribute to drug resistance.[6][7]
Below is a generalized diagram of the proposed mechanism of action and its downstream effects.
References
- 1. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2'-Deoxy-2'-fluoro-5-iodouridine (FIU) for DNA Labeling and Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-5-iodouridine (FIU) is a halogenated pyrimidine (B1678525) nucleoside analog of thymidine (B127349). Its structure allows it to be incorporated into newly synthesized DNA during the S-phase of the cell cycle by cellular DNA polymerases. The presence of the iodine atom at the 5-position of the uracil (B121893) base provides a unique target for immunodetection, enabling the specific labeling and subsequent visualization of proliferating cells. This makes FIU a valuable tool for studying DNA replication, cell cycle kinetics, and cellular proliferation in various research and drug development applications.
Similar to other halogenated nucleosides like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-iodo-2'-deoxyuridine (IdU), FIU can be detected using specific monoclonal antibodies. The 2'-fluoro modification on the deoxyribose sugar may offer altered pharmacological properties, such as increased metabolic stability or different incorporation efficiencies by DNA polymerases, which could present advantages in certain experimental contexts.
These application notes provide an overview of the use of FIU for DNA labeling and offer detailed protocols for its incorporation into cellular DNA and subsequent immunofluorescent detection.
Principle of the Method
The FIU-based cell proliferation assay involves two main steps:
-
Incorporation of FIU into DNA: Proliferating cells are incubated with FIU, which is taken up by the cells and converted into its triphosphate form. This triphosphate analog is then used by DNA polymerases as a substrate in place of thymidine triphosphate (dTTP) during DNA replication.
-
Immunodetection of Incorporated FIU: After a labeling period, cells are fixed and permeabilized. The DNA is denatured to expose the incorporated FIU. A specific primary antibody that recognizes the 5-iodouracil (B140508) base is then used to bind to the FIU. Finally, a fluorescently labeled secondary antibody is used to detect the primary antibody, allowing for visualization and quantification of the labeled cells using fluorescence microscopy or flow cytometry.
Data Presentation
While direct comparative studies for this compound (FIU) are not extensively published, the following tables provide an illustrative comparison of its expected performance characteristics against the commonly used thymidine analogs, BrdU and EdU. These values are based on typical performance of halogenated nucleosides and click-chemistry based methods.
Table 1: Comparison of DNA Labeling Agents
| Feature | This compound (FIU) | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) |
| Detection Method | Antibody-based (Immunofluorescence) | Antibody-based (Immunofluorescence) | Click Chemistry |
| DNA Denaturation | Required (e.g., HCl, heat, or DNase) | Required (e.g., HCl, heat, or DNase) | Not Required |
| Protocol Duration | 4-6 hours (plus overnight incubation) | 4-6 hours (plus overnight incubation) | ~2 hours |
| Multiplexing | Possible, but DNA denaturation may affect other epitopes | Possible, but DNA denaturation may affect other epitopes | Readily compatible with antibody-based co-staining |
| Toxicity | Expected to be similar to other halogenated nucleosides | Known to have some cytotoxicity and mutagenicity | Can exhibit cytotoxicity at higher concentrations[1] |
Table 2: Illustrative Performance Characteristics
| Parameter | This compound (FIU) | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) |
| Typical Labeling Concentration | 10 - 20 µM | 10 - 20 µM | 1 - 10 µM |
| Typical Labeling Time | 1 - 24 hours | 1 - 24 hours | 30 minutes - 4 hours |
| Detection Sensitivity | High | High | Very High |
| Signal-to-Noise Ratio | Good to Excellent | Good to Excellent | Excellent |
Experimental Protocols
Protocol 1: In Vitro Labeling of Adherent Cells with FIU
This protocol describes the steps for labeling proliferating adherent cells with FIU for subsequent immunofluorescent detection.
Materials:
-
This compound (FIU)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (Fixation Buffer)
-
0.2% Triton™ X-100 in PBS (Permeabilization Buffer)
-
2 M HCl (Denaturation Solution)
-
0.1 M Borate Buffer, pH 8.5 (Neutralization Buffer)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS)
-
Primary Antibody: Anti-Iododeoxyuridine (IdU) antibody (clone 32D8.D9 is a suitable choice as it recognizes 5-Iodo-2'-deoxyuridine and does not cross-react with BrdU)
-
Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG, Alexa Fluor™ 488)
-
Nuclear Counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting Medium
Procedure:
-
Cell Seeding: Seed adherent cells on sterile glass coverslips in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
FIU Labeling:
-
Prepare a stock solution of FIU (e.g., 10 mM in DMSO).
-
Dilute the FIU stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 10-20 µM).
-
Remove the existing medium from the cells and replace it with the FIU-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 1 to 24 hours) at 37°C in a humidified CO2 incubator. The optimal labeling time will depend on the cell cycle length.
-
-
Fixation:
-
Remove the FIU-containing medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.2% Triton™ X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
DNA Denaturation:
-
Carefully add 2 M HCl to each coverslip and incubate for 30 minutes at room temperature to denature the DNA.
-
Aspirate the HCl and immediately neutralize the cells by adding 0.1 M Borate Buffer (pH 8.5) for 5 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-IdU primary antibody in Blocking Buffer to its recommended working concentration.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with a nuclear counterstain like DAPI or Hoechst 33342 according to the manufacturer's instructions.
-
Wash the cells one final time with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.
-
Protocol 2: Synthesis of FIU-Labeled DNA Probes
This protocol outlines a general method for generating FIU-labeled DNA probes using enzymatic incorporation.
Materials:
-
This compound-5'-triphosphate (FIUTP) (requires custom synthesis or specialized supplier)
-
DNA template
-
Primers (for PCR-based labeling) or random primers (for random priming)
-
DNA Polymerase (e.g., Taq Polymerase for PCR, or Klenow Fragment for random priming)
-
dNTP mix (dATP, dCTP, dGTP, and a lower concentration of dTTP)
-
Reaction buffer appropriate for the chosen DNA polymerase
-
Purification kit for labeled DNA probes
Procedure:
-
Prepare the Reaction Mixture:
-
In a sterile microcentrifuge tube, combine the DNA template, primers, dNTP mix (with a reduced concentration of dTTP to favor FIUTP incorporation), FIUTP, DNA polymerase, and the corresponding reaction buffer. The optimal ratio of FIUTP to dTTP will need to be determined empirically.
-
-
Enzymatic Incorporation:
-
For PCR-based labeling: Perform PCR using standard cycling conditions. The number of cycles can be adjusted to control the amount of labeled product.
-
For random priming: Denature the DNA template by heating, then anneal the random primers. Add the Klenow fragment and the nucleotide mixture and incubate at 37°C for 1-2 hours.
-
-
Purification of the Labeled Probe:
-
Purify the FIU-labeled DNA probe from unincorporated nucleotides and enzymes using a suitable purification kit (e.g., spin column-based PCR purification kit).
-
-
Quantification and Storage:
-
Quantify the concentration and labeling efficiency of the purified probe using a spectrophotometer or a fluorometer if a fluorescently tagged primer was used.
-
Store the labeled probe at -20°C until use in hybridization applications such as fluorescence in situ hybridization (FISH).
-
Visualizations
Caption: Workflow for FIU labeling and immunofluorescent detection in adherent cells.
Caption: Workflow for the synthesis of FIU-labeled DNA probes.
Caption: Logical relationship of FIU incorporation and immunodetection.
Troubleshooting and Considerations
-
High Background: Incomplete washing, insufficient blocking, or non-specific binding of antibodies can lead to high background fluorescence. Ensure thorough washing steps and optimize blocking conditions.
-
No/Weak Signal: This could be due to inefficient FIU incorporation, improper DNA denaturation, inactive antibodies, or low proliferation rate of the cells. Verify cell health and proliferation, check the concentration and activity of FIU and antibodies, and ensure that the DNA denaturation step is effective.
-
Cytotoxicity: Like other thymidine analogs, FIU may exhibit some level of cytotoxicity, especially at high concentrations or with prolonged exposure. It is advisable to perform a dose-response and time-course experiment to determine the optimal labeling conditions with minimal impact on cell viability and cycle progression.[2][3][4][5]
-
Antibody Specificity: The use of a highly specific primary antibody is crucial. The recommended anti-IdU antibody (clone 32D8.D9) has been shown not to cross-react with BrdU, which is advantageous for dual-labeling experiments.
Conclusion
This compound (FIU) represents a valuable alternative for labeling and detecting newly synthesized DNA in proliferating cells. The immunodetection method, analogous to that for BrdU and IdU, is a well-established and robust technique. By following the detailed protocols provided in these application notes, researchers can effectively utilize FIU to gain insights into cell cycle dynamics, proliferation rates, and the effects of various treatments on cellular replication. Further optimization of labeling conditions and antibody concentrations for specific cell types and experimental setups is recommended to achieve the best results.
References
- 1. Immunofluorescence - Wikipedia [en.wikipedia.org]
- 2. Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes: Utilizing 2'-Deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU) for High-Fidelity Cell Proliferation Assays
Introduction
The analysis of cell proliferation is a cornerstone of research in numerous fields, including cancer biology, developmental biology, and toxicology. Traditional methods for assessing DNA synthesis, such as BrdU (5-bromo-2'-deoxyuridine) incorporation, require harsh DNA denaturation steps that can compromise sample integrity and are often incompatible with other fluorescent markers. While EdU (5-ethynyl-2'-deoxyuridine) with click chemistry detection offers a significant improvement, concerns about its cytotoxicity remain, particularly in long-term studies. 2'-Deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU) has emerged as a superior alternative, providing robust and selective labeling of newly synthesized DNA with minimal impact on cellular health and function.[1][2]
Principle of the Assay
F-ara-EdU is a nucleoside analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S-phase of the cell cycle by the cell's own enzymatic machinery. The key feature of F-ara-EdU is the presence of a terminal alkyne group. This alkyne group serves as a bioorthogonal handle that can be detected with high specificity and efficiency through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2] In this reaction, a fluorescently labeled azide (B81097) is covalently bonded to the alkyne group of the incorporated F-ara-EdU. This allows for the sensitive and specific detection of cells that have undergone DNA replication during the labeling period. The mild conditions of the click reaction preserve cellular morphology and allow for multiplexing with other fluorescent probes, such as antibodies or fluorescent proteins.[3]
Comparative Analysis: F-ara-EdU vs. EdU and BrdU
F-ara-EdU offers significant advantages over both BrdU and EdU, primarily concerning cellular toxicity and its impact on the cell cycle. This makes it particularly well-suited for sensitive cell types and long-term proliferation studies.[1][2]
| Feature | F-ara-EdU | EdU | BrdU |
| Detection Method | Copper(I)-catalyzed azide-alkyne "click" reaction | Copper(I)-catalyzed azide-alkyne "click" reaction | Antibody-based detection |
| DNA Denaturation | Not required | Not required | Required (acid or heat treatment) |
| Cytotoxicity | Very low; minimal impact on cell cycle progression and DNA synthesis.[1][2] | Moderate; can cause cell cycle arrest, DNA instability, and apoptosis with long-term exposure.[1][2] | Moderate; can be toxic and mutagenic.[4] |
| Assay Duration | Short (detection in under 2 hours) | Short (detection in under 2 hours) | Long (requires lengthy antibody incubations)[5] |
| Multiplexing | Highly compatible with immunofluorescence and fluorescent proteins. | Compatible, but copper can quench some fluorescent proteins.[3] | Limited due to harsh denaturation steps which can destroy epitopes.[5] |
| Suitability for Long-Term Studies | Ideal for long-term labeling (days) and in vivo studies due to low toxicity.[1][2] | Less suitable for long-term studies due to cytotoxicity.[1][2] | Can be used, but potential for toxicity and mutagenicity should be considered. |
| Sensitivity | High | High | Moderate to High |
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow for an F-ara-EdU cell proliferation assay and the underlying mechanism of incorporation and detection.
Caption: A streamlined workflow for detecting cell proliferation using F-ara-EdU.
Caption: F-ara-EdU is incorporated into DNA and detected via click chemistry.
Experimental Protocols
The following protocols provide a general framework for using F-ara-EdU in cell proliferation assays for both imaging and flow cytometry applications. Optimization of F-ara-EdU concentration and incubation time may be required for different cell types and experimental conditions.
Protocol 1: F-ara-EdU Staining for Fluorescence Microscopy
Materials:
-
F-ara-EdU
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction components:
-
Fluorescently labeled azide
-
Copper (II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer
-
-
Wash Buffer (e.g., PBS with 3% BSA)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere overnight.
-
F-ara-EdU Labeling:
-
Prepare a working solution of F-ara-EdU in pre-warmed cell culture medium. A final concentration of 1-10 µM is a good starting point.
-
Remove the old medium from the cells and replace it with the F-ara-EdU-containing medium.
-
Incubate the cells for the desired period. Due to its low toxicity, incubation can be extended to 12 hours or even longer to label slow-cycling cells.[1]
-
-
Fixation:
-
Remove the F-ara-EdU medium and wash the cells twice with PBS.
-
Add the fixation solution and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Add the permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use. This typically involves adding the copper catalyst and reducing agent to the fluorescent azide in reaction buffer.
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the reaction cocktail and wash the cells three times with the wash buffer.
-
-
Nuclear Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI or Hoechst 33342 for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: F-ara-EdU Staining for Flow Cytometry
Materials:
-
Same as for microscopy, with the addition of a cell detachment solution (e.g., trypsin-EDTA) and flow cytometry tubes.
Procedure:
-
Cell Culture and Labeling: Culture and label cells with F-ara-EdU as described in steps 1 and 2 of the microscopy protocol.
-
Cell Harvesting:
-
Harvest the cells using a suitable detachment solution.
-
Transfer the cell suspension to a conical tube and centrifuge to pellet the cells.
-
Wash the cell pellet once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in the fixation solution and incubate for 15 minutes at room temperature.
-
Centrifuge and wash the cells twice with PBS.
-
-
Permeabilization:
-
Resuspend the cell pellet in the permeabilization buffer and incubate for 20 minutes at room temperature.
-
Centrifuge and wash the cells twice with PBS.
-
-
Click Reaction:
-
Resuspend the cell pellet in the freshly prepared click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Add wash buffer to the cells, centrifuge, and discard the supernatant. Repeat this wash step twice.
-
-
Analysis:
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters to detect the fluorescent signal from the labeled azide.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of cellular uptake of long chain free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols: 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU) in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-5-iodouridine (FIAU), a nucleoside analog, has demonstrated potent antiviral activity, particularly against the Hepatitis B Virus (HBV).[1][2] Its mechanism of action involves intracellular phosphorylation to its triphosphate form, which acts as a competitive inhibitor and chain terminator of viral DNA synthesis.[1] However, the clinical development of FIAU was halted due to severe mitochondrial toxicity, a consequence of its incorporation into mitochondrial DNA by human mitochondrial DNA polymerase gamma (pol-γ).[1][3] This dual activity—potent antiviral efficacy and significant cytotoxicity—makes FIAU a valuable, albeit toxic, reference compound in high-throughput screening (HTS) campaigns for both antiviral drug discovery and cytotoxicity profiling.
These application notes provide detailed protocols and data for utilizing FIAU as a control compound in HTS assays.
Data Presentation
The following tables summarize the in vitro activity of FIAU against various viruses and its cytotoxic profile. This data is crucial for establishing appropriate concentration ranges and interpreting results in HTS experiments.
Table 1: In Vitro Antiviral Activity of FIAU
| Virus | Cell Line | Parameter | Value (µM) |
| Hepatitis B Virus (HBV), subtype adw | Human Hepatoblastoma (transfected with HBV genome) | IC50 | 0.90[2][4] |
| Duck Hepatitis B Virus (DHBV) | Human Hepatoma | IC50 | 0.075[2][4][5] |
| Duck Hepatitis B Virus (DHBV) | Chicken Liver | IC50 | 156[2][4][5] |
| Herpes Simplex Virus-1 (HSV-1) | - | Ki | 0.14[5] |
| Herpes Simplex Virus-2 (HSV-2) | - | Ki | 0.95[5] |
| Vaccinia Virus | HFF cells | EC50 | 1.5[5] |
| Cowpox Virus | HFF cells | EC50 | 0.2[5] |
-
IC50 (50% Inhibitory Concentration): The concentration of a drug that inhibits 50% of viral replication.
-
Ki (Inhibition Constant): An indication of the potency of an inhibitor.
-
EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response.
Table 2: In Vitro Cytotoxicity of FIAU
| Cell Line | Parameter | Value (µM) |
| Human Hepatoblastoma (HepG2) | CC50 | 344.3[1][2][4] |
-
CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes a 50% reduction in cell viability.
Table 3: Selectivity Index of FIAU against HBV
| Cell Line | Virus | CC50 (µM) | IC50 (µM) | Selectivity Index (CC50/IC50) |
| Human Hepatoblastoma | HBV, subtype adw | 344.3[2][4] | 0.90[2][4] | 382.6[2][4] |
-
Selectivity Index (SI): A ratio that measures the window between cytotoxicity and antiviral activity (CC50/IC50). A higher SI value suggests a more favorable safety profile.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of FIAU and a typical workflow for its use in a high-throughput screening setting.
Caption: Mechanism of action of FIAU, illustrating both antiviral activity and mitochondrial toxicity.
Caption: General workflow for an HTS campaign using FIAU as a control.
Experimental Protocols
Protocol 1: High-Throughput Antiviral Activity Assay (HBV DNA Quantification)
This protocol is adapted for a high-throughput format to screen for inhibitors of HBV replication, using FIAU as a positive control.
1. Materials and Reagents:
-
HepG2.2.15 cells (constitutively produce HBV particles)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS, antibiotics, and G418.
-
384-well clear-bottom cell culture plates
-
Test compounds, FIAU (positive control), and DMSO (negative control) in appropriate concentrations.
-
Viral DNA extraction kit
-
Reagents for real-time quantitative PCR (qPCR) targeting the HBV genome.
-
Automated liquid handling systems (recommended for HTS)
-
Plate reader capable of detecting fluorescence for qPCR.
2. Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells into 384-well plates at a density that will maintain sub-confluency throughout the experiment. Allow cells to adhere overnight.
-
Compound Addition: Using an automated liquid handler, add serial dilutions of test compounds and controls (FIAU, DMSO) to the cell plates.
-
Incubation: Incubate the plates for 6-9 days. Perform a full media change containing fresh compound every 3 days.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
Viral DNA Extraction: Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit, following the manufacturer's instructions. Automation of this step is recommended for HTS.
-
qPCR Analysis: Quantify the amount of extracellular HBV DNA using a qPCR assay.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each compound, which is the concentration that inhibits HBV DNA replication by 50% compared to the untreated control.
Protocol 2: High-Throughput Cytotoxicity Assay (MTT Assay)
This protocol measures cell viability and is essential for assessing the cytotoxicity of test compounds, with FIAU serving as a positive control for cytotoxicity.
1. Materials and Reagents:
-
HepG2 cells (or other relevant cell lines)
-
Cell culture medium
-
384-well clear cell culture plates
-
Test compounds, FIAU, and DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of Sorenson's glycine (B1666218) buffer and SDS).
-
Automated liquid handling systems
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm).
2. Procedure:
-
Cell Seeding: Seed cells into 384-well plates and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of test compounds and controls to the cell plates.
-
Incubation: Incubate the plates for the same duration as the antiviral assay to allow for a direct comparison of efficacy and toxicity.
-
MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) for each compound, which is the concentration that reduces cell viability by 50% compared to the untreated control.
Conclusion
FIAU's well-characterized potent antiviral activity and significant cytotoxicity make it an indispensable tool for HTS campaigns. Its use as a positive control ensures assay reliability and provides a benchmark for the evaluation of novel antiviral compounds and for general cytotoxicity screening. The protocols provided herein can be adapted to various HTS platforms to facilitate the discovery and development of new therapeutic agents. Researchers must, however, always be mindful of the severe toxicity associated with FIAU and handle it with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2'-Deoxy-2'-fluoro-5-iodouridine, commonly known as Fialuridine (FIAU), is a nucleoside analog initially developed for the treatment of chronic hepatitis B.[1] However, its clinical development was halted due to severe, delayed-onset mitochondrial toxicity, which led to liver failure and fatalities in some patients.[1][2] This unforeseen toxicity has made FIAU a critical case study in drug-induced mitochondrial dysfunction. These application notes provide a comprehensive guide to the experimental design for studying FIAU, focusing on its mechanism of action and the protocols to assess its cytotoxic effects.
The primary mechanism of FIAU's toxicity stems from its phosphorylation to FIAU-triphosphate (FIAU-TP), which is then incorporated into mitochondrial DNA (mtDNA) by DNA polymerase γ.[1][3] This incorporation disrupts mtDNA replication, leading to mtDNA depletion, impaired synthesis of mitochondrial proteins, and subsequent mitochondrial dysfunction.[3][4] The cellular consequences include decreased ATP production, increased reactive oxygen species (ROS), and ultimately, apoptosis.[4]
Mechanism of Action and Toxicity Pathway
FIAU exerts its cytotoxic effects through a multi-step process involving cellular uptake, metabolic activation, and subsequent disruption of mitochondrial function.
-
Cellular Uptake and Phosphorylation: FIAU enters the cell and is sequentially phosphorylated by cellular kinases to its active triphosphate form, FIAU-TP.
-
Mitochondrial Incorporation: FIAU-TP is a substrate for mitochondrial DNA polymerase gamma (pol γ) and is incorporated into replicating mtDNA.[4]
-
Mitochondrial Dysfunction: The incorporation of FIAU-TP into mtDNA leads to chain termination, inhibiting mtDNA replication and causing a depletion of mtDNA.[3] This impairment of mitochondrial protein synthesis disrupts the electron transport chain.
-
Apoptosis Induction: The severe mitochondrial dysfunction triggers the intrinsic apoptotic pathway, leading to the activation of caspases and programmed cell death.
Experimental Protocols
A thorough investigation of FIAU's toxicity involves a combination of cell viability, mitochondrial function, and apoptosis assays.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the in vitro toxicity of FIAU.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability following treatment with FIAU.[5]
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Complete culture medium
-
FIAU stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of FIAU in culture medium. Remove the existing medium and add 100 µL of the FIAU-containing medium to the respective wells. Include vehicle-only wells as a negative control.[6]
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72, 96 hours) to assess both acute and delayed toxicity.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each FIAU concentration relative to the vehicle control and determine the IC50 value.[7]
Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Content by qPCR
This protocol quantifies the amount of mtDNA relative to nuclear DNA (nDNA) to assess mtDNA depletion.[8][9]
Materials:
-
Treated and control cells
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., B2M or RPPH1)[10][11]
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
DNA Extraction: Isolate total DNA from an equal number of treated and control cells using a commercial DNA extraction kit.
-
qPCR Reaction Setup: Prepare qPCR reactions for both the mitochondrial and nuclear targets for each sample.
-
qPCR Run: Perform the qPCR using a standard thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes. Calculate the ΔCt (Ctnuclear - Ctmitochondrial). A higher ΔCt value in treated samples compared to controls indicates a lower mtDNA-to-nDNA ratio, signifying mtDNA depletion.[11]
Protocol 3: Apoptosis Analysis by Western Blot
This protocol detects the cleavage of key apoptotic proteins, such as caspases and PARP, to confirm the induction of apoptosis.[12]
Materials:
-
Treated and control cells
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Lyse cells and collect the supernatant containing total protein.[13]
-
Protein Quantification: Determine the protein concentration of each lysate.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Add ECL substrate and capture the chemiluminescent signal.[13]
-
Data Analysis: Analyze the band intensities. An increase in the cleaved forms of caspase-3 and PARP indicates the activation of apoptosis.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of FIAU in HepG2 Cells
| Time Point | IC50 (µM) |
| 48 hours | >100 |
| 96 hours | 45.2 ± 5.1 |
| 144 hours | 12.8 ± 2.3 |
| 168 hours | 5.6 ± 1.9 |
Data are representative and should be determined experimentally.
Table 2: Effect of FIAU on mtDNA Content and Apoptosis Marker Expression
| Treatment (20 µM FIAU, 14 days) | Relative mtDNA Content (% of Control) | Fold Change in Cleaved Caspase-3 |
| Vehicle Control | 100 ± 8.5 | 1.0 |
| FIAU | 30 ± 4.2[3] | 4.5 ± 0.8 |
Data are representative and should be determined experimentally. The mtDNA content data is based on published findings.[3]
These application notes and protocols provide a robust framework for investigating the mitochondrial toxicity of FIAU. By employing these methods, researchers can gain valuable insights into the mechanisms of drug-induced mitochondrial dysfunction, which is crucial for the development of safer therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Studies of FIAU Toxicity - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytosine-based nucleoside analogs are selectively lethal to DNA mismatch repair-deficient tumour cells by enhancing levels of intracellular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accurate Measurement of Cellular and Cell-Free Circulating Mitochondrial DNA Content from Human Blood Samples Using Real-Time Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accurate measurement of circulating mitochondrial DNA content from human blood samples using real-time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A method for measuring mitochondrial DNA copy number in pediatric populations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of mitochondrial DNA copy number estimation techniques | PLOS One [journals.plos.org]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU) Treatment in Animal Models
Introduction
2'-Deoxy-2'-fluoro-5-iodouridine, commonly known as Fialuridine (B1672660) (FIAU), is a thymidine (B127349) nucleoside analog.[1] It was initially developed as a potent antiviral agent with significant activity against herpesviruses and hepatitis B virus (HBV) in both in vitro and in vivo models.[1] However, its clinical development was halted due to severe, delayed, and often fatal hepatotoxicity observed in human trials, an outcome not predicted by initial preclinical animal studies.[2][3][4] This discrepancy underscores the critical importance of selecting appropriate animal models and understanding the mechanistic basis of FIAU toxicity.
These application notes provide a comprehensive overview of the use of FIAU in various animal models, summarizing key toxicity and efficacy data, and offering detailed protocols for researchers. The focus is on preclinical toxicity assessment, antiviral efficacy evaluation, and the use of advanced animal models designed to better predict human-specific toxicity.
Application 1: Preclinical Toxicity Assessment
Standard preclinical toxicology studies in various species were conducted for FIAU. While these studies did identify dose-dependent toxicities, they failed to predict the specific and severe liver failure that occurred in humans.[3][4] The major toxic effects observed in animals at high doses included myocardial degeneration, hematopoietic suppression, reduced spermatogenesis, and nephropathy.[5]
Experimental Protocol: General Multi-Dose Toxicity Study
This protocol provides a generalized framework for assessing the toxicity of FIAU in a rodent model, based on methodologies described in preclinical evaluations.
-
Animal Model:
-
Species: Sprague-Dawley rats or CD-1 mice.
-
Sex: Equal numbers of males and females.
-
Age: 6-8 weeks at the start of the study.
-
Acclimation: Acclimate animals for at least 7 days prior to dosing.
-
-
Drug Formulation & Administration:
-
Vehicle: Prepare an aqueous suspension (e.g., with acacia).
-
Dosing: Administer FIAU via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Dose Levels: Include a vehicle control group and at least three dose levels (e.g., low, mid, high). Doses should be selected based on acute toxicity studies to establish a range from a no-observed-adverse-effect level (NOAEL) to a maximum tolerated dose (MTD).
-
Frequency & Duration: Daily administration for a period of 14, 28, or 90 days.
-
-
In-Life Monitoring & Measurements:
-
Clinical Observations: Observe animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, respiration).
-
Body Weight: Record body weight prior to the study and at least weekly thereafter.
-
Food Consumption: Measure food consumption weekly.
-
Ophthalmology: Conduct examinations prior to and at the termination of the study.
-
-
Terminal Procedures & Sample Collection:
-
Hematology & Clinical Chemistry: Collect blood samples at termination (and potentially at interim points) for a complete blood count and serum chemistry panel (including liver enzymes like ALT and AST, and kidney function markers like BUN).
-
Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh key organs, including the liver, kidneys, heart, spleen, and testes.
-
Histopathology: Collect a comprehensive set of tissues, fix in 10% neutral buffered formalin, and process for histopathological examination.
-
Data Presentation: Summary of FIAU Toxicity in Animal Models
Table 1: Acute & Multi-Dose FIAU Toxicity Data in Various Animal Models
| Species | Dose | Route | Duration | Key Findings & Toxicities | Reference(s) |
|---|---|---|---|---|---|
| Mouse | 500 mg/kg/day | IP | 5 days | Decreased body weight gain. | [5] |
| 1,000 mg/kg/day | IP | 5 days | 50% mortality. | [5] | |
| 10, 50 mg/kg/day | Oral | 90 days | No adverse effects noted. | [5] | |
| 250 mg/kg/day | Oral | 90 days | 4/50 mice died; renal toxicity and testicular lesions observed. | [5] | |
| Rat | >3,000 mg/kg | Oral | Single Dose | Lethal dose estimated to be >3,000 mg/kg; no abnormalities in ALT, hemoglobin, or urea (B33335) nitrogen. | [5] |
| 250, 500 mg/kg/day | IV | 1 month | Significantly lower body weight gain; 5/30 rats died at the highest dose. | [5] | |
| 1,000 mg/kg/day | IP | 5 days | Cardiotoxicity observed. | [5] | |
| 25, 100, 350 mg/kg/day | Oral | 2 weeks | Depression of food consumption and body weight gain at higher doses. | [5] | |
| Dog | 3 mg/kg/day | N/A | 90 days | No significant histological or biochemical abnormalities. | [3][6] |
| Monkey | 50, 250, 500 mg/kg | Oral | Single Dose | Slight to mild elevations in ALT activity. | [5] |
| | 25 mg/kg/day | N/A | 30 days | No significant histological or biochemical abnormalities. |[3][6] |
Visualization: Preclinical Toxicity Study Workflow
References
- 1. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Mouse Model Predicts Fialuridine Side Effects Which Killed Five | Bluesci [bluesci.co.uk]
- 3. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 4. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FIAC and FIAU Preclinical Toxicity Studies - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Recent Studies of FIAU Toxicity - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
Measuring DNA Incorporation of 2'-Deoxy-2'-fluoro-5-iodouridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-5-iodouridine (FIU) is a synthetic nucleoside analog with significant potential in cancer and virology research. As an analog of thymidine, FIU can be incorporated into newly synthesized DNA during replication. This incorporation disrupts normal DNA structure and function, leading to the inhibition of DNA synthesis, induction of DNA damage responses, and ultimately, cell cycle arrest and apoptosis.[1][2] These properties make FIU a valuable tool for studying DNA replication and repair, as well as a potential therapeutic agent.
This document provides detailed application notes on the mechanism and effects of FIU, along with comprehensive protocols for measuring its incorporation into cellular DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application Notes
Mechanism of Action
This compound exerts its biological effects through a multi-step process. Cellular kinases phosphorylate FIU to its triphosphate form, FIU-TP. This activated analog then competes with the natural nucleotide, deoxythymidine triphosphate (dTTP), for incorporation into the nascent DNA strand by DNA polymerases.
The presence of the fluorine atom at the 2' position of the deoxyribose sugar and the iodine atom at the 5th position of the uracil (B121893) base alters the physicochemical properties of the DNA. This modification can lead to:
-
Inhibition of DNA Synthesis: The altered structure of the DNA containing FIU can stall the progression of DNA polymerase, thereby inhibiting overall DNA replication.[1][2]
-
Induction of DNA Damage Response: The presence of this unnatural base can be recognized by the cell's DNA repair machinery, triggering the DNA Damage Response (DDR) pathway. This leads to the activation of key sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn activate downstream checkpoint kinases Chk1 and Chk2.[3][4] This signaling cascade results in cell cycle arrest, allowing time for DNA repair, or if the damage is too extensive, initiates apoptosis.
-
Increased Radiosensitivity: The incorporation of halogenated nucleosides like FIU can sensitize cells to radiation therapy by increasing the susceptibility of DNA to radiation-induced damage.
Key Applications
-
Cancer Research: Investigating the efficacy of FIU as a standalone or combination therapy in various cancer models. Its ability to be incorporated into the DNA of rapidly dividing cancer cells makes it a targeted approach.
-
Antiviral Research: Exploring the potential of FIU to inhibit the replication of DNA viruses by being incorporated into the viral genome.
-
DNA Repair Studies: Using FIU as a tool to induce DNA damage and study the cellular mechanisms of DNA repair.
Quantitative Data Summary
The following tables summarize the cytotoxic and antiviral activities of this compound and related fluoropyrimidine compounds from various published studies.
Table 1: Cytotoxicity of this compound (FIU) and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-Fluoro-2'-deoxyuridine | HCT-8 | Colon Carcinoma | 200 | [5] |
| 5-Fluoro-2'-deoxyuridine | Colo-357 | Pancreatic Carcinoma | 150 | [5] |
| 5-Fluoro-2'-deoxyuridine | HL-60 | Promyelocytic Leukemia | 470 | [5] |
| 5-Fluoro-2'-deoxyuridine | 47-DN | Breast Carcinoma | 32 | [5] |
| 5-Fluoro-2'-deoxyuridine | MCF-7 | Breast Carcinoma | 35 | [5] |
| 5-Fluoro-2'-deoxyuridine | MG-63 | Osteosarcoma | 41 | [5] |
| 5-Ethynyl-2'-deoxycytidine (EdC) | HeLa | Cervical Cancer | >100 | [6] |
| 5-Ethynyl-2'-deoxycytidine (EdC) | A549 | Lung Carcinoma | >100 | [6] |
| 5-Ethynyl-2'-deoxycytidine (EdC) | U-2 OS | Osteosarcoma | >100 | [6] |
Table 2: Antiviral Activity of 2'-Deoxy-2'-fluoro-5-iodocytosine (FIAC)
| Virus | Cell Line | EC50 (µM) | Reference |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 1 (inhibits replication) | [7] |
| Zaire Ebola Virus | Vero | 30 | [2] |
Experimental Protocols
Protocol 1: Quantification of FIU Incorporation into DNA by LC-MS/MS
This protocol outlines the steps for the sensitive and specific quantification of FIU incorporated into cellular DNA using a triple quadrupole mass spectrometer.
Workflow Diagram:
Workflow for quantifying FIU in DNA.
1. Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency.
-
Treat cells with varying concentrations of this compound (FIU) for a specified duration (e.g., 24, 48, or 72 hours). Include an untreated control group.
-
Harvest cells by trypsinization or scraping, wash with ice-cold PBS, and store the cell pellet at -80°C until DNA extraction.
2. Genomic DNA Extraction:
-
Extract genomic DNA from the cell pellets using a commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) or a standard phenol-chloroform extraction method.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit) to ensure high purity and concentration.
3. Enzymatic Hydrolysis of DNA:
-
To 10-20 µg of purified DNA, add a cocktail of enzymes for complete digestion to single nucleosides. A one-step hydrolysis kit or a combination of DNase I, Nuclease P1, and alkaline phosphatase can be used.
-
Incubate the reaction mixture at 37°C for 1-2 hours or as recommended by the enzyme manufacturer.
-
After incubation, stop the reaction by heating at 95°C for 10 minutes.
-
Centrifuge the sample to pellet any undigested material and collect the supernatant containing the nucleosides.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to achieve separation of nucleosides.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry (MS) Conditions (theoretical for FIU):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z of [FIU+H]⁺ (Calculated: 373.0)
-
Product Ions (Q3): The primary product ion would likely result from the cleavage of the glycosidic bond, leading to the protonated base. Other fragments may also be monitored for confirmation.
-
Proposed Quantifier Ion: m/z of [5-iodouracil+H]⁺ (Calculated: 238.9)
-
Proposed Qualifier Ion: Another characteristic fragment of the FIU molecule.
-
-
Collision Energy and other parameters: These will need to be optimized for the specific instrument being used.
-
5. Data Analysis and Quantification:
-
Create a standard curve using known concentrations of a pure FIU standard.
-
Analyze the FIU peak area in the experimental samples.
-
Quantify the amount of FIU in each sample by comparing its peak area to the standard curve.
-
Normalize the amount of FIU to the total amount of DNA analyzed to determine the level of incorporation (e.g., pmol FIU per µg DNA).
Signaling Pathway
DNA Damage Response to FIU Incorporation
The incorporation of FIU into DNA triggers a robust DNA Damage Response (DDR). The following diagram illustrates the key signaling events initiated by FIU-induced DNA damage.
FIU-induced DNA Damage Response Pathway.
This simplified pathway shows that FIU incorporation is recognized by sensor kinases ATM and ATR, which then activate checkpoint kinases Chk1 and Chk2.[8][9][10] These, in turn, modulate the activity of downstream effectors like p53 and Cdc25 to induce cell cycle arrest, apoptosis, or initiate DNA repair mechanisms.[11]
Conclusion
The methodologies and information presented here provide a comprehensive guide for researchers and drug development professionals working with this compound. The detailed LC-MS/MS protocol, coupled with an understanding of the compound's mechanism of action and its effects on cellular signaling pathways, will facilitate accurate and reproducible measurement of its incorporation into DNA, thereby advancing research into its potential therapeutic applications.
References
- 1. Genomically Incorporated 5-Fluorouracil that Escapes UNG-Initiated Base Excision Repair Blocks DNA Replication and Activates Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proximal Fleximer Analogues of 2′-Deoxy-2′-Fluoro-2′-Methyl Purine Nucleos(t)ides: Synthesis and Preliminary Pharmacokinetic and Antiviral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA repair pathways involved in repair of lesions induced by 5-fluorouracil and its active metabolite FdUMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sapphire North America [sapphire-usa.com]
- 8. researchgate.net [researchgate.net]
- 9. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2'-Deoxy-2'-fluoro-5-iodouridine (FIU) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Deoxy-2'-fluoro-5-iodouridine (FIU).
Frequently Asked Questions (FAQs)
Q1: What is this compound (FIU)?
A1: this compound (FIU) is a synthetic nucleoside analog.[1] Structurally, it is a modified version of deoxyuridine. These modifications allow it to interfere with DNA and RNA synthesis, making it a subject of investigation for antiviral and anticancer therapies.[1][2] Additionally, the iodine atom can be replaced with a radioactive isotope, enabling its use as a tracer in Positron Emission Tomography (PET) imaging to monitor cellular proliferation and response to therapy.
Q2: What are the primary applications of FIU in research?
A2: FIU is primarily utilized in the following research areas:
-
Antiviral Research: Investigating the inhibition of viral replication, particularly for viruses that rely on thymidine (B127349) for their replication.
-
Oncology Research: Studying the cytotoxic effects on cancer cells by disrupting DNA synthesis.[1]
-
PET Imaging: Used as a radiotracer ([¹⁸F]-FIU) to visualize and quantify cellular proliferation in vivo, which is valuable for diagnosing and monitoring tumors and their response to treatment.
Q3: How should FIU be stored?
A3: FIU is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C, protected from light and moisture. Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the general mechanism of action for FIU?
A4: As a nucleoside analog, FIU is taken up by cells and is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate form can then be incorporated into newly synthesizing DNA by DNA polymerases. The incorporation of FIU can lead to chain termination or dysfunctional DNA, ultimately inhibiting cell proliferation and inducing apoptosis (programmed cell death).[1][2] In the context of PET imaging, the radioactive isotope attached to FIU allows for the visualization of tissues with high rates of DNA synthesis, such as tumors.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with FIU.
In Vitro Experiments (Antiviral & Cytotoxicity Assays)
Problem 1: Low or no antiviral/cytotoxic efficacy.
-
Possible Cause 1: Incorrect Concentration. The concentration of FIU may be too low to elicit a biological response in your specific cell line or against the virus being tested.
-
Solution: Perform a dose-response experiment using a wide range of FIU concentrations to determine the optimal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).
-
-
Possible Cause 2: Compound Degradation. Improper storage or handling may have led to the degradation of FIU.
-
Solution: Ensure that both the solid compound and stock solutions are stored correctly at -20°C or below, protected from light. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 3: Cell Line Insensitivity. The specific cell line you are using may be resistant to the effects of FIU.
-
Solution: If possible, test FIU on a panel of different cell lines to identify a sensitive model. Investigate the expression levels of nucleoside transporters and kinases in your cell line, as these can influence the uptake and activation of FIU.
-
-
Possible Cause 4: Issues with Viral Titer. In antiviral assays, an inaccurate viral titer can lead to an excessively high multiplicity of infection (MOI), overwhelming the inhibitory effect of the compound.
-
Solution: Accurately determine the viral titer of your stock before performing the antiviral assay. Optimize the MOI to ensure a robust but measurable level of infection.
-
Problem 2: Unexpectedly high cytotoxicity in control cells.
-
Possible Cause 1: High DMSO Concentration. The final concentration of the solvent (DMSO) in the cell culture medium may be toxic to the cells.
-
Solution: Ensure the final DMSO concentration in your experiments is kept low, typically below 0.5%, and ideally at or below 0.1%. Include a vehicle control (media with the same concentration of DMSO but without FIU) in all experiments.
-
-
Possible Cause 2: Off-Target Effects. At high concentrations, FIU may have off-target effects that lead to non-specific cell death.
-
Solution: Determine the cytotoxic concentration 50 (CC₅₀) for your cell line and use concentrations well below this value for mechanistic studies.
-
-
Possible Cause 3: Contamination. Microbial contamination in the cell culture can cause widespread cell death.
-
Solution: Regularly check your cell cultures for signs of contamination (e.g., turbidity, color change in the medium, visible microorganisms under the microscope). Practice good aseptic technique.
-
Problem 3: Precipitation of FIU in cell culture media.
-
Possible Cause 1: Low Aqueous Solubility. FIU has limited solubility in aqueous solutions like cell culture media. Adding a concentrated DMSO stock directly to the media can cause the compound to precipitate.
-
Solution: Prepare working solutions by performing serial dilutions of the DMSO stock in pre-warmed cell culture medium. Add the FIU solution to the media dropwise while gently vortexing to ensure rapid and even dispersion.
-
-
Possible Cause 2: Interaction with Media Components. Components in the serum or other media supplements may interact with FIU, leading to precipitation.
-
Solution: If possible, test the solubility of FIU in a serum-free medium. If serum is required, consider using a lower percentage during the treatment period.
-
In Vivo Experiments (Biodistribution & PET Imaging)
Problem 4: Low signal or high background in PET imaging.
-
Possible Cause 1: Insufficient Radiotracer Dose. The amount of radiolabeled FIU injected may be too low to provide a clear signal above the background.
-
Solution: Optimize the injected dose of the radiotracer based on the animal model and imaging system. Ensure accurate measurement and decay correction of the injected dose.
-
-
Possible Cause 2: Rapid Clearance of the Tracer. The radiotracer may be cleared from the body too quickly to allow for sufficient accumulation in the target tissue.
-
Solution: Perform dynamic PET imaging to assess the pharmacokinetics of the tracer and determine the optimal imaging time point.
-
-
Possible Cause 3: Low Proliferative Activity of the Tumor. The tumor model may have a low proliferation rate, resulting in low uptake of FIU.
-
Solution: Characterize the growth rate and proliferative index (e.g., using Ki-67 staining) of your tumor model to ensure it is suitable for imaging with a proliferation tracer like FIU.
-
Problem 5: Inconsistent results in biodistribution studies.
-
Possible Cause 1: Variability in Injection. Inconsistent intravenous injections can lead to significant variations in the amount of tracer delivered to the circulation.
-
Solution: Ensure that all injections are performed consistently by a trained individual. Use a tail vein catheter for more reliable delivery.
-
-
Possible Cause 2: Incomplete Tissue Harvesting. Failure to collect the entire organ or tissue of interest will lead to inaccurate measurements of tracer accumulation.
-
Solution: Develop a standardized protocol for tissue dissection and ensure that all personnel are trained on this protocol.
-
-
Possible Cause 3: Inaccurate Measurement of Radioactivity. Errors in gamma counting can lead to unreliable data.
-
Solution: Calibrate the gamma counter regularly and use appropriate counting windows for the radionuclide being used. Ensure that the geometry of the samples is consistent.
-
Data Presentation
Table 1: Hypothetical In Vitro Efficacy and Cytotoxicity of FIU
| Cell Line | Virus (for antiviral assay) | Assay Type | Endpoint | Incubation Time (hours) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Vero | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | Viral Replication | 72 | 1.5 | >100 | >66.7 |
| A549 | - | MTT | Cell Viability | 72 | - | 25.8 | - |
| MCF-7 | - | MTT | Cell Viability | 72 | - | 15.2 | - |
| HCT116 | - | MTT | Cell Viability | 72 | - | 32.5 | - |
Table 2: Hypothetical In Vivo Biodistribution of [¹⁸F]-FIU in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue)
| Organ | 30 minutes | 60 minutes | 120 minutes |
| Blood | 2.5 ± 0.4 | 1.8 ± 0.3 | 0.9 ± 0.2 |
| Tumor | 3.1 ± 0.6 | 4.5 ± 0.8 | 5.2 ± 1.1 |
| Muscle | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 |
| Liver | 5.2 ± 0.9 | 4.1 ± 0.7 | 3.5 ± 0.6 |
| Kidneys | 8.9 ± 1.5 | 6.7 ± 1.2 | 4.3 ± 0.8 |
| Brain | 0.2 ± 0.1 | 0.1 ± 0.05 | 0.1 ± 0.04 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare serial dilutions of FIU in cell culture medium. A typical concentration range to test is 0.1 to 100 µM.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the FIU dilutions to the respective wells. Include vehicle-only controls (medium with the same concentration of DMSO as the highest FIU concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and incubate for at least 15 minutes at room temperature to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC₅₀ value.
Protocol 2: Viral Plaque Reduction Assay
-
Cell Seeding: Seed host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of FIU in serum-free medium. Dilute the virus stock to a concentration that will produce 50-100 plaques per well.
-
Infection: Pre-incubate the virus dilution with an equal volume of the FIU dilutions for 1 hour at 37°C.
-
Cell Treatment: Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus/compound mixture. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Overlay: Remove the inoculum and overlay the cells with 2 mL of an overlay medium (e.g., medium containing 1% methylcellulose) with the corresponding concentration of FIU.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified atmosphere until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with 10% formalin and stain with 0.1% crystal violet.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction relative to the virus-only control. Determine the EC₅₀ value.
Protocol 3: In Vivo Biodistribution Study
-
Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts). A minimum of 3-5 animals per time point is recommended.
-
Radiotracer Preparation: Formulate the radiolabeled FIU (e.g., [¹⁸F]-FIU) in a sterile, pyrogen-free vehicle (e.g., saline).
-
Dose Administration: Administer a known amount of the radiotracer (typically 1-10 MBq for mice) via intravenous tail vein injection.
-
Time Points: At designated time points post-injection (e.g., 30, 60, 120 minutes), euthanize the animals.
-
Tissue Harvesting: Dissect and collect organs and tissues of interest (e.g., blood, tumor, muscle, liver, kidneys, brain).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Caption: Mechanism of action of this compound (FIU).
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: 2'-Deoxy-2'-fluoro-5-iodouridine Solutions
This technical support center provides guidance on the stability and storage of 2'-Deoxy-2'-fluoro-5-iodouridine (also known as FIAU) solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).[1] One supplier suggests a solubility of up to 87.5 mg/mL (235.16 mM) in DMSO, though sonication may be necessary to achieve this concentration.[1] It is also important to use a fresh, anhydrous grade of DMSO, as the solvent is hygroscopic and the presence of water can affect solubility.[1] For in vivo studies, co-solvents such as PEG300, Tween-80, and saline, or corn oil can be used in combination with DMSO.[2]
Q2: What are the recommended storage conditions for this compound in its solid form and as a stock solution?
For long-term stability, this compound in its solid (powder) form should be stored at -20°C for up to three years. Some suppliers also recommend storage at 2°C to 8°C.
Stock solutions should be stored under the following conditions:
All solutions should be stored in tightly sealed containers, protected from light and moisture.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: How does pH affect the stability of this compound solutions?
Q4: Is this compound sensitive to light?
Yes, protection from light is recommended for solutions of this compound to minimize the risk of photodegradation.[1] While a study on the solid-state form of a similar compound, 5-fluoro-2'-deoxycytidine, showed no significant degradation upon exposure to light at ambient temperature, it is best practice to store all solutions of nucleoside analogs in amber vials or otherwise protected from light.
Troubleshooting Guide
Issue 1: My this compound solution has formed a precipitate.
-
Cause A: Temperature Fluctuation. Low temperatures or repeated freeze-thaw cycles can cause the compound to precipitate out of solution, especially for concentrated stocks.[7]
-
Solution: Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate.[2] To prevent this from recurring, ensure that you are using a suitable storage temperature and avoid frequent temperature changes by preparing single-use aliquots.
-
-
Cause B: Solvent Evaporation. If the container is not sealed properly, the solvent may evaporate over time, increasing the concentration of the compound beyond its solubility limit.[7]
-
Solution: Always use tightly sealed vials. If you suspect evaporation has occurred, it may be difficult to determine the new concentration accurately, and it is advisable to prepare a fresh solution.
-
-
Cause C: Chemical Incompatibility. When preparing complex solutions, the order of addition of different components can sometimes lead to the formation of insoluble salts.[7]
-
Solution: When preparing a working solution with multiple components, dissolve each component completely before adding the next.
-
Issue 2: I am concerned about the degradation of my this compound solution.
-
Indicator A: Change in Appearance. A noticeable change in the color or clarity of the solution may indicate degradation.
-
Action: If you observe any visual changes, it is best to discard the solution and prepare a fresh batch to ensure the integrity of your experiments.
-
-
Indicator B: Inconsistent Experimental Results. A loss of potency or unexpected results in your assays could be a sign of compound degradation.
-
Action: Review your storage and handling procedures. Ensure that the pH of your working solutions is within the optimal range and that they are protected from light and stored at the correct temperature. Prepare fresh solutions and compare their performance to the suspect batch.
-
Data Summary
| Parameter | Condition | Recommendation/Data |
| Storage (Solid) | Long-term | -20°C |
| Short-term | 2°C to 8°C | |
| Storage (Solution) | -80°C | Up to 6 months[1][3] |
| -20°C | Up to 1 month[1][3] | |
| Solubility | DMSO | Up to 87.5 mg/mL (235.16 mM)[1] |
| pH Stability | Aqueous Solutions | Maintain pH between 5 and 7 (inferred from related compounds)[4][5][6] |
| Light Sensitivity | Solutions | Protect from light[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of the compound using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to 3.72 mg of this compound (Molecular Weight: 372.09 g/mol ).
-
Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator for a short period.
-
Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution
-
Thaw a vial of the 10 mM DMSO stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using a suitable sterile aqueous buffer (e.g., PBS). Ensure the final pH of the working solution is between 5 and 7.
-
If the working solution is to be used for cell culture, it is recommended to sterile-filter it through a 0.22 µm filter.[3]
-
Use the freshly prepared working solution immediately or store it for a short period at 2°C to 8°C, protected from light. Avoid long-term storage of aqueous solutions.
Visualizations
Caption: Figure 1. Recommended Workflow for Handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
addressing off-target effects of 2'-Deoxy-2'-fluoro-5-iodouridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Deoxy-2'-fluoro-5-iodouridine (FIU). The information focuses on identifying and addressing potential off-target effects to ensure the accuracy and reliability of your experimental results.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is this compound (FIU) and what is its primary mechanism of action?
-
What are the known and potential off-target effects of FIU?
-
At what concentrations are off-target effects typically observed?
-
How can I minimize the risk of off-target effects in my experiments?
-
-
Troubleshooting Guide: Unexpected Cytotoxicity and Cellular Dysfunction
-
Problem 1: I'm observing higher-than-expected cytotoxicity in my cell line, even at low concentrations of FIU.
-
Problem 2: My cells are showing signs of metabolic stress, such as increased lactate (B86563) production, after FIU treatment.
-
Problem 3: I suspect FIU might be inhibiting kinases in my cellular model, leading to unexpected phenotypic changes.
-
-
Experimental Protocols
-
Protocol 1: Assessment of Mitochondrial DNA Content via qPCR
-
Protocol 2: Measurement of Lactate Production as an Indicator of Mitochondrial Dysfunction
-
Protocol 3: General Strategy for Off-Target Kinase Activity Profiling
-
-
Signaling Pathways
-
Apoptosis Induction Pathway
-
DNA Damage Response Pathway
-
Frequently Asked Questions (FAQs)
Q1: What is this compound (FIU) and what is its primary mechanism of action?
This compound (FIU) is a synthetic purine (B94841) nucleoside analog.[1][2] Its primary mechanism of action involves the inhibition of DNA synthesis.[1][2] After cellular uptake, FIU is phosphorylated to its active triphosphate form. This active form can be incorporated into replicating DNA, leading to chain termination and the induction of apoptosis (programmed cell death).[1][2] Due to these properties, FIU has been investigated for its antitumor and antiviral activities.
Q2: What are the known and potential off-target effects of FIU?
The most significant and well-documented off-target effect of nucleoside analogs similar to FIU is mitochondrial toxicity .[3][4][5] This occurs because FIU can be recognized by the mitochondrial DNA polymerase (polymerase gamma or pol γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[3] Incorporation of FIU into mtDNA or inhibition of pol γ can lead to mtDNA depletion, impaired mitochondrial function, and subsequent cellular stress.[3][5] While less specific to FIU, a theoretical off-target effect could be the inhibition of cellular kinases, although this is not a widely reported issue for this class of compounds.
Q3: At what concentrations are off-target effects typically observed?
The concentration at which off-target effects, particularly mitochondrial toxicity, are observed can vary significantly depending on the cell type, experimental duration, and the specific endpoint being measured. For the related compound fialuridine (B1672660) (FIAU), mitochondrial dysfunction in human liver cells was observed at concentrations as low as 1-10 µM. It is crucial to determine the dose-response curve for both on-target and potential off-target effects in your specific experimental system.
Q4: How can I minimize the risk of off-target effects in my experiments?
-
Use the lowest effective concentration: Determine the minimal concentration of FIU required to achieve the desired on-target effect through careful dose-response studies.
-
Limit exposure time: Use the shortest possible incubation time that elicits the desired biological response.
-
Use appropriate controls: Always include vehicle-treated and untreated control groups in your experiments.
-
Consider cell type: Be aware that different cell lines may have varying sensitivities to FIU due to differences in metabolism, proliferation rate, and mitochondrial function.
-
Monitor for off-target effects: Proactively assess key indicators of mitochondrial health, such as mtDNA content and lactate production, especially during long-term or high-concentration experiments.
Troubleshooting Guide: Unexpected Cytotoxicity and Cellular Dysfunction
Problem 1: I'm observing higher-than-expected cytotoxicity in my cell line, even at low concentrations of FIU.
-
Possible Cause: Your cell line may be particularly sensitive to the mitochondrial toxicity of FIU. Cells with high metabolic activity or a lower mitochondrial reserve may be more susceptible.[3]
-
Troubleshooting Steps:
-
Confirm FIU concentration and purity: Ensure the correct concentration of FIU was used and that the compound has not degraded.
-
Perform a detailed dose-response and time-course experiment: This will help you identify a narrower effective concentration range and determine if the toxicity is time-dependent.
-
Assess mitochondrial health:
-
Measure mitochondrial DNA (mtDNA) content using qPCR (see Protocol 1). A significant decrease in mtDNA content in FIU-treated cells compared to controls is a strong indicator of mitochondrial toxicity.[5]
-
Analyze the expression of key mitochondrial proteins, such as those in the electron transport chain (e.g., COX II and COX IV), via western blotting.[5]
-
-
Consider a different cell line: If your current cell line is prohibitively sensitive, you may need to switch to a more robust line for your experiments.
-
Problem 2: My cells are showing signs of metabolic stress, such as increased lactate production, after FIU treatment.
-
Possible Cause: This is a classic sign of a shift from aerobic respiration to anaerobic glycolysis, which can be caused by mitochondrial dysfunction.[5] When mitochondria are impaired, cells compensate by increasing glycolysis, leading to an accumulation of lactic acid.
-
Troubleshooting Steps:
-
Quantify lactate production: Measure the concentration of lactate in the cell culture medium (see Protocol 2). A significant increase in lactate in FIU-treated cells is indicative of mitochondrial impairment.[5]
-
Measure cellular ATP levels: Mitochondrial dysfunction can lead to a decrease in cellular ATP. Use a commercially available ATP assay kit to compare ATP levels in treated versus control cells.
-
Assess mitochondrial membrane potential: Use a fluorescent probe like JC-1 or TMRM to assess changes in the mitochondrial membrane potential, a key indicator of mitochondrial health.
-
Correlate with cytotoxicity data: Determine if the onset of increased lactate production correlates with the concentrations and time points where you observe increased cell death.
-
Problem 3: I suspect FIU might be inhibiting kinases in my cellular model, leading to unexpected phenotypic changes.
-
Possible Cause: While not a well-documented off-target effect of FIU, it is theoretically possible that it could interact with the ATP-binding pocket of some kinases. However, this is less likely than mitochondrial toxicity.
-
Troubleshooting Steps:
-
Review the literature: Conduct a thorough literature search for any reported kinase inhibition by FIU or structurally similar nucleoside analogs. The absence of such reports suggests this is an unlikely off-target effect.
-
Perform a broad-spectrum kinase inhibitor screen: If you have strong preliminary data suggesting kinase inhibition, you can perform a kinase profiling assay to screen FIU against a panel of known kinases (see Protocol 3 for a general strategy).[6][7][8]
-
Use specific kinase inhibitors as controls: If you hypothesize that a specific signaling pathway is being affected, use known, potent inhibitors of the key kinases in that pathway as positive controls to see if they phenocopy the effects of FIU.
-
Consider alternative explanations: Before embarking on extensive kinase profiling, exhaust other, more likely, explanations for the observed phenotype, such as mitochondrial toxicity or effects on DNA damage response pathways.
-
Experimental Protocols
Protocol 1: Assessment of Mitochondrial DNA (mtDNA) Content via qPCR
This protocol allows for the quantification of mtDNA relative to nuclear DNA (nDNA) to determine if FIU treatment leads to mtDNA depletion.
Methodology:
-
Cell Treatment: Culture and treat your cells with the desired concentrations of FIU and appropriate controls for the specified duration.
-
Genomic DNA Extraction: Harvest the cells and extract total genomic DNA using a standard commercially available kit.
-
qPCR Primer Design:
-
mtDNA target: Design primers for a gene encoded by the mitochondrial genome (e.g., a region of the D-loop or a gene like MT-CO2).
-
nDNA target: Design primers for a single-copy nuclear gene (e.g., B2M or RNase P).
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green or probe-based master mix.
-
For each DNA sample, set up reactions for both the mtDNA and nDNA targets.
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mtDNA and nDNA targets for each sample.
-
Calculate the difference in Ct values (ΔCt) between the mtDNA and nDNA targets (ΔCt = CtmtDNA - CtnDNA).
-
The relative mtDNA copy number can be calculated as 2-ΔCt.
-
Compare the relative mtDNA copy number between FIU-treated and control groups.
-
Data Presentation:
| Treatment Group | mtDNA Ct (Mean ± SD) | nDNA Ct (Mean ± SD) | ΔCt (Mean ± SD) | Relative mtDNA Copy Number |
| Vehicle Control | ||||
| FIU (Low Conc.) | ||||
| FIU (High Conc.) |
Protocol 2: Measurement of Lactate Production as an Indicator of Mitochondrial Dysfunction
This protocol measures the amount of lactate secreted into the cell culture medium, which is an indicator of a shift towards anaerobic glycolysis.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat with FIU and controls in fresh culture medium.
-
Sample Collection: At the end of the treatment period, carefully collect the cell culture medium from each well.
-
Lactate Assay:
-
Use a commercially available lactate assay kit (colorimetric or fluorometric).
-
Follow the manufacturer's instructions to prepare the standards and samples.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Normalization:
-
In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the number of viable cells in each well.
-
Normalize the lactate concentration to the number of viable cells.
-
-
Data Analysis: Compare the normalized lactate concentrations between the FIU-treated and control groups.
Data Presentation:
| Treatment Group | Lactate Concentration (mM, Mean ± SD) | Cell Viability (% of Control) | Normalized Lactate (mM/unit viability) |
| Vehicle Control | 100% | ||
| FIU (Low Conc.) | |||
| FIU (High Conc.) |
Protocol 3: General Strategy for Off-Target Kinase Activity Profiling
This is a general approach for investigating potential off-target kinase inhibition, should preliminary data strongly suggest this effect.
Methodology:
-
Select a Kinase Profiling Service: A number of commercial vendors offer kinase screening services where your compound can be tested against a large panel of purified kinases in biochemical assays.[6][9]
-
Choose Assay Format and Kinase Panel:
-
Select a panel that covers a broad range of the human kinome.[10]
-
Decide on the assay format (e.g., single-dose inhibition screen or determination of IC50 values for hits).
-
-
Compound Submission and Data Analysis:
-
Submit your compound (FIU) to the service provider.
-
The provider will perform the assays and provide you with a report detailing the inhibitory activity of FIU against each kinase in the panel.
-
-
Validation of Hits:
-
If significant off-target kinase inhibition is identified, these hits should be validated in your cellular system.
-
Use specific inhibitors for the identified off-target kinases to see if they produce the same phenotype as FIU.
-
Perform western blot analysis to examine the phosphorylation status of known substrates of the identified off-target kinases in FIU-treated cells.
-
Signaling Pathways
Apoptosis Induction Pathway
FIU, through its primary mechanism of inhibiting DNA synthesis, can induce the intrinsic pathway of apoptosis. DNA damage and replication stress can lead to the activation of pro-apoptotic proteins and the permeabilization of the mitochondrial outer membrane, releasing cytochrome c and activating the caspase cascade.[11][12][13]
References
- 1. Mitochondrial DNA Synthesis Exposed: Combining the Click-iT EdU Assay with Signal Amplification for Sensitive Detection of Nascent mtDNA | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Genes and Disease | FIU Biomolecular Sciences Institute [bsi.fiu.edu]
- 3. connectsci.au [connectsci.au]
- 4. Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shop.carnabio.com [shop.carnabio.com]
- 7. Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. キナーゼ選択性プロファイリングサービス [promega.jp]
- 10. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fisetin induces apoptosis in human nonsmall lung cancer cells via a mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Metabolic Stability of 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU). This resource provides essential information, troubleshooting guides, and detailed protocols to assist in your in vitro metabolic stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding the metabolism of FIAU?
A1: The primary concern with FIAU is its potential for severe mitochondrial toxicity, which can lead to liver failure.[1][2] This toxicity is linked to its metabolic activation and subsequent incorporation into mitochondrial DNA, impairing its synthesis and function.[2][3] Therefore, understanding its metabolic stability and pathways is critical.
Q2: What are the expected major metabolic pathways for FIAU in vitro?
A2: Based on its structure as a fluoropyrimidine nucleoside analog, the expected major metabolic pathways include:
-
Phosphorylation: Conversion to its monophosphate, diphosphate, and ultimately the active triphosphate form (FIAU-TP) by cellular kinases.[1]
-
Glycosidic Bond Cleavage: Enzymatic cleavage of the bond between the iodouracil (B1258811) base and the deoxyribose sugar, likely mediated by thymidine (B127349) phosphorylase, releasing 5-iodouracil.[4][5]
-
Deiodination: Removal of the iodine atom from the uracil (B121893) ring, which can be a metabolic route for halogenated pyrimidines.
Q3: Which in vitro systems are most appropriate for studying FIAU's metabolic stability?
A3: The choice of in vitro system depends on the specific metabolic pathways being investigated:
-
Liver Microsomes: Ideal for studying Phase I metabolism, particularly cytochrome P450-mediated reactions. This system can be used to assess oxidative metabolism and dehalogenation.
-
S9 Fraction: Contains both microsomal and cytosolic enzymes, offering a broader view of metabolism, including some Phase II conjugation reactions.
-
Hepatocytes (Suspension or Plated): Provide the most comprehensive in vitro model, as they contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, as well as cellular transport mechanisms.
Q4: How can the metabolic stability of FIAU be improved?
A4: Improving the metabolic stability of nucleoside analogs often involves structural modifications to block or slow down enzymatic degradation. Strategies could include:
-
Modifications at the 5-position: Replacing the iodine with other groups that are less susceptible to enzymatic removal.
-
Modifications to the sugar moiety: Alterations to the deoxyribose ring can affect recognition and processing by metabolic enzymes.
-
Prodrug approaches: Designing the molecule to be converted to the active form at the target site, potentially reducing systemic metabolic liabilities.
Troubleshooting Guides
Issue 1: High Variability in Metabolic Stability Data
| Potential Cause | Troubleshooting Step |
| Inconsistent cell viability (hepatocytes) | Always perform a cell viability test (e.g., trypan blue exclusion) before starting the experiment. Ensure viability is >80%. |
| Inconsistent enzyme activity | Use a well-characterized, pooled lot of liver microsomes or S9 fraction. Run a positive control with a compound known for its metabolic profile in the system. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Instability in incubation conditions | Ensure consistent temperature (37°C) and shaking speed in the incubator. |
Issue 2: Difficulty in Detecting Metabolites by HPLC
| Potential Cause | Troubleshooting Step |
| Low metabolite formation | Increase the incubation time or the protein concentration (microsomes/S9). |
| Poor chromatographic separation | Optimize the HPLC mobile phase gradient and column chemistry. Consider a different column type (e.g., C18, phenyl-hexyl). |
| Co-elution with interfering peaks | Adjust the mobile phase composition or gradient to improve resolution. Ensure the sample quenching and extraction process is efficient in removing proteins and other matrix components. |
| Insufficient detector sensitivity | Use a more sensitive detector like a mass spectrometer (LC-MS/MS) for low-level metabolite detection. |
Issue 3: Suspected Deiodination Not Observed
| Potential Cause | Troubleshooting Step |
| Inappropriate in vitro system | Deiodination can be mediated by various enzymes. If not observed in microsomes, consider using S9 fraction or hepatocytes which contain a wider range of enzymes. |
| Insufficient analytical sensitivity | Deiodinated metabolites may be formed at very low levels. Utilize a highly sensitive analytical method such as LC-MS/MS with optimized parameters for the expected metabolite. |
| Rapid subsequent metabolism | The deiodinated metabolite may be rapidly converted to other products. Analyze samples at multiple early time points to capture transient metabolites. |
Data Presentation
Illustrative Comparative Metabolic Stability of 5-Fluorouracil (5-FU) in Human Liver Microsomes (HLM) and Hepatocytes
| In Vitro System | Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or per 10^6 cells) |
| HLM | 5-FU | 18.2 | 38.1 |
| HLM | Verapamil (Control) | 12.5 | 55.4 |
| Hepatocytes | 5-FU | 25.8 | 26.9 |
| Hepatocytes | Verapamil (Control) | 20.1 | 34.5 |
Note: This is a hypothetical dataset created for illustrative purposes based on established structure-metabolism relationships for 5-FU. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of FIAU.
Materials:
-
This compound (FIAU)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Positive control (e.g., Verapamil)
-
Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Reagents: Prepare a stock solution of FIAU and the positive control in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock in the phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the FIAU working solution (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of cold ACN with the internal standard.
-
Protein Precipitation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining FIAU concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of FIAU remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate t½ (0.693/k) and CLint (k / protein concentration).
Protocol 2: HPLC-MS/MS Analysis of FIAU and its Metabolites
Objective: To quantify the concentration of FIAU and identify potential metabolites in samples from in vitro stability assays.
Instrumentation:
-
HPLC system with a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive
-
Multiple Reaction Monitoring (MRM):
-
FIAU: Precursor ion > Product ion (to be determined based on FIAU's mass)
-
Internal Standard (Tolbutamide): 271.1 > 155.1
-
Potential Metabolites: Monitor for expected mass shifts (e.g., loss of iodine, addition of oxygen).
-
Visualizations
Caption: Proposed metabolic activation and toxicity pathway of FIAU.
Caption: General workflow for in vitro metabolic stability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Fialuridine - Wikipedia [en.wikipedia.org]
- 3. Incorporation of fialuridine (FIAU) into mitochondrial DNA and effects of FIAU on the morphology of mitochondria in human hepatoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of thymidine phosphorylase and uridine phosphorylase in (fluoro)pyrimidine metabolism in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2'-Deoxy-2'-fluoro-5-iodouridine
Welcome to the technical support center for the synthesis of 2'-Deoxy-2'-fluoro-5-iodouridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of this important nucleoside analog.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of this compound, providing potential causes and recommended solutions.
Glycosylation Step
Q1: I am getting a low yield during the glycosylation of 5-iodouracil (B140508) with the fluorinated sugar. What are the possible reasons and how can I improve it?
A1: Low yields in the glycosylation step, typically a Vorbrüggen N-glycosylation, are a common challenge. Several factors can contribute to this:
-
Poor activation of the sugar: The electrophilicity of the anomeric carbon of the fluorinated sugar is crucial for successful coupling.
-
Troubleshooting:
-
Ensure the use of a suitable activating agent for the sugar, such as conversion to a glycosyl halide or acetate.
-
Optimize the Lewis acid catalyst (e.g., TMSOTf, SnCl₄) concentration. An insufficient amount may lead to incomplete reaction, while an excess can cause degradation of the sugar or base.
-
-
-
Suboptimal reaction conditions: Temperature and reaction time can significantly impact the yield.
-
Troubleshooting:
-
Experiment with a range of temperatures. While some glycosylations proceed at room temperature, others may require heating to drive the reaction to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent decomposition of the product.
-
-
-
Silylation of the nucleobase: Incomplete silylation of 5-iodouracil can reduce its nucleophilicity and solubility in the reaction solvent.
-
Troubleshooting:
-
Ensure complete silylation of 5-iodouracil using an excess of a silylating agent like hexamethyldisilazane (B44280) (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA) with a catalytic amount of ammonium (B1175870) sulfate (B86663).
-
Remove the silylating agent and ammonia (B1221849) under vacuum before proceeding with the coupling reaction.
-
-
Q2: My final product is a mixture of α and β anomers that are difficult to separate. How can I improve the stereoselectivity of the glycosylation?
A2: Achieving high β-selectivity is a critical challenge in nucleoside synthesis. The formation of the undesired α-anomer is a common side reaction.
-
Neighboring group participation: The presence of a participating group at the C2' position of the sugar can direct the incoming nucleobase to the β-face. However, with a fluorine atom at this position, this effect is diminished.
-
Troubleshooting:
-
While direct control is difficult with a 2'-fluoro substituent, the choice of protecting groups on the sugar can influence the stereochemical outcome. Consider using bulky protecting groups at the 3' and 5' positions to sterically hinder the α-face.
-
-
-
Reaction conditions: The solvent and Lewis acid can influence the anomeric ratio.
-
Troubleshooting:
-
Solvents like acetonitrile (B52724) can sometimes favor the formation of the β-anomer.
-
Experiment with different Lewis acids and their concentrations, as they can affect the equilibrium between the anomers.
-
-
-
Purification strategy: If a mixture of anomers is obtained, an effective purification strategy is essential.
-
Troubleshooting:
-
Careful column chromatography on silica (B1680970) gel is the most common method for separating anomers. A range of solvent systems should be tested to achieve optimal separation.
-
For 2'-deoxy-2'-fluorouridine, a reported strategy involves converting the anomeric mixture to the 3',5'-diacetyl derivatives, which may have different crystallization properties, allowing for the isolation of the desired β-anomer through recrystallization, followed by deacetylation.
-
-
Fluorination Step
Q3: I am observing significant side products and low yields during the fluorination of the 2'-hydroxyl group. What are the common side reactions and how can I minimize them?
A3: The fluorination of the 2'-hydroxyl group, often using reagents like diethylaminosulfur trifluoride (DAST) or Deoxofluor, is a critical but challenging step.
-
Elimination reactions: The formation of a 2',3'-unsaturated sugar (glycal) is a common side reaction, especially with hindered substrates or at elevated temperatures.
-
Troubleshooting:
-
Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize elimination.
-
Use a non-coordinating solvent to reduce the basicity of the reaction mixture.
-
-
-
Rearrangements: Carbocationic intermediates formed during the reaction can undergo rearrangements, leading to undesired products.
-
Troubleshooting:
-
The choice of protecting groups can influence the stability of the carbocation intermediate. Consider using protecting groups that do not facilitate rearrangements.
-
-
-
Epimerization: The stereochemistry at other centers can sometimes be affected.
-
Troubleshooting:
-
Careful control of reaction conditions and the use of appropriate protecting groups can help maintain the desired stereochemistry.
-
-
Iodination Step
Q4: The iodination of the uracil (B121893) ring is inefficient. What are the best conditions for this step?
A4: Direct iodination of the C5 position of the uracil ring requires an electrophilic iodine source.
-
Choice of iodinating agent: The reactivity of the iodinating agent is crucial.
-
Troubleshooting:
-
Commonly used reagents include iodine monochloride (ICl), N-iodosuccinimide (NIS), or a mixture of iodine and an oxidizing agent like nitric acid or ceric ammonium nitrate (B79036) (CAN).
-
A greener approach involves the use of molecular iodine with silver nitrate (AgNO₃) under solvent-free grinding conditions, which has been shown to be effective for uracil and its derivatives.[1]
-
-
-
Reaction conditions: Solvent and temperature can affect the reaction rate and yield.
-
Troubleshooting:
-
For solution-phase reactions, polar aprotic solvents like DMF or acetonitrile are often used.
-
Monitor the reaction by TLC or HPLC to avoid over-reaction or degradation.
-
-
Data Presentation
The following tables summarize quantitative data from the literature for key steps in the synthesis of this compound and related compounds.
Table 1: Glycosylation Yields for the Synthesis of Fluorinated Nucleosides
| Glycosyl Donor | Nucleobase | Catalyst/Conditions | Product | Anomer Ratio (α:β) | Yield of β-anomer | Reference |
| 2-deoxy-2-[¹⁸F]fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose | 2,4-bis(trimethylsilyloxy)-5-iodouracil | TMSOTf | [¹⁸F]FIAU | 1:1 | 10 ± 6% | F. Anderson et al., Nucl. Med. Biol., 2010 |
Table 2: Iodination of Uracil Derivatives
| Substrate | Iodinating Agent | Conditions | Product | Yield | Reference |
| 2'-Deoxyuridine | I₂ / AgNO₃ (2.0 equiv) | Mechanical grinding, 25 min | 5-Iodo-2'-deoxyuridine | 86% | [1] |
| Uridine | I₂ / AgNO₃ (2.0 equiv) | Mechanical grinding, 25 min | 5-Iodouridine | 83% | [1] |
| 2'-O-Methyluridine | I₂ / AgNO₃ (2.0 equiv) | Mechanical grinding, 15 min | 5-Iodo-2'-O-methyluridine | 98% | [1] |
Experimental Protocols
The following are generalized protocols for the key transformations in the synthesis of this compound, based on literature procedures for related compounds. Researchers should optimize these conditions for their specific substrates and scale.
Protocol 1: Synthesis of a Protected 2-Deoxy-2-fluoro-ribofuranose Intermediate
This protocol describes the synthesis of a key fluorinated sugar precursor from a readily available starting material.
-
Protection of 2-deoxyribonolactone: Protect the hydroxyl groups of 2-deoxy-D-ribonolactone with a suitable protecting group, such as triisopropylsilyl (TIPS) ethers, to yield 2-deoxy-3,5-di-O-(triisopropylsilyl)-D-ribonolactone.
-
Fluorination: Dissolve the protected lactone in an anhydrous aprotic solvent (e.g., dichloromethane) and cool to -78 °C. Add a solution of an electrophilic fluorinating agent (e.g., Selectfluor™) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Reduction: After workup, dissolve the resulting 2-deoxy-2-fluoro-lactone in an anhydrous solvent (e.g., toluene) and cool to -78 °C. Add a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), dropwise to reduce the lactone to the corresponding lactol.
-
Activation for Glycosylation: The resulting 2-deoxy-2-fluoro-3,5-di-O-protected-D-ribofuranose can then be activated at the anomeric position (e.g., by conversion to a glycosyl chloride or acetate) for the subsequent glycosylation step.
Protocol 2: Vorbrüggen Glycosylation
This protocol outlines the coupling of the fluorinated sugar with 5-iodouracil.
-
Silylation of 5-iodouracil: Suspend 5-iodouracil in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate and reflux until the solution becomes clear. Remove the excess HMDS under vacuum to obtain silylated 5-iodouracil.
-
Glycosylation Reaction: Dissolve the silylated 5-iodouracil and the activated fluorinated sugar in an anhydrous aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane). Add a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf) dropwise at 0 °C. Allow the reaction to warm to room temperature or heat as required, monitoring the progress by TLC or HPLC.
-
Workup and Deprotection: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The protecting groups on the sugar are then removed under appropriate conditions (e.g., tetrabutylammonium (B224687) fluoride (B91410) for silyl (B83357) ethers).
-
Purification: Purify the crude product by silica gel column chromatography to separate the desired β-anomer from the α-anomer and other impurities.
Protocol 3: Direct Iodination of 2'-Deoxy-2'-fluorouridine
This protocol describes the direct iodination of the pre-formed nucleoside.
-
Reaction Setup: In a mortar, combine 2'-deoxy-2'-fluorouridine, molecular iodine (I₂), and silver nitrate (AgNO₃) in the appropriate molar ratio (e.g., 1:1.2:2).
-
Grinding: Grind the mixture with a pestle for the specified time (typically 15-30 minutes). A few drops of acetonitrile can be added to facilitate grinding.
-
Workup: After the reaction is complete (monitor by TLC), add methanol (B129727) to the mixture and filter to remove the silver iodide byproduct.
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain pure this compound.
Visualizations
Synthetic Workflow
Caption: Synthetic routes to this compound.
Vorbrüggen Glycosylation Mechanism
Caption: Key steps in the Vorbrüggen glycosylation reaction.
Troubleshooting Logic
Caption: A logical approach to troubleshooting synthesis problems.
References
Technical Support Center: 2'-Deoxy-2'-fluoro-5-iodouridine (FIU) Experimental Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance to prevent the degradation of 2'-Deoxy-2'-fluoro-5-iodouridine (FIU) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FIU) and what are its primary applications?
A1: this compound is a synthetic pyrimidine (B1678525) nucleoside analog. It is structurally similar to the natural nucleoside deoxyuridine, with a fluorine atom at the 2' position of the deoxyribose sugar and an iodine atom at the 5th position of the uracil (B121893) base. Its primary applications are in cancer research and virology, where it can act as an antimetabolite to inhibit DNA synthesis and induce apoptosis in rapidly dividing cells.
Q2: What are the primary factors that can cause the degradation of FIU during experiments?
A2: The main factors contributing to the degradation of FIU are:
-
pH: Acidic conditions can lead to the hydrolysis of the N-glycosidic bond, separating the iodinated uracil base from the deoxyribose sugar.
-
Temperature: Elevated temperatures can accelerate the rate of both chemical and enzymatic degradation.
-
Light: Exposure to light, particularly UV radiation, can cause photolytic degradation, potentially leading to deiodination.
-
Enzymes: Cellular enzymes such as thymidine (B127349) phosphorylase can cleave the glycosidic bond, and kinases can phosphorylate FIU, altering its chemical identity.
Q3: How should I properly store FIU to ensure its stability?
A3: To maintain the integrity of FIU, it is crucial to adhere to the following storage conditions:
-
Solid Form: Store at -20°C for short-term storage and at -80°C for long-term storage. The container should be tightly sealed and protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a sterile, high-purity solvent like DMSO. Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C and protect them from light.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of FIU in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Degradation in Stock Solution | - Prepare fresh stock solutions from solid FIU. - Avoid repeated freeze-thaw cycles by using single-use aliquots. - Verify the integrity of the stock solution using analytical methods like HPLC. |
| Degradation in Culture Medium | - Minimize the pre-incubation time of FIU in the culture medium before adding it to the cells. - Ensure the pH of the culture medium is stable and within the optimal physiological range (typically pH 7.2-7.4). - Protect the culture plates from direct light exposure during incubation. |
| Cellular Metabolism | - Be aware that FIU will be metabolized by cells (phosphorylated). If the experiment requires the analysis of the parent compound, consider using cell-free systems or shorter incubation times. |
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) of experimental samples containing FIU.
| Possible Cause | Troubleshooting Steps |
| Hydrolytic Degradation | - Check the pH of all solutions and buffers used in the experiment. Avoid acidic conditions. - The primary degradation product is likely 5-iodouracil (B140508). Use a 5-iodouracil standard to confirm the identity of the peak. |
| Enzymatic Degradation | - If working with cell lysates or tissue homogenates, consider adding inhibitors of nucleoside phosphorylases. - Keep samples on ice during processing to minimize enzymatic activity. |
| Photodegradation | - Conduct all experimental steps involving FIU under subdued light or in amber-colored tubes. - Analyze samples immediately after preparation or store them protected from light at low temperatures. |
Stability of Fluorinated Pyrimidine Nucleosides under Various Conditions
While specific quantitative stability data for FIU is limited, the following table summarizes the expected stability based on studies of similar fluorinated pyrimidine nucleosides.
| Condition | Effect on Stability | Recommendation |
| Acidic pH (pH < 6) | High likelihood of N-glycosidic bond hydrolysis. | Maintain pH in the neutral to slightly basic range (pH 7.0-8.0). |
| Neutral pH (pH 7.0-7.4) | Generally stable. | Optimal pH range for most experiments. |
| Basic pH (pH > 8) | Increased stability of the N-glycosidic bond. | Can be used for short-term storage of solutions if compatible with the experiment. |
| Elevated Temperature (>37°C) | Accelerates both hydrolytic and enzymatic degradation. | Keep FIU solutions on ice and store at recommended low temperatures. |
| UV Light Exposure | Can induce deiodination and other photolytic reactions. | Protect from light at all times using amber vials and minimizing light exposure during experiments. |
Experimental Protocols
Protocol 1: Preparation and Handling of FIU Stock Solutions
-
Reconstitution: Allow the solid FIU vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute the solid FIU in high-purity, anhydrous DMSO to a desired stock concentration (e.g., 10 mM).
-
Aliquoting: Immediately after reconstitution, aliquot the stock solution into sterile, light-protecting (amber) microcentrifuge tubes in volumes suitable for single experiments.
-
Storage: Store the aliquots at -80°C.
-
Usage: When needed, thaw a single aliquot at room temperature. Once thawed, keep the solution on ice. Avoid re-freezing any unused portion of the thawed aliquot.
Protocol 2: Assessing the Stability of FIU in Experimental Buffer
-
Preparation: Prepare a solution of FIU in the experimental buffer at the final working concentration.
-
Incubation: Incubate the solution under the same conditions as the planned experiment (e.g., 37°C in a cell culture incubator).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Immediately analyze the aliquots by a validated analytical method, such as reverse-phase HPLC with UV detection, to quantify the remaining percentage of intact FIU.
-
Evaluation: Compare the peak area of FIU at each time point to the initial time point (t=0) to determine the degradation rate.
Visualizing Degradation and Metabolic Pathways
Potential Degradation Pathways of FIU
The following diagram illustrates the potential chemical and enzymatic degradation pathways for this compound.
Validation & Comparative
A Head-to-Head Comparison: 2'-Deoxy-2'-fluoro-5-iodouridine (F-ara-EdU) vs. BrdU for Robust Cell Proliferation Analysis
At the core of cell proliferation analysis is the principle of introducing a labeled nucleoside that incorporates into newly synthesized DNA during the S-phase of the cell cycle. Subsequent detection of this label allows for the identification and quantification of proliferating cells. While both F-ara-EdU and BrdU are analogs of thymidine (B127349), their detection methods and impact on cell health differ significantly, making each suitable for different experimental designs.
Mechanism of Action: A Tale of Two Detection Strategies
BrdU (5-bromo-2'-deoxyuridine) is a synthetic nucleoside that gets incorporated into replicating DNA in place of thymidine.[1][2] Its detection relies on the use of specific monoclonal antibodies that bind to the incorporated BrdU.[1][2] However, for the antibody to access the BrdU within the double-stranded DNA, the DNA must first be denatured using harsh methods such as acid or heat treatment.[3][4] This denaturation step can be detrimental to the sample, potentially altering cell morphology and compromising the integrity of other cellular epitopes for multiplexing experiments.[2][5]
F-ara-EdU (2'-Deoxy-2'-fluoro-5-ethynyluridine), a close analog of the compound of interest, functions similarly by incorporating into newly synthesized DNA. However, its detection method is fundamentally different and offers significant advantages. F-ara-EdU contains an ethynyl (B1212043) group that enables detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[6][7] This bio-orthogonal reaction is highly specific and occurs under mild conditions, covalently attaching a fluorescently labeled azide (B81097) to the ethynyl group.[6][7] This process eliminates the need for harsh DNA denaturation, thereby better preserving cellular structures and allowing for more reliable multiplexing with other fluorescent probes.[4][5]
Performance Comparison: A Quantitative Look at Cytotoxicity and Labeling Efficiency
A critical consideration when choosing a proliferation marker is its potential to induce cellular stress or toxicity, which could confound experimental results. Studies have shown that F-ara-EdU is significantly less cytotoxic than other nucleoside analogs like EdU.[6] While direct comparative studies between F-ara-EdU and BrdU are limited, the known higher toxicity of EdU compared to BrdU suggests that F-ara-EdU offers a gentler alternative for long-term studies or experiments with sensitive cell types.
| Parameter | 2'-Deoxy-2'-fluoro-5-iodouridine (F-ara-EdU) | Bromodeoxyuridine (BrdU) |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") | Immunohistochemistry with anti-BrdU antibody |
| DNA Denaturation | Not required | Required (acid or heat treatment) |
| Cytotoxicity | Low | Moderate |
| Multiplexing Compatibility | High | Limited due to harsh denaturation |
| Protocol Time | Shorter (approx. 2 hours post-labeling) | Longer (at least 4 hours post-labeling, often with overnight incubation) |
| Signal-to-Noise Ratio | High | Can be affected by background from denaturation |
This table synthesizes information from multiple sources, providing a comparative overview.
Experimental Protocols: A Step-by-Step Guide
Below are detailed methodologies for performing cell proliferation analysis using both F-ara-EdU and BrdU.
This compound (F-ara-EdU) Proliferation Assay
This protocol is based on the principles of EdU detection via click chemistry.
1. Cell Labeling:
-
Culture cells to the desired confluency.
-
Prepare a 10 mM stock solution of F-ara-EdU in DMSO or sterile water.
-
Add F-ara-EdU to the cell culture medium to a final concentration of 1-10 µM.[7]
-
Incubate the cells for the desired period (e.g., 1-24 hours) to allow for incorporation into newly synthesized DNA.[7]
2. Fixation and Permeabilization:
-
Remove the F-ara-EdU-containing medium and wash the cells twice with PBS.[7]
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7][8]
-
Wash the cells twice with PBS.[7]
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[7][8]
-
Wash the cells twice with 3% BSA in PBS.[7]
3. Click Chemistry Reaction:
-
Prepare a fresh click reaction cocktail containing a fluorescent azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a reaction buffer.[2][9]
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[7][8]
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.[7]
4. Imaging and Analysis:
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.[9]
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[7]
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
Bromodeoxyuridine (BrdU) Proliferation Assay
1. Cell Labeling:
-
Culture cells to the desired confluency.
-
Prepare a 10 mM stock solution of BrdU by dissolving 3 mg of BrdU in 1 mL of water.[10]
-
Dilute the stock solution in cell culture medium to a final working concentration of 10 µM.[10]
-
Incubate the cells with the BrdU labeling solution for 1-24 hours at 37°C.[10]
2. Fixation and Permeabilization:
-
Remove the labeling solution and wash the cells three to five times with PBS.[1][10]
-
Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[1]
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[1]
3. DNA Denaturation (Acid Treatment):
-
Incubate the cells in 1-2.5 M HCl for 10 minutes to 1 hour at room temperature to denature the DNA.[1] The exact concentration and incubation time may require optimization.
-
Neutralize the acid by washing with a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5) or by washing extensively with PBS.[1]
4. Immunostaining:
-
Block non-specific antibody binding with a suitable blocking buffer.
-
Incubate the cells with a primary anti-BrdU antibody overnight at room temperature.[1]
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.[1]
5. Imaging and Analysis:
-
Counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
Mount and image the cells using a fluorescence microscope.
Visualizing the Workflow and Mechanisms
To further clarify the processes, the following diagrams illustrate the signaling pathways and experimental workflows.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Development of a Click-Chemistry Reagent Compatible with Mass Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]
- 4. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
- 9. interchim.fr [interchim.fr]
- 10. docs.abcam.com [docs.abcam.com]
A Comparative Analysis of 2'-Deoxy-2'-fluoro-5-iodouridine and Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. These molecules, structural mimics of natural nucleosides, integrate into viral or cellular DNA and RNA, disrupting replication and inducing cell death. Among these, 2'-Deoxy-2'-fluoro-5-iodouridine (FIU), also known as Fialuridine (B1672660), has been a subject of intense investigation. Initially developed as a potent antiviral agent, its clinical development was halted due to unforeseen severe toxicity. This guide provides a comprehensive comparison of FIU with other key nucleoside analogs, focusing on their efficacy, mechanisms of action, and safety profiles, supported by experimental data.
Mechanism of Action: A Common Thread with Crucial Divergences
The primary mechanism of action for most nucleoside analogs involves intracellular phosphorylation to their active triphosphate form. This active metabolite then competes with natural deoxynucleoside triphosphates for incorporation into newly synthesized DNA by viral or cellular polymerases. Once incorporated, they can act as chain terminators or induce mutations, ultimately inhibiting DNA replication.
FIU's Dual-Edged Sword: Like other pyrimidine (B1678525) analogs, FIU is phosphorylated intracellularly to its active triphosphate form. This active form can be incorporated into viral DNA, leading to the inhibition of viral replication. However, the catastrophic toxicity observed in clinical trials for hepatitis B was linked to its unexpected incorporation into mitochondrial DNA (mtDNA) by the mitochondrial DNA polymerase gamma (Pol γ). This led to impaired mitochondrial function, resulting in severe lactic acidosis, liver failure, and pancreatitis.[1][2][3] The de-iodinated metabolite of FIU, 2'-deoxy-2'-fluorouridine (B118953) (FAU), shows only marginal anti-HBV activity, indicating the importance of the iodine moiety for its antiviral potency.[4]
dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Cell" { label="Host Cell"; bgcolor="#F1F3F4"; fontcolor="#202124";
}
subgraph "cluster_Target" { label="Target"; bgcolor="#F1F3F4"; fontcolor="#202124";
} } Caption: General mechanism of nucleoside analogs and the dual targeting leading to efficacy and toxicity.
Comparative Antiviral Activity
The efficacy of nucleoside analogs varies significantly depending on the target virus and the specific compound.
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| FIU | HBV | Human Hepatoblastoma (2.2.15) | 0.90 | 344.3 | 382.6 | [4] |
| Entecavir | HBV | N/A | More potent than Lamivudine | N/A | N/A | [5] |
| Lamivudine | HBV | N/A | Less potent than Entecavir | N/A | N/A | [5] |
| Trifluorothymidine | HSV-1 | N/A | 3.07 - 12.52 | 0.99 | N/A | [6] |
| Ganciclovir | HSV-1 | N/A | 0.40 - 1.59 | 92.91 | N/A | [6] |
Hepatitis B Virus (HBV): FIU demonstrated potent anti-HBV activity in vitro, with a high selectivity index.[4] However, its clinical application was thwarted by its severe toxicity. In comparison, Entecavir has shown superior antiviral potency against HBV compared to Lamivudine , with a higher barrier to resistance.[5]
Herpes Simplex Virus (HSV): While data on FIU's activity against HSV is limited, other nucleoside analogs are mainstays of HSV treatment. Acyclovir and its prodrug Valacyclovir , along with Ganciclovir , are effective against HSV-1 and HSV-2. For instance, in one study, Ganciclovir showed lower IC50 values against HSV-1 compared to Trifluorothymidine.[6]
Comparative Anticancer Activity
The application of nucleoside analogs extends to oncology, where they function as antimetabolites to disrupt the rapid proliferation of cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Gemcitabine (B846) | Pancreatic Cancer (Mia-PaCa-2) | 4.63 | [7] |
| Gemcitabine | Pancreatic Cancer (AsPC-1) | 3.08 | [7] |
| Gemcitabine | Pancreatic Cancer (Capan-1) | 0.22 | [7] |
| Cytarabine | N/A | N/A | N/A |
| FIU | N/A | Limited Data Available |
Mitochondrial Toxicity: The Achilles' Heel of FIU
The most critical differentiator for FIU is its profound mitochondrial toxicity. This off-target effect is a significant concern for many nucleoside analogs but was exceptionally severe with FIU.
dot graph "Mitochondrial_Toxicity_Pathway" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
"FIU" [label="Fialuridine (FIU)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Phosphorylation" [label="Intracellular\nPhosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; "FIU_TP" [label="FIU-Triphosphate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pol_gamma" [label="Mitochondrial\nDNA Polymerase γ\n(Pol γ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "mtDNA_Replication" [label="mtDNA Replication", fillcolor="#FFFFFF", fontcolor="#202124"]; "Chain_Termination" [label="Chain Termination &\nmtDNA Depletion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mitochondrial_Dysfunction" [label="Mitochondrial Dysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Lactic_Acidosis" [label="Lactic Acidosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Organ_Failure" [label="Liver & Pancreatic\nFailure", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"FIU" -> "Phosphorylation"; "Phosphorylation" -> "FIU_TP"; "FIU_TP" -> "Pol_gamma" [label="Incorporation"]; "Pol_gamma" -> "mtDNA_Replication"; "mtDNA_Replication" -> "Chain_Termination" [label="Inhibition"]; "Chain_Termination" -> "Mitochondrial_Dysfunction"; "Mitochondrial_Dysfunction" -> "Lactic_Acidosis"; "Mitochondrial_Dysfunction" -> "Organ_Failure"; } Caption: Pathway of FIU-induced mitochondrial toxicity.
Experimental Assessment of Mitochondrial Toxicity: Several methods are employed to evaluate the potential for nucleoside analog-induced mitochondrial toxicity:
-
Mitochondrial DNA Depletion Assay: This assay quantifies the amount of mtDNA in cells treated with the compound. A common method involves quantitative PCR (qPCR) to measure the ratio of a mitochondrial gene to a nuclear gene. A decrease in this ratio indicates mtDNA depletion.
-
Mitochondrial Function Assays: These assays measure parameters like oxygen consumption, mitochondrial membrane potential, and ATP production to assess the overall health and function of mitochondria.
-
Cell Viability Assays in Glucose-Deprived Media: Cells are forced to rely on mitochondrial oxidative phosphorylation for energy in the absence of glucose. Increased cytotoxicity of a compound under these conditions suggests mitochondrial toxicity.
Experimental Protocols
Plaque Reduction Assay (for Antiviral Activity)
This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.
Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The formation of plaques (localized areas of cell death) is then quantified.
Protocol:
-
Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable cell culture medium.
-
Infection: Pre-incubate the virus with the compound dilutions for a defined period (e.g., 1 hour at 37°C).
-
Adsorption: Remove the culture medium from the cells and add the virus-compound mixture. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells. This medium should also contain the respective concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.[9][10][11]
dot graph "Plaque_Reduction_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Seed host cells"]; B [label="Prepare compound dilutions"]; C [label="Infect cells with virus +\ncompound"]; D [label="Incubate for adsorption"]; E [label="Add semi-solid overlay"]; F [label="Incubate for plaque formation"]; G [label="Fix, stain, and count plaques"]; H [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> C; B -> C; C -> D -> E -> F -> G -> H; } Caption: Workflow of a typical plaque reduction assay.
MTT Assay (for Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.[12][13][14]
dot graph "MTT_Assay_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Seed cells in 96-well plate"]; B [label="Treat with compound dilutions"]; C [label="Incubate"]; D [label="Add MTT reagent"]; E [label="Incubate for formazan formation"]; F [label="Solubilize formazan crystals"]; G [label="Measure absorbance"]; H [label="Calculate CC50", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H; } Caption: Workflow of a typical MTT assay for cytotoxicity.
Conclusion
This compound (FIU) serves as a stark reminder of the critical importance of thorough preclinical safety evaluation, particularly concerning mitochondrial toxicity, in the development of nucleoside analogs. While it exhibited promising antiviral activity against HBV, its off-target effects proved catastrophic. This comparative guide highlights the diverse landscape of nucleoside analogs, each with its unique profile of efficacy and safety. For researchers and drug developers, the story of FIU underscores the necessity of a multi-faceted approach to drug evaluation, encompassing not only antiviral or anticancer potency but also a deep understanding of potential interactions with cellular machinery, especially mitochondria. Future development in this class of compounds will undoubtedly benefit from the lessons learned from FIU, paving the way for safer and more effective therapies.
References
- 1. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 2. Hepatic failure and lactic acidosis due to fialuridine (FIAU), an investigational nucleoside analogue for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine with gemcitabine in its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. apexbt.com [apexbt.com]
- 9. Assessing mitochondrial DNA release into the cytosol and the subsequent activation of innate immune-related pathways in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Nucleoside supplements as treatments for mitochondrial DNA depletion syndrome [frontiersin.org]
- 11. Detection of mitochondrial DNA depletion in living human cells using PicoGreen staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro enzymatic and cell culture-based assays for measuring activity of HBV RNaseH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zidovudine-Mediated Autophagy Inhibition Enhances Mitochondrial Toxicity in Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Method for Depletion of Mitochondria DNA in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2'-Deoxy-2'-fluoro-5-iodouridine's Antiviral Efficacy
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of 2'-Deoxy-2'-fluoro-5-iodouridine (FIU), a notable nucleoside analog, against established antiviral agents. The data presented herein is intended to support research and development efforts in the field of virology and antiviral drug discovery by offering a consolidated overview of its in vitro efficacy, cytotoxicity, and mechanism of action.
Executive Summary
This compound (FIU) is a synthetic pyrimidine (B1678525) nucleoside analog with demonstrated antiviral activity against a range of DNA viruses. Its mechanism of action, like other nucleoside analogs, involves the inhibition of viral DNA synthesis. Following intracellular phosphorylation to its triphosphate form, FIU acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of the elongating DNA chain upon incorporation. This guide focuses on comparing the in vitro antiviral performance of FIU against two widely used antiviral drugs: Acyclovir for the treatment of Herpes Simplex Virus Type 1 (HSV-1) and Ganciclovir for Human Cytomegalovirus (HCMV). While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a valuable reference.
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro antiviral activity (IC50) and cytotoxicity (CC50) of this compound (FIU) and its comparators. It is important to note that the data for FIU, Acyclovir, and Ganciclovir are compiled from different studies, which may have utilized varied experimental conditions (e.g., cell lines, virus strains, and specific assay protocols). Therefore, a direct comparison should be made with caution. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is provided as a measure of the compound's therapeutic window.
Table 1: Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1)
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 2'-Deoxy-2'-fluoro-5-iodocytosine (FIAC)* | Not Specified | Not Specified | Data suggests high activity** | 8[1][2] | >13.3 |
| Acyclovir | Not Specified | Not Specified | ~1.0 - 10 | >300 | >30-300 |
*2'-Deoxy-2'-fluoro-5-iodocytosine (FIAC) is a close analog of FIU and is readily converted to the same active metabolites intracellularly. **Phosphorylation of FIAC is reported to be 500 times greater in herpes simplex virus type 1-infected cells than in uninfected cell lysates, indicating potent antiviral activity.[1][2]
Table 2: Antiviral Activity against Human Cytomegalovirus (HCMV)
| Compound | Virus Strain(s) | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 2'-Deoxy-2'-fluoro-5-iodocytosine (FIAC) | Major, Clegg, D550, Towne | Human Skin Fibroblasts | 0.1 - 0.65[3] | 8[1][2] | 12.3 - 80 |
| Ganciclovir | AD169, Clinical Isolate | MRC-5 | 8 - 14[4] | >100 | >7.1 - 12.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Plaque Reduction Assay
This assay is a standard method to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).
a. Cell Preparation:
-
Seed a suitable host cell line (e.g., Vero cells for HSV-1, Human Foreskin Fibroblasts for HCMV) in 24-well plates at a density that will form a confluent monolayer overnight.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
b. Virus and Compound Preparation:
-
Prepare serial dilutions of the test compound (e.g., FIU, Acyclovir, Ganciclovir) in a serum-free cell culture medium.
-
Dilute the virus stock to a concentration that produces a countable number of plaques (typically 50-100 plaque-forming units, PFU, per well).
c. Infection and Treatment:
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
In separate tubes, mix equal volumes of the diluted virus with each dilution of the test compound. Include a virus control (virus with medium only) and a cell control (medium only).
-
Incubate the virus-compound mixtures for 1 hour at 37°C.
-
Add the mixtures to the respective wells of the cell culture plate and incubate for 1-2 hours to allow for viral adsorption.
d. Plaque Development and Visualization:
-
After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread.
-
Incubate the plates for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cells with a staining solution (e.g., 0.1% crystal violet). Plaques will appear as clear zones against a stained background of uninfected cells.
e. Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that reduces the viability of uninfected cells by 50% (CC50).
a. Cell Preparation:
-
Seed the same host cell line used in the plaque reduction assay in 96-well plates at an appropriate density.
-
Incubate overnight to allow for cell attachment.
b. Compound Treatment:
-
Prepare serial dilutions of the test compound in a complete cell culture medium.
-
Remove the medium from the cells and add the compound dilutions to the wells. Include a cell control with medium only.
c. Incubation and Viability Assessment:
-
Incubate the plates for the same duration as the plaque reduction assay.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or neutral red uptake assay. The absorbance is measured using a microplate reader.
d. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration compared to the untreated cell control.
-
The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]
Mandatory Visualization
Mechanism of Action of this compound (FIU)
The primary antiviral mechanism of FIU involves its conversion to a triphosphate derivative, which then interferes with viral DNA synthesis.
Caption: Intracellular activation and mechanism of action of this compound (FIU).
Experimental Workflow for Antiviral Drug Screening
The following diagram outlines a typical workflow for the in vitro evaluation of antiviral compounds.
Caption: General workflow for in vitro screening and validation of antiviral compounds.
References
- 1. Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of certain nucleoside analogues on human cytomegalovirus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. labinsights.nl [labinsights.nl]
Navigating Antibody Cross-Reactivity with 2'-Deoxy-2'-fluoro-5-iodouridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Structural Comparison of Thymidine (B127349) Analogs
The likelihood of antibody cross-reactivity is largely dependent on the structural similarity of the antigen. FIU shares the same basic 2'-deoxyuridine (B118206) structure with BrdU, IdU, and CldU, with modifications at the 5-position of the pyrimidine (B1678525) ring and the 2'-position of the deoxyribose sugar.
Key Structural Features:
-
5-Position Halogen: Like BrdU, IdU, and CldU, FIU possesses a halogen atom (Iodine) at the 5-position of the uracil (B121893) base. This is a key recognition site for many anti-BrdU antibodies.
-
2'-Position Fluoro Group: The distinguishing feature of FIU is the presence of a fluorine atom at the 2'-position of the deoxyribose sugar. This modification is absent in BrdU, IdU, and CldU. The presence of this fluoro group could potentially influence the overall conformation of the nucleoside and its recognition by antibodies.
Below is a table summarizing the structural formulas of these compounds.
| Compound | Chemical Formula | CAS Number |
| 2'-Deoxy-2'-fluoro-5-iodouridine (FIU) | C₉H₁₀FIN₂O₅ | 55612-21-0 |
| 5-Bromo-2'-deoxyuridine (BrdU) | C₉H₁₁BrN₂O₅ | 59-14-3 |
| 5-Iodo-2'-deoxyuridine (IdU) | C₉H₁₁IN₂O₅ | 54-42-2 |
| 5-Chloro-2'-deoxyuridine (CldU) | C₉H₁₁ClN₂O₅ | 50-90-8 |
Potential for Cross-Reactivity: An Evidence-Based Inference
Given the structural similarities, particularly the iodine at the 5-position which is identical to IdU, it is plausible that antibodies raised against other halogenated nucleosides, such as anti-BrdU and anti-IdU antibodies, may exhibit cross-reactivity with FIU. Many commercially available anti-BrdU antibodies are known to cross-react with IdU and CldU[1]. The primary determinant of this cross-reactivity is the recognition of the halogenated pyrimidine ring.
However, the unique 2'-fluoro modification on the sugar moiety of FIU introduces an element of uncertainty. This alteration could sterically hinder or change the electrostatic interactions required for antibody binding, potentially reducing or eliminating cross-reactivity compared to IdU.
Therefore, while the potential for cross-reactivity exists, it must be experimentally verified. Researchers using FIU in the presence of antibodies designed for other thymidine analogs should perform rigorous validation to ensure specificity.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of an antibody with FIU, several standard immunoassays can be employed. The following are detailed protocols for three common methods: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot, and Surface Plasmon Resonance (SPR).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay ideal for screening and quantifying antibody-antigen interactions. A competitive ELISA is particularly well-suited for assessing cross-reactivity.
Protocol for Competitive ELISA:
-
Antigen Coating: Coat a 96-well microtiter plate with a conjugate of the primary target antigen (e.g., BrdU-BSA) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Incubation: Prepare serial dilutions of FIU and the primary target antigen (e.g., BrdU) in assay buffer. In separate wells, incubate a fixed concentration of the primary antibody with the varying concentrations of either FIU or the primary target antigen for 1-2 hours at room temperature.
-
Transfer to Plate: Transfer the antibody-antigen mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP). Incubate in the dark until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. The degree of cross-reactivity can be determined by comparing the concentration of FIU required to inhibit the antibody binding by 50% (IC50) to the IC50 of the primary antigen.
Western Blot
While typically used for protein detection, a modified dot blot or Western blot protocol can be used to assess antibody specificity against different immobilized antigens.
Protocol for Dot Blot:
-
Antigen Immobilization: Spot serial dilutions of FIU, BrdU, IdU, and CldU conjugated to a carrier protein (like BSA) onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane by incubating it in blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the wash step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. The intensity of the spots will indicate the degree of antibody binding to each antigen.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions, providing quantitative data on binding affinity and kinetics.[2][3][4][5][6]
Protocol for SPR Analysis:
-
Ligand Immobilization: Immobilize one of the nucleoside-protein conjugates (e.g., BrdU-BSA) onto the surface of a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the antibody over the sensor surface to measure the association and dissociation rates for the primary interaction.
-
Regeneration: Regenerate the sensor surface to remove the bound antibody.
-
Cross-Reactivity Test: Inject the same series of concentrations of the antibody over a surface immobilized with the FIU-protein conjugate.
-
Data Analysis: Compare the binding sensorgrams, association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) obtained for FIU with those of the primary target antigen. This will provide a quantitative measure of cross-reactivity.
Visualizing Experimental Workflows
To aid in the conceptualization of these experimental approaches, the following diagrams illustrate the workflows for ELISA and SPR.
Caption: Workflow for Competitive ELISA to assess antibody cross-reactivity.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of cross-reactivity.
Conclusion
While direct data on antibody cross-reactivity with this compound is currently lacking, a structural comparison with other halogenated nucleosides suggests a potential for such interactions, particularly with anti-BrdU and anti-IdU antibodies. The unique 2'-fluoro group in FIU, however, necessitates empirical validation. The experimental protocols provided in this guide—ELISA, Western Blot, and SPR—offer robust methods for researchers to determine the specificity of their antibodies and ensure the accuracy of their findings when working with this novel nucleoside analog. Rigorous validation is paramount to avoid misinterpretation of data in research, diagnostic, and therapeutic development settings.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. affiniteinstruments.com [affiniteinstruments.com]
- 5. Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 6. criver.com [criver.com]
A Head-to-Head Comparison of 2'-Deoxy-2'-fluoro-5-iodouridine (F-ara-EdU) and EdU for In Vivo DNA Labeling
For researchers, scientists, and drug development professionals, the accurate in vivo labeling of proliferating cells is crucial for understanding tissue regeneration, cancer biology, and the efficacy of novel therapeutics. For years, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) has been a widely adopted tool for this purpose, offering a significant improvement over the traditional BrdU method by eliminating the need for harsh DNA denaturation. However, the emergence of (2′S)-2′-deoxy-2′-fluoro-5-ethynyluridine (F-ara-EdU), an arabinofuranosyl analog of EdU, presents a compelling alternative with distinct advantages, particularly in long-term studies where cellular health is paramount.
This guide provides an objective, data-supported comparison of F-ara-EdU and EdU for in vivo DNA labeling to aid in the selection of the most appropriate tool for your research needs.
Mechanism of Action: Nucleoside Analogs for DNA Synthesis Labeling
Both F-ara-EdU and EdU are thymidine (B127349) analogs that are incorporated into newly synthesized DNA during the S-phase of the cell cycle. Their subsequent detection allows for the visualization and quantification of proliferating cells. The key to their detection lies in the ethynyl (B1212043) group, a bioorthogonal handle that is not naturally present in biological systems.[1][2][3] This alkyne group allows for a highly specific and efficient covalent reaction with a fluorescently labeled azide (B81097) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][4][5] This detection method is gentle and does not require the harsh DNA denaturation steps associated with BrdU detection, making it compatible with the preservation of cellular and tissue architecture and multiplexing with other fluorescent probes.[4][6]
Caption: General mechanism of DNA labeling using nucleoside analogs.
Quantitative Performance Comparison
A critical factor in the choice of a metabolic label is its impact on cell health and proliferation. The cytotoxicity of F-ara-EdU and EdU has been evaluated across multiple cell lines, revealing significant differences.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of metabolic activity, was determined after 72 hours of incubation. The results clearly indicate that F-ara-EdU is significantly less toxic than EdU.[7]
| Compound | Cell Line | IC50 (µM) after 72h |
| EdU | HeLa (Human cervical cancer) | ~10 |
| 3T3 (Mouse embryonic fibroblast) | ~1 | |
| Vero (Monkey kidney epithelial) | ~10 | |
| F-ara-EdU | HeLa | > 100 |
| 3T3 | > 100 | |
| Vero | > 100 | |
| Data extracted from Neef, A. B., & Luedtke, N. W. (2011). PNAS.[7] |
This reduced toxicity is attributed to the arabinose sugar moiety in F-ara-EdU, which is thought to bypass the metabolic pathways responsible for the antimetabolic and toxic effects of deoxyribose-based nucleosides like EdU.[1][7]
Impact on Cell Cycle and DNA Synthesis
Beyond overt toxicity, the perturbation of the cell cycle is a major concern for in vivo labeling studies. EdU has been reported to cause cell cycle arrest, particularly at the G2/M checkpoint, and to induce a DNA damage response.[1][8][9] In contrast, F-ara-EdU has a minimal impact on genome function and causes little to no cellular arrest or inhibition of DNA synthesis.[1][2][10]
A key experiment demonstrating this difference involved pulse-labeling HeLa cells with either F-ara-EdU or EdU for 72 hours, followed by a 24-hour pulse with BrdU.
| Primary Label (72h) | % of Labeled Cells Subsequently Incorporating BrdU (24h) |
| 1 µM F-ara-EdU | ~90% |
| 1 µM EdU | < 10% |
| Data from Neef, A. B., & Luedtke, N. W. (2011). PNAS.[1] |
These findings show that cells that have incorporated F-ara-EdU continue to cycle and synthesize DNA, whereas EdU-labeled cells are largely arrested.[1] This makes F-ara-EdU ideally suited for long-term pulse-chase experiments and for studies where maintaining normal physiological processes is critical.[1][10]
Experimental Protocols
Detailed protocols are essential for reproducible in vivo labeling studies. Below are representative protocols for cytotoxicity assessment and in vivo administration and detection.
Cytotoxicity Assay (Alamar Blue)
-
Cell Seeding: Plate cells (e.g., HeLa, 3T3, Vero) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Addition: The following day, add serial dilutions of F-ara-EdU or EdU to the wells. Include a vehicle-only control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well (typically 10% of the culture volume) and incubate for an additional 2-4 hours.
-
Measurement: Measure the fluorescence or absorbance of the plate using a plate reader.
-
Data Analysis: Calculate the percentage of metabolic inhibition relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.
In Vivo DNA Labeling and Detection Workflow
The following is a generalized workflow for in vivo labeling in a mouse model, followed by tissue processing and detection.
Caption: A typical workflow for in vivo DNA labeling and detection.
1. Reagent Administration:
-
Preparation: Dissolve F-ara-EdU or EdU in a biocompatible vehicle such as sterile Phosphate-Buffered Saline (PBS). The concentration and volume will depend on the animal model and desired labeling density. For mice, doses can range from 50 to 200 mg/kg.[11][12]
-
Delivery: Administer the reagent via intraperitoneal (IP) injection, subcutaneous injection, or by adding it to the drinking water for continuous labeling.[3][13]
2. In Vivo Incorporation (Pulse Period):
-
The duration of the labeling pulse depends on the experimental question. Short pulses (e.g., 2-4 hours) are used to label cells actively synthesizing DNA at a specific time point.[11] Longer pulses or continuous administration are used for cumulative labeling or birth-dating studies.[2]
3. Tissue Collection and Fixation:
-
At the end of the pulse period, euthanize the animal according to approved protocols.
-
Perfuse the animal with PBS followed by a suitable fixative, such as 4% paraformaldehyde (PFA) in PBS.
-
Dissect the tissue of interest and post-fix if necessary.
4. Tissue Processing and Sectioning:
-
Process the fixed tissue for either paraffin embedding or cryoprotection and freezing.
-
Cut sections at a desired thickness (e.g., 5-20 µm) and mount them on slides.
5. Detection via Click Chemistry:
-
Rehydration/Permeabilization: Rehydrate paraffin sections through a series of ethanol (B145695) washes. Permeabilize the tissue sections with a detergent solution (e.g., 0.5% Triton X-100 in PBS) to allow the detection reagents to access the nucleus.
-
Click Reaction Cocktail: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (e.g., from Thermo Fisher Scientific or Click Chemistry Tools).[2][13] This typically includes the fluorescent azide, a copper(I) source, and a reductive agent or ligand to maintain copper in its active state.
-
Incubation: Cover the tissue sections with the reaction cocktail and incubate in a dark, humidified chamber for 30 minutes at room temperature.[13]
-
Washing: Wash the slides multiple times with PBS or a wash buffer (e.g., 3% BSA in PBS) to remove unreacted components.[13]
-
Counterstaining and Mounting: Counterstain nuclei with a DNA dye like DAPI or Hoechst. Mount the slides with an anti-fade mounting medium.
-
Imaging: Visualize the labeled cells using fluorescence microscopy with the appropriate filter sets.
Summary and Recommendations
| Feature | EdU (5-ethynyl-2'-deoxyuridine) | F-ara-EdU ((2′S)-2′-deoxy-2′-fluoro-5-ethynyluridine) |
| Mechanism | Thymidine analog, incorporated during S-phase.[2][14] | Thymidine analog, incorporated during S-phase.[1][2] |
| Detection | Copper-catalyzed "click" chemistry.[5][14] | Copper-catalyzed "click" chemistry.[1][2] |
| Toxicity | Induces cytotoxicity, DNA damage, and apoptosis at micromolar concentrations.[1][7][8] | Significantly less toxic; IC50 values are at least an order of magnitude higher.[1][2][7] |
| Cell Cycle Effects | Causes G2/M cell cycle arrest and inhibits subsequent DNA synthesis.[1][8] | Minimal impact on cell cycle progression; allows for continued DNA synthesis.[1][2][10] |
| Sensitivity | High sensitivity, does not require DNA denaturation.[1][12] | High sensitivity, comparable to or greater than EdU in long-term experiments.[1][2] |
| Best Suited For | Short-term pulse labeling experiments; in vitro assays where cells are not cultured long-term post-labeling.[8] | Long-term in vivo studies, pulse-chase experiments, studies of quiescent/senescent cells, deep-tissue imaging, and any application where preserving cell health and normal physiology is critical.[1][2][10][15] |
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. salic.med.harvard.edu [salic.med.harvard.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. vectorlabs.com [vectorlabs.com]
A Tale of Two Analogs: A Comparative Guide to F-ara-EdU and 2'-Deoxy-2'-fluoro-5-iodouridine for In Vitro and In Vivo Research
In the landscape of molecular biology and drug development, nucleoside analogs are indispensable tools for probing DNA synthesis, assessing cell proliferation, and developing novel therapeutics. Among these, 2'-Deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU) and 2'-Deoxy-2'-fluoro-5-iodouridine stand out, yet they serve fundamentally different purposes. This guide provides a comprehensive comparison of their mechanisms, applications, and methodologies, offering researchers a clear understanding of which tool is appropriate for their experimental needs. While both are analogs of the DNA building block thymidine (B127349), F-ara-EdU is engineered for benign, high-fidelity labeling of DNA synthesis with minimal cellular perturbation. In contrast, this compound acts as a cytotoxic agent, primarily utilized for its ability to disrupt cellular processes and induce cell death, making it a candidate for antiviral and anticancer research.
At a Glance: Key Differences
| Feature | (2′S)-2′-deoxy-2′-fluoro-5-ethynyluridine (F-ara-EdU) | This compound |
| Primary Application | Low-toxicity labeling of DNA synthesis for cell proliferation and tracking. | Cytotoxic agent for antiviral and anticancer research; radiosensitizer. |
| Mechanism of Action | Benign incorporation into DNA, providing a bioorthogonal alkyne handle. | Incorporation into DNA and inhibition of key enzymes like thymidylate synthetase, leading to DNA damage and apoptosis.[1][2] |
| Detection Method | Copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry").[3] | Antibody-based detection (similar to BrdU) or mass cytometry.[4][5] |
| Cellular Perturbation | Minimal; designed to be non-toxic and not affect the cell cycle.[3] | High; designed to be cytotoxic and induce cell cycle arrest or apoptosis.[1] |
| Ideal Use Case | Long-term cell fate studies, in vivo DNA "birth-dating," and high-resolution imaging of DNA replication.[3] | Screening for antiviral or anticancer activity, studies on DNA damage response. |
Physicochemical Properties
| Compound | F-ara-EdU | This compound |
| Synonyms | (2′S)-2′-Deoxy-2′-fluoro-5-ethynyluridine | 5-Iodo-2'-fluoro-2'-deoxyuridine |
| CAS Number | 95740-26-4 | 55612-21-0 |
| Molecular Formula | C₁₁H₁₁FN₂O₅ | C₉H₁₀FIN₂O₅ |
| Molecular Weight | 270.21 g/mol | 372.09 g/mol |
Mechanism of Action: To Label or To Destroy
The divergent functions of these two molecules are rooted in their distinct metabolic fates and interactions with cellular machinery.
F-ara-EdU: The Benign Reporter
F-ara-EdU is designed for minimal biological impact. As a thymidine analog, it is taken up by cells and phosphorylated by cellular kinases to its triphosphate form, F-ara-EdUTP. During S-phase, DNA polymerase incorporates F-ara-EdUTP into newly synthesized DNA. The key feature of F-ara-EdU is the 5-ethynyl group—a terminal alkyne that does not interfere with DNA replication but serves as a bioorthogonal handle for detection via click chemistry.[3] This allows for highly efficient and specific labeling without the need for harsh DNA denaturation required for antibody-based methods like BrdU detection.[6] Crucially, F-ara-EdU exhibits significantly lower cytotoxicity than EdU and BrdU, causing little to no cell cycle arrest.[3]
References
- 1. Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent activity of 5-fluoro-2'-deoxyuridine and related compounds against thymidine kinase-deficient (TK-) herpes simplex virus: targeted at thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoclonal antibody to 5-bromo- and 5-iododeoxyuridine: A new reagent for detection of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. salic.med.harvard.edu [salic.med.harvard.edu]
A Comparative Guide: 2'-Deoxy-2'-fluoro-5-iodouridine vs. Trifluridine in Antiviral and Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two nucleoside analogs, 2'-Deoxy-2'-fluoro-5-iodouridine (FIdU) and trifluridine (B1683248) (TFT), in antiviral and anticancer contexts. While both compounds are structurally related to the natural nucleoside thymidine (B127349) and interfere with DNA synthesis, the available experimental data reveals significant differences in their studied applications and documented efficacy.
Overview and Mechanism of Action
Both FIdU and TFT exert their biological effects by acting as mimics of thymidine, a crucial building block of DNA. Upon cellular uptake, they are phosphorylated to their active triphosphate forms, which can then be incorporated into newly synthesized DNA strands by DNA polymerases. This incorporation disrupts the normal DNA structure and function, leading to the inhibition of DNA replication and ultimately, cell death. This mechanism is central to their potential as both antiviral and anticancer agents, as both viruses and cancer cells are characterized by rapid DNA replication.
Trifluridine (TFT) is a well-established compound with both antiviral and anticancer activities. Its primary mechanisms of action include:
-
Inhibition of Thymidylate Synthase: The monophosphate form of TFT can inhibit thymidylate synthase, an enzyme essential for the synthesis of thymidine, further depleting the pool of natural building blocks for DNA synthesis.
-
DNA Incorporation: The triphosphate form of TFT is incorporated into DNA in place of thymidine. This substitution leads to the formation of fragile and dysfunctional DNA, triggering cell cycle arrest and apoptosis (programmed cell death).
This compound (FIdU) is also a nucleoside analog with described antitumor and potential antiviral properties. Its mechanism is presumed to be similar to other 5-substituted deoxyuridines, primarily through incorporation into DNA and subsequent disruption of its function. However, detailed mechanistic studies and extensive efficacy data for FIdU are less prevalent in publicly available literature compared to trifluridine.
A closely related but structurally distinct compound is Fialuridine (FIAU) , which is an arabinofuranosyl isomer of FIdU. The difference in the stereochemistry at the 2' position of the sugar moiety can significantly impact biological activity. Studies have shown that FIAU is a more efficient substrate for Herpes Simplex Virus type 1 thymidine kinase (HSV1-TK), making it a more effective imaging agent for cells expressing this enzyme. Due to this structural and functional difference, data for FIAU cannot be directly extrapolated to FIdU.
Comparative Efficacy Data
Antiviral Efficacy
Quantitative data on the antiviral activity of FIdU is scarce. In contrast, trifluridine has been extensively studied, particularly against Herpes Simplex Virus (HSV).
| Compound | Virus | Cell Line | IC50 / EC50 (µM) | Reference |
| Trifluridine | HSV-1 (Acyclovir-susceptible strains) | Vero Cells | 3.07 ± 0.36 to 12.52 ± 0.61 | [1][2] |
| Trifluridine | HSV-1 (Acyclovir-resistant strain) | Vero Cells | 15.40 ± 3.17 | [1][2] |
IC50 (Inhibitory Concentration 50): The concentration of a drug that is required for 50% inhibition of a biological process. EC50 (Effective Concentration 50): The concentration of a drug that gives half-maximal response.
The data indicates that trifluridine is a potent inhibitor of HSV-1 replication, with efficacy against both acyclovir-susceptible and -resistant strains. The lack of comparable data for FIdU prevents a direct comparison of antiviral potency.
Anticancer Efficacy
Trifluridine, particularly in combination with the thymidine phosphorylase inhibitor tipiracil (B1663634) (as the drug TAS-102 or Lonsurf®), has demonstrated significant clinical efficacy in the treatment of metastatic colorectal, gastric, and gastroesophageal junction cancers.[3][4][5] In vitro studies have established its cytotoxic effects across a range of cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Trifluridine | Colorectal Cancer | HCT-116 | 5 | [6] |
| Trifluridine | Various Cancer Types | 23 human cancer cell lines | 0.6 to 52 (Median: 5.6) | [7] |
The wide range of IC50 values for trifluridine across different cancer cell lines highlights the variability in sensitivity to the drug. Unfortunately, no peer-reviewed in vitro anticancer efficacy data (IC50 values) for FIdU could be identified to include in this comparative table.
Experimental Protocols
To facilitate the replication and further investigation of the cited efficacy data, the general methodologies for the key experiments are outlined below.
Plaque Reduction Assay for Antiviral Efficacy (HSV-1)
This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
Workflow:
Caption: Workflow for determining antiviral IC50 using a plaque reduction assay.
MTT Assay for Anticancer Efficacy (Cell Viability)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation. It is commonly used to determine the IC50 of a cytotoxic compound.
Workflow:
Caption: Workflow for determining anticancer IC50 using the MTT assay.
Signaling Pathways and Logical Relationships
The primary mechanism of action for both trifluridine and, presumably, FIdU involves the disruption of DNA synthesis. This process is initiated by the cellular uptake and subsequent phosphorylation of the nucleoside analogs.
Signaling Pathway of Trifluridine:
Caption: Trifluridine's mechanism of action leading to cell death.
Conclusion
Based on the available experimental data, trifluridine is a well-characterized nucleoside analog with proven antiviral and anticancer efficacy. Its mechanisms of action are well-documented, and a significant amount of in vitro and clinical data supports its use.
In contrast, while this compound is commercially available for research purposes and is described as having potential antitumor and antiviral activities, there is a notable lack of published, peer-reviewed experimental data to substantiate these claims quantitatively. Direct comparative studies against established drugs like trifluridine are also absent.
Therefore, for researchers and drug development professionals, trifluridine represents a compound with a robust dataset for further investigation and as a benchmark for comparison. FIdU, on the other hand, represents a less-explored molecule that may warrant further investigation to fully characterize its efficacy and potential therapeutic applications. Future studies are needed to generate the necessary in vitro and in vivo data to allow for a direct and comprehensive comparison with trifluridine and other nucleoside analogs.
References
- 1. In vitro synergism of trifluorothymidine and ganciclovir against HSV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluridine/tipiracil for the treatment of metastatic gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Evaluation of the Safety and Efficacy of Trifluridine/Tipiracil in the Treatment of Advanced Gastric/Gastroesophageal Junction Adenocarcinoma: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cda-amc.ca [cda-amc.ca]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Comparative Cytotoxicity of Thymidine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparative analysis of the cytotoxicity of commonly used thymidine (B127349) analogs. By presenting supporting experimental data, detailed methodologies, and mechanistic insights, this document aims to facilitate the selection of the most appropriate analog for specific research applications.
Thymidine analogs are invaluable tools in molecular and cellular biology for monitoring DNA synthesis and cell proliferation. However, their incorporation into the genome can induce dose-dependent cytotoxicity and genotoxicity. This guide provides a comparative overview of the cytotoxic effects of several key thymidine analogs, including 5-Chloro-2'-deoxyuridine (CldU), 5-Bromo-2'-deoxyuridine (BrdU), 5-Iodo-2'-deoxyuridine (IdU), and 5-Ethynyl-2'-deoxyuridine (EdU).
The data indicates that while all examined thymidine analogs exhibit a degree of toxicity, EdU is notably the most potent cytotoxic and genotoxic agent among them.[1] The mechanism of cytotoxicity for CldU is distinct, stemming from the inhibition of thymidylate synthase and ensuing futile cycles of uracil (B121893) repair.[1] The choice of a thymidine analog should, therefore, be a careful consideration of the experimental objectives, the cell type under investigation, and the potential for off-target cytotoxic effects.[1]
Data Presentation: Comparative Cytotoxicity of Thymidine Analogs
The following table summarizes available quantitative data on the cytotoxicity of various thymidine analogs. It is important to note that the cytotoxic concentrations can vary significantly based on the cell line and the duration of exposure.[1]
| Thymidine Analog | Cell Line(s) | IC50 Value (µM) | Key Findings |
| EdU | Chinese Hamster Ovary (CHO) | >5-10 | Higher cytotoxicity and genotoxicity compared to BrdU.[2][3][4][5][6] Cells with defective homologous recombination repair show increased sensitivity.[2][3][4][5][6] |
| BrdU | Chinese Hamster Ovary (CHO) | Not specified in comparative studies | Induces gene and chromosomal mutations and sensitizes cells to photons.[2][3][4][5][6] |
| CldU | Various | Micromolar range suggested for studies | Cytotoxicity is mechanistically distinct, involving inhibition of thymidylate synthase.[1] |
| Zidovudine (AZT) | Rat Heart | 24.4 ± 4.0 | A potent inhibitor of thymidine phosphorylation in whole tissue.[7] |
Experimental Protocols
Accurate assessment of the cytotoxicity of thymidine analogs requires robust and well-defined experimental protocols. Below are methodologies for key assays commonly used in this context.
Clonogenic Survival Assay
This assay assesses the long-term survival and proliferative capacity of cells after exposure to a cytotoxic agent.[1]
a. Cell Seeding: Plate cells in 6-well plates at a density that allows for the formation of distinct colonies over a period of 7-14 days.[1][8]
b. Treatment: Treat cells with a range of concentrations of the thymidine analog for a specified duration (e.g., 24 hours). Include an untreated control.[1]
c. Incubation: After treatment, replace the medium with fresh medium and incubate the plates for 7-14 days to allow for colony formation.[8]
d. Fixation and Staining: Aspirate the medium, wash the colonies with phosphate-buffered saline (PBS), and fix them with a solution such as 10% formalin or 4% paraformaldehyde. Stain the colonies with a solution like 0.5% crystal violet.[8]
e. Colony Counting: Count the number of colonies containing at least 50 cells. The plating efficiency and surviving fraction are then calculated to determine the cytotoxic effect of the analog.
MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
a. Cell Plating and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of the thymidine analog.
b. MTT Reagent Addition: After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[9]
c. Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[2][10]
d. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9] The intensity of the purple color is proportional to the number of viable cells.
CellTox™ Green Cytotoxicity Assay
This assay measures the compromise of cell membrane integrity, a hallmark of cell death.
a. Reagent Preparation: Prepare the CellTox™ Green Dye solution according to the manufacturer's protocol. The dye is an asymmetric cyanine (B1664457) dye that is excluded by viable cells but stains the DNA of dead cells.[1]
b. Cell Treatment: The dye can be added to the cells at the time of seeding or after treatment with the thymidine analog.
c. Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485-500 nm, emission ~520-530 nm). The fluorescence signal is directly proportional to the number of dead cells.[1]
Mandatory Visualizations
Caption: Experimental workflow for comparative cytotoxicity analysis of thymidine analogs.
Caption: Signaling pathway of thymidine analog-induced cytotoxicity via DNA damage response.
References
- 1. CellTox™ Green Cytotoxicity Assay Protocol [promega.jp]
- 2. merckmillipore.com [merckmillipore.com]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 4. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells | Semantic Scholar [semanticscholar.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Clonogenic Assay [bio-protocol.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Comparative Performance Analysis of 2'-Deoxy-2'-fluoro-5-iodouridine and Alternative Antiviral Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental performance of the nucleoside analog 2'-Deoxy-2'-fluoro-5-iodouridine (FIU) with established antiviral agents, Acyclovir and Cidofovir. Due to the limited availability of direct comparative studies on FIU, data for the closely related and structurally similar compound, 5-iodo-2'-deoxyuridine (Idoxuridine), is used as a surrogate for FIU in this analysis. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways to aid in the evaluation of these compounds for research and development purposes.
Antiviral Efficacy and Cytotoxicity: A Comparative Overview
The antiviral activity of nucleoside analogs is a critical measure of their potential as therapeutic agents. This is often quantified by the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀), which represent the concentration of a drug that is required for 50% of its maximum effect or inhibition of a specific biological process, respectively.[1] Concurrently, the 50% cytotoxic concentration (CC₅₀), the concentration at which the compound kills 50% of host cells, is determined to assess its safety profile.[2][3] The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the drug's therapeutic window.[1]
The following tables present a compilation of experimental data for Idoxuridine (as a surrogate for FIU), Acyclovir, and Cidofovir against their primary viral targets.
| Compound | Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Idoxuridine | Herpes Simplex Virus Type 1 (HSV-1) | Chicken Embryo Cells | 0.093 (IC₅₀) | >100 | >1075 | [4] |
| Herpes Simplex Virus Type 1 (HSV-1) | Vero Cells | <0.34 (IC₅₀) | Not Reported | Not Reported | [4] | |
| Acyclovir | Herpes Simplex Virus Type 1 (HSV-1) | Chicken Embryo Cells | 0.08 (IC₅₀) | Not Reported | Not Reported | [4] |
| Herpes Simplex Virus Type 1 (HSV-1) | Vero Cells | <0.044 (IC₅₀) | Not Reported | Not Reported | [4] | |
| Cidofovir | Human Cytomegalovirus (HCMV) | MRC-5 | 0.46 - 0.47 (EC₅₀) | >20 | >42 | [5] |
Table 1: Comparative Antiviral Activity Against Herpes Simplex Virus Type 1 (HSV-1) and Human Cytomegalovirus (HCMV). This table summarizes the in vitro efficacy of Idoxuridine, Acyclovir, and Cidofovir against their respective target viruses. Lower EC₅₀/IC₅₀ values indicate higher potency.
Experimental Protocols
Standardized assays are crucial for the reliable evaluation of antiviral compounds. The following are detailed methodologies for two key experiments commonly used to determine the efficacy and cytotoxicity of antiviral agents.
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC₅₀).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in 6-well plates.
-
Virus stock of known titer.
-
Serial dilutions of the test compound (e.g., this compound).
-
Growth medium and overlay medium (e.g., containing carboxymethylcellulose or agarose).
-
Staining solution (e.g., crystal violet).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the antiviral compound in growth medium.
-
Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (multiplicity of infection, MOI, typically 0.01-0.1) for 1-2 hours at 37°C.
-
After the adsorption period, remove the virus inoculum and wash the cell monolayers with PBS.
-
Add the different concentrations of the antiviral compound diluted in the overlay medium to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days for HSV-1).
-
After incubation, fix the cells with a suitable fixative (e.g., 10% formalin).
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).
-
Wash the wells with water to remove excess stain and allow the plates to dry.
-
Count the number of plaques in each well. The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
Host cells seeded in a 96-well plate.
-
Serial dilutions of the test compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a cell control with no compound.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The CC₅₀ is determined as the concentration of the compound that reduces cell viability by 50%.
Mechanism of Action and Metabolic Activation
The antiviral activity of this compound, like other pyrimidine (B1678525) nucleoside analogs, is dependent on its intracellular phosphorylation to the active triphosphate form.[6] This active metabolite then competes with the natural nucleoside triphosphate for incorporation into the growing viral DNA chain by the viral DNA polymerase.[6] The incorporation of the analog leads to chain termination, thereby inhibiting viral replication.[7][8]
The diagram above illustrates the sequential phosphorylation of this compound (FIU) to its active triphosphate form. This process is initiated by viral or cellular thymidine kinase, followed by subsequent phosphorylations by cellular kinases.
This diagram depicts the competitive inhibition of viral DNA polymerase by the active triphosphate form of FIU. By mimicking the natural substrate (dTTP), FIU-TP gets incorporated into the nascent viral DNA chain, leading to the termination of its elongation and thus halting viral replication.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. labinsights.nl [labinsights.nl]
- 3. researchgate.net [researchgate.net]
- 4. [Antiviral activity of 2'-deoxy-2'-fluoroguanosine against influenza and herpes simplex viruses in cultured cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkoxyalkyl Esters of Cidofovir and Cyclic Cidofovir Exhibit Multiple-Log Enhancement of Antiviral Activity against Cytomegalovirus and Herpesvirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Acyclovir in the Treatment of Herpes Viruses - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyclovir for the Treatment of Herpes | Embryo Project Encyclopedia [embryo.asu.edu]
Safety Operating Guide
Proper Disposal of 2'-Deoxy-2'-fluoro-5-iodouridine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2'-Deoxy-2'-fluoro-5-iodouridine, a fluorinated and iodinated nucleoside analog, is critical for ensuring laboratory safety and environmental protection. Due to its chemical properties and potential hazards, this compound must be managed as hazardous waste. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.
Immediate Safety Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the utmost care. The compound is suspected of causing genetic defects and may harm an unborn child.[1] Always wear appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect against eye contact. In case of contact, rinse cautiously with water for several minutes.[1]
-
Chemical-Resistant Gloves: To prevent skin contact. If contact occurs, wash the area with plenty of soap and water.[1]
-
Lab Coat: To protect clothing and skin.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Quantitative Data for Chemical Waste Management
The following table summarizes general quantitative guidelines for the accumulation of chemical waste in a laboratory setting. These are based on common practices and may vary depending on institutional and local regulations.
| Parameter | Guideline | Source |
| Waste Accumulation Limit (Volume) | Do not exceed 25 gallons of total chemical waste per laboratory before removal. | [2] |
| Reactive Acute Hazardous Waste Limit | Accumulate no more than one (1) quart of reactive acutely hazardous chemical waste. | [2] |
| Waste Pickup Frequency | Chemical waste MUST be picked up within 60 days of the accumulation start date. | [2] |
Detailed Disposal Protocol for this compound
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. High-temperature incineration is often the preferred method for halogenated organic compounds.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste containing this compound, including unused product, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials.
-
Place these materials in a designated, puncture-resistant, and clearly labeled container. The label should read "Hazardous Waste" and include the chemical name: "this compound". Do not use abbreviations.[2]
-
-
Liquid Waste:
-
If the compound is in solution, collect the waste in a compatible, leak-proof container.
-
Segregate halogenated and non-halogenated solvent wastes.[2]
-
The container must be labeled as "Hazardous Waste" and list all chemical components by their full name and approximate percentages.
-
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2]
-
Collect the first rinsate as hazardous chemical waste.[3] Subsequent rinsates may also need to be collected, depending on institutional policies.
-
After rinsing, the original label on the container should be defaced or removed.[2]
-
Step 2: Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
Keep the container tightly closed and store locked up.[1]
Step 3: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.
-
Provide a complete and accurate description of the waste, including its chemical composition.
-
Do not attempt to dispose of this chemical down the drain or in regular trash, as this can harm the environment and wildlife.[4]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling 2'-Deoxy-2'-fluoro-5-iodouridine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential guidance for the safe handling and disposal of 2'-Deoxy-2'-fluoro-5-iodouridine. The following procedures are critical for minimizing exposure risk and ensuring a safe laboratory environment. This compound is a purine (B94841) nucleoside analog and, while specific toxicity data is limited, it should be handled with the same precautions as other cytotoxic and hazardous chemicals due to its potential to interfere with cellular processes.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H335 (May cause respiratory irritation).[2] Due to its nature as a nucleoside analog with potential cytotoxic properties, occupational exposure should be minimized.[3][4][5] The primary routes of exposure are inhalation, ingestion, and skin contact.[6]
A comprehensive PPE strategy is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Gloves | Powder-free nitrile gloves meeting ASTM D6978 standards. Double gloving is required. | To prevent skin contact and absorption.[7] Nitrile offers good chemical resistance. Double gloving provides an extra layer of protection. |
| Gown | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs. Must fasten in the back.[7] | To protect skin and personal clothing from contamination.[6] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | To protect eyes and face from splashes and aerosols.[4][7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary when handling the powder form outside of a certified chemical fume hood or biological safety cabinet, or when there is a risk of aerosolization.[4][8] | To prevent inhalation of the powdered compound. |
| Shoe Covers | Disposable shoe covers. | To prevent the spread of contamination outside of the designated handling area.[7] |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and contamination. All handling of this compound, particularly the solid form, should occur within a designated containment area, such as a chemical fume hood or a Class II biological safety cabinet.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling, clearly marking it as a "Cytotoxic Agent Handling Area."
-
Ensure a cytotoxic spill kit is readily accessible.
-
Assemble all necessary equipment and reagents before bringing the compound into the handling area.
-
Don the required PPE as outlined in the table above.
-
-
Weighing and Reconstitution:
-
Perform all weighing of the powdered compound within a certified chemical fume hood or other ventilated enclosure to prevent inhalation of airborne particles.[8]
-
Use dedicated equipment (spatulas, weigh boats) for this compound. If not possible, thoroughly decontaminate equipment after use.
-
When reconstituting the compound, add the solvent slowly to the powder to minimize aerosol generation.
-
-
Experimental Use:
-
Keep all containers of the compound sealed when not in immediate use.
-
Conduct all procedures that may generate aerosols or splashes within a fume hood or biological safety cabinet.
-
Change gloves immediately if they become contaminated.[7]
-
-
Post-Handling:
-
Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a suitable laboratory disinfectant).
-
Carefully remove PPE, avoiding self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Disposal Plan
As a halogenated organic compound (containing iodine), this compound and all materials contaminated with it require specific disposal procedures.[9][10]
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, gowns, shoe covers, weigh boats, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[10]
-
Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated liquid waste. Do not mix with non-halogenated waste streams to avoid increased disposal costs and complexities.[10]
-
Sharps: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for cytotoxic waste.
-
Container Disposal: The original container of the compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures
Spill Management:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don PPE: Wear full PPE, including respiratory protection, before attempting to clean the spill.[3][6]
-
Containment: Cover the spill with absorbent material from a cytotoxic spill kit. For liquid spills, absorb the liquid. For powder spills, gently cover with damp absorbent pads to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.
-
Decontamination: Clean the spill area with an appropriate deactivating solution, followed by a thorough cleaning with a laboratory detergent and water.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[11]
-
Eye Contact: Immediately flush the eyes with a large volume of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12][13]
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 55612-21-0 | ND07901 [biosynth.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. england.nhs.uk [england.nhs.uk]
- 5. hse.gov.uk [hse.gov.uk]
- 6. ipservices.care [ipservices.care]
- 7. ohsinsider.com [ohsinsider.com]
- 8. fishersci.com [fishersci.com]
- 9. uakron.edu [uakron.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
